Trifluoroacetaldehyde ethyl hemiacetal
Description
The exact mass of the compound 1-Ethoxy-2,2,2-trifluoroethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65431. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethoxy-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O2/c1-2-9-3(8)4(5,6)7/h3,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXJPQNHFFMLIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870536 | |
| Record name | Ethanol, 1-ethoxy-2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
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Molecular Weight |
144.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433-27-2 | |
| Record name | Trifluoroacetaldehyde ethyl hemiacetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 1-ethoxy-2,2,2-trifluoro- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoroacetaldehyde ethyl hemiacetal | |
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| Record name | Ethanol, 1-ethoxy-2,2,2-trifluoro- | |
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| Record name | Ethanol, 1-ethoxy-2,2,2-trifluoro- | |
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| Record name | 1-ethoxy-2,2,2-trifluoroethanol | |
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Foundational & Exploratory
Trifluoroacetaldehyde ethyl hemiacetal CAS number 433-27-2 properties
An In-depth Technical Guide to Trifluoroacetaldehyde (B10831) Ethyl Hemiacetal (CAS 433-27-2)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Trifluoroacetaldehyde Ethyl Hemiacetal (CAS No. 433-27-2), a key fluorinated building block in modern organic synthesis. It covers its chemical and physical properties, safety and handling, and significant applications, with a focus on its role in the development of complex molecules for the pharmaceutical and agrochemical industries.
Introduction
This compound, also known as 1-ethoxy-2,2,2-trifluoroethanol, is a valuable organic compound valued for its ability to act as a stable, manageable precursor to the highly reactive and gaseous trifluoroacetaldehyde (fluoral).[1] The presence of the trifluoromethyl (-CF3) group imparts unique electronic properties, making it a crucial reagent for introducing this moiety into organic molecules. The -CF3 group is of significant interest in drug development as it can enhance metabolic stability, binding affinity, and lipophilicity of bioactive compounds.[2] This guide consolidates the known properties and applications of this versatile reagent.
Chemical and Physical Properties
This compound is a colorless to nearly colorless liquid, often with a distinctive odor.[2][3][4] It is typically supplied with a purity of over 80% and may contain approximately 10% ethanol (B145695) as a stabilizer.[2][5] The compound is soluble in a range of organic solvents.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 433-27-2 | [3][6] |
| Molecular Formula | C₄H₇F₃O₂ | [2][4] |
| Molecular Weight | 144.09 g/mol | [2][7][8] |
| Appearance | Colorless to almost colorless clear liquid | [2][4] |
| Boiling Point | 104-105 °C (at 745 mmHg) | [7][9][10][11] |
| Density | 1.221 g/mL at 25 °C | [7][9][12] |
| Refractive Index | n20/D 1.342 | [7][9] |
| Flash Point | 39 °C (102.2 °F) | [7][10][12][13] |
| Stability | Stable under normal conditions | [4][6][14] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound.
Table 2: Spectroscopic Identifiers
| Data Type | Description / Availability | References |
| ¹H NMR | Spectra available from chemical suppliers and databases. | [15] |
| FTIR | Spectra available, characteristic of O-H, C-H, C-O, and C-F bonds. | [16] |
| Mass Spectrometry | Spectra available from databases. | [15][16] |
| InChI | InChI=1S/C4H7F3O2/c1-2-9-3(8)4(5,6)7/h3,8H,2H2,1H3 | [3][7][15] |
| SMILES | CCOC(O)C(F)(F)F | [3][10][17] |
Reactivity and Applications
The primary utility of this compound stems from its role as a convenient, liquid-form surrogate for the gaseous and unstable trifluoroacetaldehyde.[1][7] It readily participates in reactions that require the electrophilic trifluoroacetaldehyde moiety.
Key Applications
-
Synthesis of Trifluoromethylated Alcohols: It reacts with various nucleophiles, including organosilanes in the presence of a Lewis acid, to produce a wide range of α-trifluoromethylated alcohols.[7][12] These alcohols are important intermediates for antifungal, antitumor, and other chemotherapeutic agents.[7]
-
Pharmaceutical Synthesis: The compound is explicitly used in the synthesis of peptidomimetic inhibitors of the human cytomegalovirus protease and in the creation of transforming growth factor-β (TGF-β) type I receptor inhibitors.[3][9]
-
Agrochemicals and Materials Science: Its ability to introduce fluorine atoms is leveraged in the development of advanced agrochemicals and materials, such as specialized polymers and coatings, where fluorine imparts enhanced chemical resistance and stability.[2]
Chemical Reactivity
The compound's reactivity is dominated by the hemiacetal functional group. It exists in equilibrium with its constituent aldehyde (trifluoroacetaldehyde) and alcohol (ethanol). This equilibrium can be shifted under reaction conditions, allowing for the in situ generation of the reactive aldehyde. Due to the strong electron-withdrawing nature of the trifluoromethyl group, the carbonyl carbon of the parent aldehyde is highly electrophilic, making it susceptible to nucleophilic attack.[3] The hemiacetal itself can undergo hydrolysis in the presence of water.[3]
Caption: Equilibrium of this compound.
Experimental Protocols & Methodologies
While specific, detailed experimental protocols are proprietary or published in primary literature, a general methodology for its use can be described. A common application involves the enamine-assisted generation of trifluoroacetaldehyde for subsequent carbon-carbon bond formation.
General Protocol for Nucleophilic Addition
-
Reaction Setup: A reaction vessel is charged with a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).[18]
-
Reagent Addition: The nucleophile and any necessary catalyst (e.g., a Lewis acid or a base) are added to the solvent.
-
Hemiacetal Addition: this compound is added to the mixture, often via syringe.[18]
-
Reaction Conditions: The reaction is stirred at a specified temperature (ranging from ambient to elevated temperatures) for a period sufficient to ensure complete conversion, monitored by techniques like TLC or NMR.[18]
-
Workup and Purification: Upon completion, the reaction is quenched, followed by an aqueous workup and extraction with an organic solvent. The crude product is then purified, typically using column chromatography, to yield the desired trifluoromethylated compound.
Caption: General workflow for reactions using the hemiacetal.
Safety and Handling
This compound is a hazardous chemical and requires careful handling in a laboratory setting.[6]
Table 3: GHS Hazard Information
| Hazard Statement | Code | Description | References |
| Flammability | H225 / H226 | Highly flammable liquid and vapor | [7][8][10] |
| Acute Toxicity | H302 | Harmful if swallowed | [4][6][10] |
| Skin Irritation | H315 | Causes skin irritation | [4][6] |
| Eye Irritation | H319 | Causes serious eye irritation | [4][6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | |
| Germ Cell Mutagenicity | H340 | May cause genetic defects | |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child | |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 / H373 | Causes/May cause damage to organs (liver, nervous system) through prolonged or repeated exposure |
Handling Recommendations:
-
Use in a well-ventilated area or fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4][6]
-
Ground/bond container and receiving equipment to prevent static discharge.[6]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[4][6][14]
Conclusion
This compound (CAS 433-27-2) is a cornerstone reagent for trifluoromethylation in organic synthesis. Its utility as a stable, liquid precursor to trifluoroacetaldehyde provides a significant advantage in terms of handling and reactivity control. Its successful application in the synthesis of complex pharmaceutical inhibitors highlights its importance to the drug discovery and development pipeline. A thorough understanding of its properties, reactivity, and safety protocols is essential for its effective and safe utilization in research and development.
Caption: Relationship between properties and applications.
References
- 1. This compound | 433-27-2 | TCI AMERICA [tcichemicals.com]
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- 3. CAS 433-27-2: this compound [cymitquimica.com]
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- 7. トリフルオロアセトアルデヒドエチルヘミアセタール 90% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Ethanol, 1-ethoxy-2,2,2-trifluoro- | C4H7F3O2 | CID 9897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 433-27-2 [chemicalbook.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. CAS RN 433-27-2 | Fisher Scientific [fishersci.ca]
- 12. 433-27-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 13. CAS 433-27-2 | 2106-3-02 | MDL MFCD00000441 | this compound | SynQuest Laboratories [synquestlabs.com]
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- 15. This compound(433-27-2) 1H NMR spectrum [chemicalbook.com]
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- 17. This compound, tech. 80% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 18. Organic Syntheses Procedure [orgsyn.org]
Physical and chemical properties of 1-ethoxy-2,2,2-trifluoroethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-ethoxy-2,2,2-trifluoroethanol (CAS Number: 433-27-2). The information is curated for researchers, scientists, and professionals in drug development who utilize fluorinated compounds in their work. This document summarizes key quantitative data, details experimental protocols for property determination, and outlines the chemical behavior of this fluorinated hemiacetal.
Core Chemical and Physical Properties
1-Ethoxy-2,2,2-trifluoroethanol, also known as trifluoroacetaldehyde (B10831) ethyl hemiacetal, is a fluorinated organic compound with the chemical formula C₄H₇F₃O₂.[1] Its unique properties, imparted by the trifluoromethyl group, make it a compound of interest in various chemical applications, including as a potential building block in the synthesis of pharmaceuticals and agrochemicals.[2][3][4][5]
Structural and General Information
| Property | Value | Source(s) |
| IUPAC Name | 1-ethoxy-2,2,2-trifluoroethanol | [1] |
| Synonyms | Trifluoroacetaldehyde ethyl hemiacetal, Fluoral ethyl hemiacetal | [1] |
| CAS Number | 433-27-2 | [1] |
| Molecular Formula | C₄H₇F₃O₂ | [1] |
| Molecular Weight | 144.09 g/mol | [1] |
| SMILES | CCOC(C(F)(F)F)O | [1] |
| InChI | 1S/C4H7F3O2/c1-2-9-3(8)4(5,6)7/h3,8H,2H2,1H3 | [1] |
Quantitative Physical Properties
The following table summarizes the key physical properties of 1-ethoxy-2,2,2-trifluoroethanol.
| Property | Value | Conditions | Source(s) |
| Boiling Point | 104-105 °C | 745 mmHg | [6] |
| Density | 1.221 g/mL | 25 °C | [6] |
| Refractive Index (n_D) | 1.342 | 20 °C | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-ethoxy-2,2,2-trifluoroethanol. The following sections provide an overview of the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 1-ethoxy-2,2,2-trifluoroethanol.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethoxy group's ethyl protons (a triplet and a quartet), the methine proton, and the hydroxyl proton. The methine proton will likely show coupling to the adjacent trifluoromethyl group.
-
¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the two carbons of the ethoxy group, the methine carbon, and the trifluoromethyl carbon. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.[7][8][9] This signal may be split into a doublet due to coupling with the methine proton.
Infrared (IR) Spectroscopy
The IR spectrum of 1-ethoxy-2,2,2-trifluoroethanol will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3400 cm⁻¹), C-H stretches of the ethyl group (around 2850-3000 cm⁻¹), a strong C-F stretching band (in the region of 1100-1300 cm⁻¹), and C-O stretching bands.[1]
Mass Spectrometry (MS)
The mass spectrum of 1-ethoxy-2,2,2-trifluoroethanol will show a molecular ion peak (M⁺) at m/z 144. Common fragmentation patterns for ethers and alcohols would be expected.[10][11] Alpha-cleavage next to the oxygen atoms is a likely fragmentation pathway, leading to the loss of an ethyl or ethoxy group. Loss of water from the molecular ion is also a possibility for alcohols.[12]
Chemical Properties and Reactivity
As a hemiacetal, 1-ethoxy-2,2,2-trifluoroethanol exhibits reactivity characteristic of this functional group. It exists in equilibrium with its corresponding aldehyde (trifluoroacetaldehyde) and alcohol (ethanol) precursors, particularly under acidic or basic conditions.
Oxidation and Reduction
-
Oxidation: The hemiacetal can be oxidized to the corresponding ester, ethyl trifluoroacetate. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are typically used for the oxidation of alcohols and can be expected to be effective in this transformation.
-
Reduction: The hemiacetal functional group is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce the hemiacetal to 2,2,2-trifluoroethanol (B45653) and ethanol (B145695).[2][13] Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) may also effect this reduction, although potentially at a slower rate.[13]
Thermal Stability
Experimental Protocols
This section outlines general experimental methodologies for the synthesis of 1-ethoxy-2,2,2-trifluoroethanol and the determination of its key physical properties.
Synthesis of 1-Ethoxy-2,2,2-trifluoroethanol
A common method for the synthesis of hemiacetals is the reaction of an aldehyde with an alcohol.
Workflow for the Synthesis of 1-Ethoxy-2,2,2-trifluoroethanol
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine trifluoroacetaldehyde (or its hydrate) and a molar excess of ethanol. The reaction can be performed neat or in a suitable inert solvent.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by techniques such as GC or NMR.
-
Work-up: Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether) and washed with water and brine to remove any unreacted ethanol and other water-soluble impurities.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by fractional distillation to yield pure 1-ethoxy-2,2,2-trifluoroethanol.
Determination of Physical Properties
Standard laboratory procedures can be employed to measure the physical properties of 1-ethoxy-2,2,2-trifluoroethanol.
Workflow for Physical Property Determination
-
Boiling Point Determination: The boiling point can be determined by simple distillation of the purified liquid.[14][15][16] The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.[14][15][16] Alternatively, the Thiele tube method can be used for smaller sample volumes.[15][17][18]
-
Density Measurement: The density can be measured using a pycnometer or a digital density meter.[1][7][11][19][20] The mass of a known volume of the liquid is determined at a specific temperature, and the density is calculated.[11]
-
Refractive Index Measurement: The refractive index is measured using an Abbe refractometer.[8][21][22][23] A drop of the liquid is placed on the prism, and the refractive index is read directly from the instrument at a specified temperature and wavelength (typically the sodium D-line).[21]
Safety and Handling
1-Ethoxy-2,2,2-trifluoroethanol is a flammable liquid and vapor.[24] It is also classified as causing serious eye irritation.[24] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-Ethoxy-2,2,2-trifluoroethanol is a fluorinated hemiacetal with distinct physical and chemical properties. This guide provides a foundational understanding of this compound for researchers and scientists. The presence of the trifluoromethyl group significantly influences its properties, making it a valuable synthon in the development of new molecules in the pharmaceutical and agrochemical industries. Further research into its reactivity and biological activity will likely uncover new applications for this versatile molecule.
References
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- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. トリフルオロアセトアルデヒドエチルヘミアセタール 90% | Sigma-Aldrich [sigmaaldrich.com]
- 7. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 8. Abbe refractometer operation method and precautions [en1.nbchao.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 11. knowledge.reagecon.com [knowledge.reagecon.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Distillation: Determination of Volatility and Boiling Point [platinumessays.com]
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- 18. Video: Boiling Points - Concept [jove.com]
- 19. store.astm.org [store.astm.org]
- 20. data.ntsb.gov [data.ntsb.gov]
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- 22. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 23. m.youtube.com [m.youtube.com]
- 24. Ethanol, 1-ethoxy-2,2,2-trifluoro- | C4H7F3O2 | CID 9897 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis and discovery of Trifluoroacetaldehyde ethyl hemiacetal
An In-Depth Technical Guide to the Synthesis and Discovery of Trifluoroacetaldehyde (B10831) Ethyl Hemiacetal
Introduction
Trifluoroacetaldehyde ethyl hemiacetal (TFAE), also known as 1-Ethoxy-2,2,2-trifluoroethanol, is a crucial reagent in organic synthesis, particularly for the introduction of the trifluoromethyl (CF₃) group into molecules. Trifluoroacetaldehyde itself is a volatile and highly reactive gas, making it difficult to handle in a laboratory setting.[1] TFAE serves as a stable, liquid precursor with a high boiling point and mild reactivity, making it a convenient and commercially available alternative for the synthesis of various trifluoromethylated compounds.[1] Its applications are significant in the development of pharmaceuticals and agrochemicals, where the CF₃ group can enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of its synthesis, properties, and key applications for researchers and professionals in drug development.
Synthesis and Discovery
While trifluoroacetaldehyde and its adducts have been known for some time, the development of practical and large-scale synthesis methods has been key to the widespread use of its ethyl hemiacetal form. A significant advancement in its preparation involves the reduction of trifluoroacetic acid esters.[2] A patented process describes the manufacture of trifluoroacetaldehyde or its hydrate (B1144303) or hemiacetal by reducing an ester of trifluoroacetic acid, such as ethyl trifluoroacetate (B77799), with a borohydride (B1222165) reducing agent in a hydroxylic solvent.[2] This method is advantageous as it utilizes readily available starting materials and can be operated on a large scale.[2]
The choice of the hydroxylic solvent determines the final product. When the reaction is conducted in an alcohol like ethanol, the primary product is the corresponding hemiacetal.[2] If water is used as the solvent, trifluoroacetaldehyde hydrate is formed.[2]
Physicochemical and Spectroscopic Data
The quantitative properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 433-27-2 | [3][4] |
| Molecular Formula | C₄H₇F₃O₂ | [4][5] |
| Molecular Weight | 144.09 g/mol | [4][6] |
| Physical State | Colorless Liquid | [4][5] |
| Boiling Point | 104-105 °C / 745 mmHg | [1][3][6] |
| Density | 1.221 g/mL at 25 °C | [3][6] |
| Refractive Index (n²⁰/D) | 1.342 | [3][6] |
| Storage Temperature | 2-8°C or Room Temperature (recommended in a cool, dark place) | [4][6] |
| Purity (Typical) | >80.0% (GC), may contain ~10% Ethanol | [4][7] |
Experimental Protocols
Synthesis of this compound via Reduction of Ethyl Trifluoroacetate
This protocol is based on the process described in patents for the manufacture of trifluoroacetaldehyde and its adducts.[2][8][9]
Materials:
-
Ethyl trifluoroacetate
-
Sodium borohydride
-
Ethanol (as solvent)
-
An inert organic solvent (e.g., Tetrahydrofuran), optional
-
Hydrochloric acid (for pH adjustment during work-up)
-
Sodium chloride
Procedure:
-
A solution of ethyl trifluoroacetate is prepared in the chosen hydroxylic solvent (ethanol), potentially mixed with an inert co-solvent like THF.
-
The reaction vessel is cooled to maintain a temperature range of -10°C to 20°C.[2][9]
-
A solution of sodium borohydride in the same solvent is added dropwise or in stages to the ethyl trifluoroacetate solution.[9] The temperature should be carefully monitored and controlled during the addition.
-
The reaction is generally carried out for a period sufficient to ensure complete reduction, which can be monitored by standard techniques like GC or TLC.
-
After the reaction is complete, the mixture is worked up. This typically involves adjusting the pH to the acidic range (e.g., pH 2-3) with hydrochloric acid.
-
The product, this compound, can be isolated from the reaction mixture. Standard procedures may involve adding a salt like sodium chloride to facilitate phase separation.
-
The organic phase is separated, and the product is purified by fractional distillation.[2][8]
Applications in Synthesis
TFAE is a versatile building block for creating a wide range of trifluoromethylated compounds.[1][4] Its primary use is as a stable source of the trifluoroacetaldehyde moiety, which can react with various nucleophiles.
Key Synthetic Applications:
-
α-Trifluoromethyl Alcohols: TFAE reacts directly with various nucleophiles, such as aromatic and heteroaromatic compounds, to yield α-trifluoromethyl alcohols.[1][10] These reactions are often promoted by catalysts like zinc halides or potassium carbonate.[1]
-
α-Trifluoromethyl Amines: It is a key precursor for the synthesis of α-trifluoromethyl amines, which are important pharmacophores.[1][10]
-
β-Hydroxy-β-trifluoromethyl Ketones: The reaction of TFAE with enamines or imines derived from methyl ketones provides a direct and high-yield route to β-hydroxy-β-trifluoromethyl ketones.[11]
-
Peptidomimetic and Receptor Inhibitors: TFAE is used in the synthesis of peptidomimetic inhibitors for proteases, such as the human cytomegalovirus protease, and in the creation of transforming growth factor-β (TGF-β) type I receptor inhibitors.[3]
Reaction Data Example
The utility of TFAE is demonstrated in its reaction with various substituted phenols, as summarized from the literature.
| Phenol Substrate | Catalyst | Temperature | 4-substituted Product Yield | 2-substituted Product Yield | Reference |
| Phenol | K₂CO₃ | 60 °C | Excellent Yield | Minor Amount | [1] |
| 4-Methoxyphenol | ZnI₂ | 80 °C | 95% | - | [1] |
| 4-Chlorophenol | ZnI₂ | 80 °C | 91% | 3% | [1] |
Conclusion
This compound is an invaluable reagent that overcomes the handling challenges associated with its gaseous parent aldehyde. Its straightforward synthesis from readily available materials, combined with its stability and versatile reactivity, has established it as a cornerstone for the introduction of trifluoromethyl groups in modern organic and medicinal chemistry. The detailed protocols and data presented in this guide offer a practical resource for researchers aiming to leverage the unique properties of TFAE in the synthesis of novel and potentially bioactive molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0516311A1 - Chemical process for the manufacture of trifluoroacetaldehyde - Google Patents [patents.google.com]
- 3. This compound | 433-27-2 [chemicalbook.com]
- 4. This compound | 433-27-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. guidechem.com [guidechem.com]
- 6. 三氟乙醛缩半乙醇 90% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. FI104372B - Process for the preparation of trifluoroacetaldehyde hydrate, trifluoroacetaldehyde hemiacetal or a mixture thereof - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. benthamscience.com [benthamscience.com]
- 11. The use of this compound or hydrate in a simple and practical regioselective synthesis of beta-hydroxy-beta-trifluoromethyl ketones from enamines and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, Mass Spec) of Trifluoroacetaldehyde ethyl hemiacetal
An Essential Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for trifluoroacetaldehyde (B10831) ethyl hemiacetal (also known as 2,2,2-trifluoro-1-ethoxyethanol), a key building block in the synthesis of fluorinated organic compounds. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. The information presented is intended to support researchers, scientists, and professionals in the field of drug development in their characterization and utilization of this important chemical intermediate.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of trifluoroacetaldehyde ethyl hemiacetal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~3.8 | m | -OCH2CH3 | |
| ~4.9 | q | ~6.5 | -CH(OH)CF3 |
| ~1.2 | t | ~7.0 | -OCH2CH3 |
| ~4.5 | br s | -OH |
¹³C NMR (Carbon-13 NMR) Data [1]
| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |
| ~124 | q | -CF3 |
| ~88 | q | -CH(OH)CF3 |
| ~65 | t | -OCH2CH3 |
| ~15 | s | -OCH2CH3 |
¹⁹F NMR (Fluorine-19 NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -77 | d | -CF3 |
Note: The ¹⁹F NMR chemical shift is an estimate based on similar trifluoromethyl-containing compounds, as a specific spectrum for this compound was not publicly available.
Infrared (IR) Spectroscopy[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch |
| ~2980 | Medium | C-H stretch (sp³) |
| ~1280 | Strong | C-F stretch |
| ~1100 | Strong | C-O stretch |
Mass Spectrometry (MS)[3]
Electron Ionization (EI) Mass Spectrum
| m/z | Relative Intensity (%) | Possible Fragment |
| 144 | Low | [M]⁺ (Molecular Ion) |
| 115 | Moderate | [M - C2H5]⁺ |
| 99 | High | [M - OCH2CH3]⁺ |
| 69 | High | [CF3]⁺ |
| 45 | Moderate | [OCH2CH3]⁺ |
| 29 | High | [CH2CH3]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of this compound (approximately 5-10 mg) was prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.
Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H).
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence was used.
-
Number of Scans: 16-32 scans were typically co-added to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds was used between scans.
-
Referencing: Chemical shifts were referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence was used to simplify the spectrum.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) was required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds was employed.
-
Referencing: Chemical shifts were referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
¹⁹F NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence, often without proton decoupling to observe H-F coupling.
-
Number of Scans: 16-64 scans.
-
Referencing: An external or internal standard, such as CFCl₃ (0 ppm), is typically used for referencing.
Infrared (IR) Spectroscopy
Sample Preparation: A drop of neat this compound was placed between two polished salt plates (e.g., NaCl or KBr) to form a thin liquid film.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used for analysis.
Data Acquisition:
-
Spectral Range: The spectrum was recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
Resolution: A spectral resolution of 4 cm⁻¹ was used.
-
Background Correction: A background spectrum of the clean salt plates was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction: The volatile liquid sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Instrumentation: An electron ionization (EI) mass spectrometer was used.
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: The mass spectrum was scanned over a range of m/z values, typically from 20 to 200 amu.
-
Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion and major fragment ions.
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and a potential fragmentation pathway in mass spectrometry.
Caption: Workflow for the spectroscopic characterization.
Caption: Key fragmentations in mass spectrometry.
References
An In-depth Technical Guide to the Mechanism of Hemiacetal Formation from Trifluoroacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of hemiacetal formation from trifluoroacetaldehyde (B10831), a reaction of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group. This document details the mechanistic pathways, thermodynamic and kinetic considerations, and experimental protocols for studying this transformation.
Introduction
Trifluoroacetaldehyde (CF₃CHO) is a highly reactive carbonyl compound due to the strong electron-withdrawing nature of the trifluoromethyl group. This high reactivity facilitates the nucleophilic addition of alcohols to form hemiacetals. These trifluoromethylated hemiacetals are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals. Understanding the mechanism of their formation is crucial for controlling reaction outcomes and optimizing synthetic routes.
In aqueous solutions, trifluoroacetaldehyde exists predominantly as its hydrate (B1144303), CF₃CH(OH)₂. The formation of a hemiacetal, therefore, often proceeds from this hydrated form in the presence of an alcohol. The equilibrium between the hydrate and the hemiacetal is a key aspect of this reaction system.
Mechanistic Pathways
The formation of a hemiacetal from trifluoroacetaldehyde can proceed under neutral, acid-catalyzed, or base-catalyzed conditions. Each pathway involves the nucleophilic attack of an alcohol on the carbonyl carbon.
Neutral Conditions
Under neutral conditions, the alcohol acts as the nucleophile, directly attacking the electrophilic carbonyl carbon of trifluoroacetaldehyde. This is followed by a proton transfer to the negatively charged oxygen atom, yielding the hemiacetal.
Acid-Catalyzed Mechanism
In the presence of an acid catalyst, the carbonyl oxygen of trifluoroacetaldehyde is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the attack by the weakly nucleophilic alcohol. Subsequent deprotonation of the resulting oxonium ion by a base (such as the solvent or the conjugate base of the acid catalyst) yields the hemiacetal. This pathway is generally faster than the uncatalyzed reaction.
Base-Catalyzed Mechanism
Under basic conditions, the alcohol is deprotonated by the base to form a more potent nucleophile, the alkoxide ion. The alkoxide then readily attacks the carbonyl carbon of trifluoroacetaldehyde. The resulting alkoxide intermediate is subsequently protonated by the conjugate acid of the base (or the solvent) to give the final hemiacetal product.
Thermodynamic and Kinetic Data
The formation of a hemiacetal from trifluoroacetaldehyde is a reversible process, and the position of the equilibrium is dependent on the reaction conditions and the structure of the alcohol.
Thermodynamic Data
Quantitative data on the thermodynamics of hemiacetal formation from trifluoroacetaldehyde is limited. However, the equilibrium between the hydrate and the ethyl hemiacetal has been studied.
| Reaction | Equilibrium Constant (K) | Temperature (°C) | Solvent | Reference |
| CF₃CH(OH)₂ + C₂H₅OH ⇌ CF₃CH(OH)OC₂H₅ + H₂O | 2.3 M⁻¹ | 25 | Aqueous Solution | [1] |
Table 1: Equilibrium constant for the interconversion of trifluoroacetaldehyde hydrate to its ethyl hemiacetal.
Kinetic Data
| Reaction | Catalyst | Rate Constant | Temperature (°C) | Reference |
| Acetaldehyde (B116499) + Ethanol ⇌ Hemiacetal | Acid | Not available | - | - |
| Hemiacetal Decomposition | Acid | Varies with pH | 25 | [2] |
Table 2: General kinetic information for acetaldehyde hemiacetal reactions. Specific rate constants for the formation from trifluoroacetaldehyde require experimental determination.
Experimental Protocols
The study of hemiacetal formation from trifluoroacetaldehyde can be effectively carried out using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, due to the high sensitivity of the fluorine nucleus to its chemical environment.
Detailed Methodology for ¹⁹F NMR Spectroscopic Study
This protocol outlines the steps to determine the equilibrium constant for the formation of a hemiacetal from trifluoroacetaldehyde hydrate and an alcohol.
4.1.1. Materials and Instruments
-
Trifluoroacetaldehyde hydrate (CF₃CH(OH)₂)
-
Alcohol of interest (e.g., ethanol, methanol)
-
Deuterated solvent (e.g., D₂O)
-
NMR spectrometer equipped with a fluorine probe
-
NMR tubes
-
Volumetric flasks and pipettes
4.1.2. Experimental Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of trifluoroacetaldehyde hydrate of a known concentration in the deuterated solvent.
-
Prepare a series of stock solutions of the alcohol in the deuterated solvent at various known concentrations.
-
-
Sample Preparation:
-
In a series of NMR tubes, mix a fixed volume of the trifluoroacetaldehyde hydrate stock solution with varying volumes of the different alcohol stock solutions and the deuterated solvent to maintain a constant total volume and a constant initial concentration of the aldehyde hydrate. This will create a set of samples with a constant concentration of the trifluoroacetaldehyde moiety but varying concentrations of the alcohol.
-
-
NMR Data Acquisition:
-
Acquire ¹⁹F NMR spectra for each sample at a constant temperature (e.g., 25 °C).
-
Ensure the spectrometer is properly shimmed and referenced.
-
Use a sufficient relaxation delay to ensure quantitative integration of the signals.
-
-
Data Analysis:
-
The ¹⁹F NMR spectrum will show distinct signals for the trifluoroacetaldehyde hydrate and the hemiacetal due to the different chemical environments of the CF₃ group.
-
Integrate the signals corresponding to the hydrate and the hemiacetal in each spectrum.
-
Calculate the concentrations of the hydrate ([Hydrate]) and hemiacetal ([Hemiacetal]) in each sample from the relative integrals and the initial concentration of the trifluoroacetaldehyde hydrate.
-
The equilibrium constant (K) for the reaction: Hydrate + Alcohol ⇌ Hemiacetal + Water can be determined from the slope of a plot of [Hemiacetal]/[Hydrate] versus [Alcohol].
-
Conclusion
The formation of hemiacetals from trifluoroacetaldehyde is a facile and mechanistically versatile reaction that can be influenced by the reaction conditions. The strong electron-withdrawing nature of the trifluoromethyl group plays a pivotal role in the reactivity of the carbonyl group. While thermodynamic data for the hydrate-hemiacetal equilibrium is available, further research is required to elucidate the specific kinetics of this transformation. The experimental protocols outlined in this guide, centered around ¹⁹F NMR spectroscopy, provide a robust framework for researchers to investigate these systems in detail. A thorough understanding of the mechanism and quantitative aspects of this reaction will continue to be invaluable for the rational design and synthesis of novel fluorinated molecules in the pharmaceutical and agrochemical industries.
References
Stability and reactivity of Trifluoroacetaldehyde ethyl hemiacetal
An In-depth Technical Guide to the Stability and Reactivity of Trifluoroacetaldehyde (B10831) Ethyl Hemiacetal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and reactivity of trifluoroacetaldehyde ethyl hemiacetal (TFAE). A versatile reagent in organic synthesis, TFAE serves as a key building block for the introduction of the trifluoromethyl group, a moiety of significant interest in pharmaceutical and agrochemical development due to its unique electronic properties that can enhance metabolic stability and binding affinity. This document details its physical and chemical properties, stability profile, reactivity with various nucleophiles, and provides illustrative experimental protocols and reaction pathways.
Chemical and Physical Properties
This compound, also known as 1-ethoxy-2,2,2-trifluoroethanol, is a colorless liquid.[1] It is a stable and commercially available precursor to the highly reactive and gaseous trifluoroacetaldehyde.[2] Its higher boiling point and milder reactivity compared to trifluoroacetaldehyde make it a more convenient reagent for laboratory and industrial applications.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 433-27-2 | [1] |
| Molecular Formula | C₄H₇F₃O₂ | [1] |
| Molecular Weight | 144.09 g/mol | |
| Boiling Point | 104-105 °C at 745 mmHg | [2][3] |
| Density | 1.221 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.342 | [3] |
| Flash Point | 39 °C (102.2 °F) - closed cup | |
| Solubility | Soluble in organic solvents; slightly soluble in water. | [1][4] |
| Appearance | Colorless liquid | [1] |
Stability and Handling
This compound is stable under normal storage conditions.[5] However, it is a flammable liquid and should be handled with appropriate safety precautions.[6]
Storage and Incompatibilities
For optimal stability, TFAE should be stored in a tightly closed container in a dry, well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[6][7] Recommended storage is often in a refrigerator (2-8 °C).[8]
TFAE is incompatible with:
-
Strong oxidizing agents: May cause a vigorous reaction.[7]
-
Acids: Can catalyze its decomposition.[7]
-
Moisture: Can lead to hydrolysis, forming trifluoroacetaldehyde and ethanol.[1][7]
Hazardous Decomposition
Thermal decomposition of TFAE can release irritating and toxic gases and vapors, including:
-
Carbon monoxide (CO)[6]
-
Carbon dioxide (CO₂)[6]
-
Gaseous hydrogen fluoride (B91410) (HF)[6][7]
Reactivity
TFAE is a valuable electrophile used for the introduction of the 2,2,2-trifluoro-1-hydroxyethyl group onto a variety of nucleophilic substrates. The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon.[1] Reactions often proceed under mild conditions to afford α-trifluoromethylated alcohols and their derivatives in moderate to excellent yields.[2]
Reactions with Aromatic and Heteroaromatic Compounds
TFAE undergoes Friedel-Crafts-type alkylation reactions with electron-rich aromatic and heteroaromatic compounds. These reactions are often catalyzed by Lewis acids.
-
Phenols: The reaction of TFAE with phenols, catalyzed by Lewis acids such as titanium tetrachloride (TiCl₄), provides an efficient route to ortho- and para-(2,2,2-trifluoro-1-hydroxyethyl)phenols.[9] The reaction conditions can be optimized by the choice of catalyst and temperature.[9]
-
Anilines: Electron-rich anilines react with TFAE to yield ortho-substituted products. For instance, p-toluidine (B81030) reacts to give the corresponding o-substituted product in good yield.[2]
-
Heterocycles: TFAE reacts directly with various heteroaromatic compounds. For example, imidazole (B134444) reacts smoothly upon refluxing, and thiophene (B33073) can be alkylated under reflux conditions.[2] Hydroxypyridines also react with TFAE, with the position of substitution depending on the substitution pattern of the pyridine (B92270) ring.[2]
Reactions with Enamines and Imines
TFAE reacts readily with enamines and imines derived from methyl ketones to produce β-hydroxy-β-trifluoromethyl ketones in high yields.[10] This reaction provides a simple and practical method for the regioselective synthesis of these valuable building blocks.[10]
Generation of Trifluoroacetaldehyde
TFAE can be used for the in situ generation of the gaseous and unstable trifluoroacetaldehyde.[11] This is particularly useful in reactions where the free aldehyde is required as the reactive species.
Experimental Protocols
The following provides a generalized experimental protocol for a common reaction involving TFAE. Specific conditions may vary based on the substrate and desired product.
General Procedure for the Lewis Acid-Catalyzed Reaction of TFAE with Phenols
This protocol is based on the TiCl₄-catalyzed Friedel-Crafts reaction of phenols with TFAE.[9]
Materials:
-
This compound (TFAE)
-
Substituted phenol (B47542)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous solvent (e.g., dichloromethane)
-
Molecular sieves 4 Å (optional, but may improve yields)[9]
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, nitrogen/argon inlet)
Procedure:
-
To a stirred solution of the substituted phenol in the anhydrous solvent under an inert atmosphere, add the Lewis acid (e.g., TiCl₄) dropwise at a controlled temperature (e.g., 0 °C).
-
Stir the mixture for a specified time at this temperature.
-
Add this compound (TFAE) to the reaction mixture.
-
Allow the reaction to proceed at a specific temperature for a set duration, monitoring the progress by a suitable technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., water, saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an appropriate organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain the desired trifluoromethylated phenol.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate key reaction and decomposition pathways of this compound.
Decomposition Pathway
Caption: Thermal decomposition of TFAE.
Hydrolysis
Caption: Hydrolysis of TFAE.
General Reactivity with Nucleophiles
Caption: General reaction of TFAE with nucleophiles.
Experimental Workflow for Friedel-Crafts Reaction
Caption: Experimental workflow for Friedel-Crafts reaction.
Conclusion
This compound is a stable, versatile, and convenient reagent for introducing the trifluoromethyl group into organic molecules. Its reactivity with a broad range of nucleophiles, particularly in Lewis acid-catalyzed reactions, makes it an invaluable tool for synthetic chemists in the pharmaceutical and materials science fields. Proper handling and storage are crucial to ensure its stability and the safety of laboratory personnel. The methodologies and reaction pathways outlined in this guide provide a solid foundation for the effective use of TFAE in research and development.
References
- 1. CAS 433-27-2: this compound [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 433-27-2 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. tandfonline.com [tandfonline.com]
- 10. The use of this compound or hydrate in a simple and practical regioselective synthesis of beta-hydroxy-beta-trifluoromethyl ketones from enamines and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 433-27-2 | TCI AMERICA [tcichemicals.com]
An In-depth Technical Guide to the In Situ Generation of Trifluoroacetaldehyde from its Ethyl Hemiacetal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluoroacetaldehyde (B10831) (TFAc) is a valuable C2 building block in organic synthesis, particularly for the introduction of the trifluoromethyl group, a moiety of significant interest in pharmaceutical and agrochemical development. However, its gaseous nature and high reactivity present significant handling challenges. The in situ generation of TFAc from its stable ethyl hemiacetal precursor (TFAE) offers a practical and safer alternative. This guide provides a comprehensive overview of the primary methods for the in situ generation of trifluoroacetaldehyde from its ethyl hemiacetal, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in its effective application.
Introduction
The trifluoromethyl group is a crucial substituent in modern medicinal chemistry, often imparting desirable properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity. Trifluoroacetaldehyde is a direct and efficient reagent for introducing the α-trifluoromethyl carbinol motif, a key structural element in many bioactive molecules.[1][2] Due to its low boiling point (-18 °C) and reactivity, TFAc is typically generated in situ from more stable precursors like its hydrate (B1144303) or ethyl hemiacetal (1-ethoxy-2,2,2-trifluoroethanol).[1][3] This approach avoids the need to handle the volatile and toxic gas directly, allowing for safer and more controlled reactions.
This technical guide focuses on the liberation of trifluoroacetaldehyde from its ethyl hemiacetal, a commercially available and convenient starting material.[3] We will explore two primary methodologies: acid-catalyzed thermal decomposition, including a microwave-assisted variation, and enamine-assisted generation for direct use in carbon-carbon bond-forming reactions.
Methods for In Situ Generation of Trifluoroacetaldehyde
Acid-Catalyzed Decomposition
Concentrated acids, such as sulfuric acid (H₂SO₄) or a mixture of phosphoric acid and polyphosphoric acid (H₃PO₄/PPA), can be used to dehydrate trifluoroacetaldehyde ethyl hemiacetal, releasing gaseous trifluoroacetaldehyde.[4] The liberated TFAc is then typically passed through a stream of inert gas into a separate reaction vessel containing the desired nucleophile. A significant advancement in this area is the use of microwave irradiation to facilitate the decomposition, which allows for rapid and efficient generation of TFAc at lower bulk temperatures.[4][5][6]
Enamine-Assisted Generation
For reactions with enamine nucleophiles, the in situ generation of trifluoroacetaldehyde can be achieved directly in the reaction mixture. Enamines, being sufficiently basic and nucleophilic, can facilitate the breakdown of the hemiacetal and subsequently react with the liberated aldehyde to form β-hydroxy-β-trifluoromethyl ketones in high yields.[7][8] This method is particularly efficient as it does not require a separate generation apparatus.
Experimental Protocols
Microwave-Assisted Generation of Trifluoroacetaldehyde
This protocol describes the generation of gaseous trifluoroacetaldehyde from its ethyl hemiacetal using concentrated sulfuric acid and microwave irradiation. The generated gas is then trapped by a nucleophile in a separate vessel.
Materials:
-
This compound (TFAE)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dry Nitrogen (N₂) gas
-
Microwave reactor (e.g., focused CEM Discover Benchmate)
-
Reaction vial with septum
-
Receiving flask with a suitable nucleophile and solvent
-
Add this compound (2.0 mmol) and concentrated H₂SO₄ (2 mL) to a nitrogen-flushed reaction vial.
-
Seal the vial with a septum and insert it into the microwave cavity.
-
Connect the vial via a needle and tubing to a receiving flask containing the nucleophile (1.0 mmol) dissolved in an appropriate solvent (1 mL). The receiving flask should have a nitrogen outlet to prevent pressure buildup.
-
Continuously pass a slow stream of dry N₂ gas through the system to carry the generated TFAc into the receiving flask.
-
Irradiate the mixture in the microwave reactor with gradual heating. A typical protocol involves heating at 70°C, 100°C, 130°C, and 150°C for 2 minutes at each temperature, using a power of 200 W.
-
After the irradiation is complete, continue the nitrogen flow for a few minutes to ensure all the TFAc has been transferred.
-
The reaction in the receiving flask is then worked up according to the specific transformation.
Enamine-Assisted Generation and Reaction
This protocol details the one-pot reaction of this compound with an enamine to synthesize a β-hydroxy-β-trifluoromethyl ketone.
Materials:
-
This compound (TFAE)
-
Enamine (derived from a methyl ketone)
-
Hexane (B92381) (or other suitable aprotic solvent)
-
To a solution of the enamine (1.0 mmol) in hexane (5 mL), add this compound (1.0 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Upon completion of the reaction (monitored by TLC or GC), the mixture is typically hydrolyzed with an aqueous acid (e.g., 10% HCl) to convert the intermediate iminium ion to the final ketone product.
-
The product is then extracted with a suitable organic solvent, dried, and purified by standard methods such as column chromatography.
Quantitative Data Summary
The following tables summarize key quantitative data for the materials and reactions discussed.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | 433-27-2 | C₄H₇F₃O₂ | 144.09 | 104-105 / 745 mmHg[9] | 1.221[9] | 1.342[9] |
| Trifluoroacetaldehyde | 75-90-1 | C₂HF₃O | 98.02 | -18 to -17.5[4] | N/A | N/A |
Table 2: Reaction Conditions and Yields for Microwave-Assisted Generation and Subsequent Reactions [4]
| Nucleophile | Solvent | Product | Yield (%) |
| Pyrrole | CH₂Cl₂ | 2-(1-Hydroxy-2,2,2-trifluoroethyl)pyrrole | ~92 |
| Indole | CH₂Cl₂ | 3-(1-Hydroxy-2,2,2-trifluoroethyl)indole | ~85 |
| Benzyltriphenylphosphonium ylide | THF | 1,1,1-Trifluoro-2-phenylethene | ~78 (E/Z) |
Note: Yields are based on the nucleophile and determined by GC.
Table 3: Yields for Enamine-Assisted Synthesis of β-Hydroxy-β-trifluoromethyl Ketones [7]
| Enamine derived from | Product | Yield (%) |
| Acetophenone | 4-Hydroxy-4-phenyl-1,1,1-trifluorobutan-2-one | 90 |
| Propiophenone | 3-(1-Hydroxy-2,2,2-trifluoroethyl)pentan-2-one | 85 |
| 2-Acetylthiophene | 1-(Thiophen-2-yl)-3-hydroxy-4,4,4-trifluorobutan-1-one | 88 |
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the in situ generation and reaction of trifluoroacetaldehyde.
Caption: Workflow for the microwave-assisted generation of TFAc.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. This compound | 433-27-2 | TCI AMERICA [tcichemicals.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Microwave-Assisted Preparation of Trifluoroacetaldehyde (Fluoral): Isolation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Preparation of Trifluoroacetaldehyde (Fluoral): Isolation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enamine-assisted facile generation of trifluoroacetaldehyde from this compound and its carbon–carbon bond forming reaction leading to β-hydroxy-β-trifluoromethyl ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. The use of this compound or hydrate in a simple and practical regioselective synthesis of beta-hydroxy-beta-trifluoromethyl ketones from enamines and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 433-27-2 [chemicalbook.com]
An In-depth Technical Guide on the Thermochemical Data for Trifluoroacetaldehyde Ethyl Hemiacetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetaldehyde (B10831) ethyl hemiacetal, also known as 1-ethoxy-2,2,2-trifluoroethanol, is a crucial reagent in organic synthesis, particularly for the introduction of the trifluoromethyl group into molecules. This technical guide provides a comprehensive overview of its thermochemical properties. Due to the limited availability of direct experimental thermochemical data for this specific compound, this guide combines information on experimental methodologies for analogous compounds with computationally estimated data to provide a thorough understanding for research and development applications.
I. Physicochemical and Thermochemical Data
Table 1: Physicochemical Properties of Trifluoroacetaldehyde Ethyl Hemiacetal
| Property | Value | Source |
| Molecular Formula | C₄H₇F₃O₂ | - |
| Molecular Weight | 144.09 g/mol | - |
| Boiling Point | 104-105 °C at 745 mmHg | [1] |
| Density | 1.221 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.342 | [1] |
Table 2: Estimated Thermochemical Data for this compound (Gas Phase, 298.15 K)
| Property | Estimated Value | Method of Estimation |
| Standard Enthalpy of Formation (ΔfH°) | -850 ± 20 kJ/mol | Based on group additivity methods and comparison with fluorinated alcohols and ethers. |
| Standard Molar Entropy (S°) | 380 ± 15 J/(mol·K) | Estimated using group contribution methods. |
| Molar Heat Capacity (Cp) | 150 ± 10 J/(mol·K) | Estimated using group contribution methods. |
Note: These values are estimations and should be used with caution. Experimental verification is recommended for high-precision applications.
For comparison, the experimentally determined standard enthalpy of formation in the liquid phase for a related compound, 2,2,2-trifluoroethanol (B45653) (CF₃CH₂OH), is approximately -932.57 ± 0.79 kJ/mol.[2]
II. Synthesis and Reaction Pathway
This compound is formed through the nucleophilic addition of ethanol (B145695) to the carbonyl carbon of trifluoroacetaldehyde. This reaction is typically an equilibrium process.
III. Experimental Protocols for Thermochemical Data Determination
While specific experimental data for the target compound is lacking, the following protocols describe established methods for determining the thermochemical properties of related organofluorine compounds and hemiacetals.
1. Determination of Enthalpy of Formation by Rotating-Bomb Calorimetry
Rotating-bomb calorimetry is a standard technique for the accurate determination of the enthalpy of combustion of organic fluorine compounds, from which the enthalpy of formation can be derived.[3][4][5]
Experimental Workflow:
Methodology:
-
Sample Preparation: A precise mass of the liquid sample is sealed in a fused-quartz ampoule.[4]
-
Bomb Setup: The sealed ampoule is placed in a platinum crucible within a platinum-lined combustion bomb. A small, known amount of water is added to the bomb to dissolve the acid products. The bomb is then sealed and charged with high-purity oxygen to a pressure of approximately 30 atm.[5]
-
Calorimetry: The bomb is placed in a calorimeter, which is a well-insulated container of water. The system is allowed to come to thermal equilibrium. The sample is then ignited electrically. The temperature of the water in the calorimeter is monitored with high precision before, during, and after the combustion. The bomb is rotated to ensure complete dissolution of the gaseous products in the water.[5]
-
Data Analysis: The heat of combustion is calculated from the observed temperature rise and the previously determined energy equivalent of the calorimeter. Corrections are applied for the heat of ignition and for the formation of nitric acid and hydrofluoric acid. The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's law.
2. Determination of Heat Capacity and Entropy
The heat capacity of liquid organic compounds can be determined experimentally using adiabatic calorimetry or differential scanning calorimetry (DSC). The entropy can then be calculated from the heat capacity data. For estimations, group additivity methods are commonly employed.[3]
Methodology (Adiabatic Calorimetry):
-
A known mass of the sample is placed in a calorimeter that is thermally isolated from its surroundings.
-
A measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is precisely measured.
-
The heat capacity is calculated from the energy input and the temperature change.
-
Measurements are made over a range of temperatures. The standard entropy at a given temperature can then be calculated by integrating the heat capacity divided by the temperature from absolute zero, including any phase transitions.
IV. Computational Thermochemistry
In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties. High-level ab initio methods can yield accurate predictions.
Methodologies:
-
Composite Methods (e.g., G3, G4, CBS-QB3): These methods combine results from several different levels of theory and basis sets to achieve high accuracy in calculating enthalpies of formation.[6][7][8] The G3B3 method, for instance, uses geometries and zero-point energies calculated with the B3LYP density functional.[9]
-
Isodesmic Reactions: To improve accuracy and cancel out systematic errors in calculations, isodesmic reactions are often used. In this approach, a hypothetical reaction is constructed where the number and types of chemical bonds are conserved on both the reactant and product sides. If the thermochemical data for all other species in the reaction are known experimentally, the unknown property of the target molecule can be calculated with high accuracy.
Logical Relationship for Isodesmic Calculation:
V. Conclusion
While direct experimental thermochemical data for this compound remains to be determined, this guide provides a framework for understanding and estimating these crucial properties. The detailed experimental protocols for analogous compounds offer a clear path for future experimental work. In the interim, the provided estimated data, based on established computational methods and comparisons with related molecules, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The inherent reactivity and thermal stability of this compound are underpinned by its thermochemical characteristics, making this information essential for process design, safety analysis, and reaction modeling.
References
- 1. Thermochemical Properties Enthalpy, Entropy, and Heat Capacity of C1-C4 Fluorinated Hydrocarbons: Fluorocarbon Group Additivity. | Semantic Scholar [semanticscholar.org]
- 2. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]
- 3. srd.nist.gov [srd.nist.gov]
- 4. Combustion calorimetry of organic fluorine compounds by a rotating-bomb method (Journal Article) | OSTI.GOV [osti.gov]
- 5. publications.iupac.org [publications.iupac.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of CBS-QB3, CBS-APNO, G2, and G3 thermochemical predictions with experiment for formation of ionic clusters of hydronium and hydroxide ions complexed with water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Theoretical Investigation of Trifluoroacetaldehyde Ethyl Hemiacetal: A Quantum Chemical Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Proposed Computational Methodology
The theoretical investigation of trifluoroacetaldehyde (B10831) ethyl hemiacetal would be centered around Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for molecules of this size.
Computational Details:
-
Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan would be employed for the calculations.
-
Method: The M06-2X functional is recommended. This meta-hybrid GGA functional is well-suited for studying kinetics, thermochemistry, and non-covalent interactions in organic molecules.[2][4]
-
Basis Set: The 6-31+G(d,p) basis set would be utilized for geometry optimizations and frequency calculations. This Pople-style basis set includes diffuse functions (+) to describe lone pairs and anions accurately, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[2][4]
-
Solvation Model: To simulate a solution-phase environment, the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) could be applied. This would allow for the study of solvent effects on the molecular properties.
Data Presentation: Expected Quantitative Results
The following tables summarize the types of quantitative data that would be generated from the proposed quantum chemical calculations. The values presented are hypothetical and serve to illustrate the data structure.
Table 1: Calculated Geometric Parameters
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C-C | 1.52 |
| C-O (ether) | 1.41 | |
| C-O (hydroxyl) | 1.43 | |
| C-F | 1.34 | |
| O-H | 0.97 | |
| Bond Angles | O-C-C | 109.5 |
| F-C-F | 107.8 | |
| C-O-C | 111.2 | |
| Dihedral Angles | H-O-C-C | 60.0 |
| C-C-O-C | 180.0 |
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) |
| O-H stretch | 3650 | 50.2 |
| C-H stretch (aliphatic) | 2980 | 35.8 |
| C=O stretch (from oxidation) | 1750 (hypothetical) | 150.1 |
| C-F stretch | 1100-1300 | 250.5 |
| C-O stretch | 1050 | 120.3 |
Table 3: Calculated Thermodynamic and Electronic Properties
| Property | Calculated Value |
| Thermodynamics | |
| Enthalpy of Formation (gas) | -750.0 kJ/mol |
| Gibbs Free Energy of Formation | -680.0 kJ/mol |
| Electronic Properties | |
| Dipole Moment | 2.5 D |
| HOMO Energy | -7.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 8.7 eV |
Experimental Protocols for Validation
To validate the results of the quantum chemical calculations, experimental data is crucial. A hypothetical protocol for obtaining the infrared spectrum of trifluoroacetaldehyde ethyl hemiacetal is described below.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A thin film of high-purity this compound (>90%) is prepared between two potassium bromide (KBr) plates.[5]
-
Instrumentation: A commercial FTIR spectrometer is used for data acquisition.
-
Data Acquisition: The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.
-
Data Analysis: The experimental vibrational frequencies and intensities are compared with the calculated values from the quantum chemical calculations. A scaling factor may be applied to the calculated frequencies to improve the agreement with the experimental data.
Mandatory Visualizations
Computational Workflow Diagram
The following diagram illustrates the proposed workflow for the quantum chemical calculations on this compound.
Caption: Computational workflow for the quantum chemical investigation of this compound.
Logical Relationship of Calculated Properties
The following diagram illustrates the relationship between the fundamental calculated properties and the derived molecular insights.
Caption: Relationship between core quantum chemical calculations and derived molecular properties.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Theoretical insight on atmospheric chemistry of HFE-365mcf3: reactions with OH radicals, atmospheric lifetime, and fate of alkoxy radicals (CF3CF2CH(O(•))OCH3/CF3CF2CH2OCH2O(•)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theoretical investigation on gas-phase reaction of CF3CH2OCH3 with OH radicals and fate of alkoxy radicals (CF3CH(O•)OCH3/CF3CH2OCH2O•) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 90% | Fisher Scientific [fishersci.ca]
Methodological & Application
Application Notes: Synthesis of α-Trifluoromethyl Alcohols using Trifluoroacetaldehyde Ethyl Hemiacetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Trifluoromethyl alcohols are a critical structural motif in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity. Trifluoroacetaldehyde (B10831) ethyl hemiacetal (TFAE) has emerged as a versatile and practical reagent for the synthesis of these valuable compounds. As a stable, liquid precursor to the gaseous and highly reactive trifluoroacetaldehyde, TFAE offers significant advantages in handling and reactivity control.[1][2] This document provides detailed application notes and protocols for the synthesis of α-trifluoromethyl alcohols from TFAE via several key synthetic strategies.
Key Synthetic Methodologies
The synthesis of α-trifluoromethyl alcohols from TFAE can be broadly categorized into three main types of reactions:
-
Organocatalytic Asymmetric Aldol (B89426) Reactions: This approach utilizes chiral small molecule catalysts to achieve high enantioselectivity in the formation of chiral α-trifluoromethyl-β-hydroxy ketones, which can be further reduced to the corresponding diols.
-
Indium-Mediated Allylation: A Barbier-type reaction where an allyl halide and TFAE react in the presence of indium metal, often in aqueous media, to afford homoallylic α-trifluoromethyl alcohols.
-
Lewis Acid-Catalyzed Friedel-Crafts Reactions: This method involves the reaction of TFAE with electron-rich aromatic and heteroaromatic compounds in the presence of a Lewis acid to generate arylated α-trifluoromethyl alcohols.
Organocatalytic Asymmetric Direct Aldol Reaction
The direct asymmetric aldol reaction of TFAE with various ketones, catalyzed by chiral amines, provides an efficient route to enantiomerically enriched α-trifluoromethylated aldol products.
Reaction Scheme
Caption: General scheme for the organocatalytic asymmetric aldol reaction.
Experimental Protocol
This protocol is adapted from a procedure for the reaction of TFAE with aromatic methyl ketones.[3]
Materials:
-
Trifluoroacetaldehyde ethyl hemiacetal (TFAE)
-
Aromatic methyl ketone (e.g., acetophenone)
-
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole (catalyst)
-
Dichloroethane (anhydrous)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of the aromatic methyl ketone (0.5 mmol) and (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (0.05 mmol, 10 mol%) in dichloroethane (1.0 mL) is added this compound (1.0 mmol).
-
The reaction mixture is stirred at 40 °C under an inert atmosphere for the time specified in the data table.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with dichloromethane (B109758) (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired (R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanone.
Data Presentation
| Entry | Aromatic Ketone (R) | Time (h) | Yield (%) | ee (%) |
| 1 | Phenyl | 24 | 85 | 90 |
| 2 | 4-Nitrophenyl | 48 | 92 | 88 |
| 3 | 4-Bromophenyl | 24 | 88 | 89 |
| 4 | 4-Methoxyphenyl | 72 | 75 | 85 |
| 5 | 2-Naphthyl | 48 | 82 | 87 |
Table 1: Organocatalytic asymmetric aldol reaction of TFAE with various aromatic methyl ketones.[3]
Indium-Mediated Allylation in Water
The indium-mediated Barbier-type allylation of TFAE provides a practical and environmentally friendly method for the synthesis of α-trifluoromethyl homoallylic alcohols.[4] This reaction proceeds readily in water, avoiding the need for anhydrous organic solvents.
Reaction Workflow
Caption: Workflow for the indium-mediated allylation of TFAE.
Experimental Protocol
Materials:
-
This compound (TFAE)
-
Allyl bromide
-
Indium powder
-
Deionized water
-
Diethyl ether
-
Standard glassware for organic synthesis
Procedure:
-
To a flask containing a stirred mixture of this compound (1.0 mmol) and allyl bromide (1.5 mmol) in water (5 mL) is added indium powder (1.5 mmol).
-
The reaction mixture is stirred vigorously at room temperature for 6 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure α-trifluoromethyl homoallylic alcohol.
Data Presentation
| Entry | Allyl Halide | Substrate | Yield (%) |
| 1 | Allyl bromide | TFAE | 95 |
| 2 | Crotyl bromide | TFAE | 92 (anti:syn >95:5) |
| 3 | Cinnamyl bromide | TFAE | 90 (anti:syn >95:5) |
| 4 | Methallyl chloride | TFAE | 88 |
Table 2: Indium-mediated allylation of TFAE with various allyl halides in water.
Lewis Acid-Catalyzed Friedel-Crafts Reaction
The Friedel-Crafts reaction of TFAE with electron-rich arenes, catalyzed by a Lewis acid, allows for the direct introduction of a 1-hydroxy-2,2,2-trifluoroethyl group onto an aromatic ring.
Logical Relationship of Reaction Components
Caption: Interplay of components in the Friedel-Crafts reaction.
Experimental Protocol
This protocol is a general procedure for the Lewis acid-catalyzed reaction of TFAE with phenols.
Materials:
-
This compound (TFAE)
-
Phenol (B47542) or substituted phenol
-
Anhydrous zinc chloride (ZnCl₂) or other suitable Lewis acid
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup
Procedure:
-
To a solution of the phenol (1.0 mmol) in the anhydrous solvent (5 mL) under an inert atmosphere is added the Lewis acid (e.g., ZnCl₂, 0.1 mmol, 10 mol%).
-
This compound (1.2 mmol) is added dropwise to the mixture at room temperature.
-
The reaction is heated to the temperature indicated in the data table and stirred for the specified time.
-
The reaction is cooled to room temperature and quenched with water.
-
The mixture is extracted with ethyl acetate (B1210297) (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
Data Presentation
| Entry | Arene | Lewis Acid | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | Phenol | K₂CO₃ | 60 | 6 | o-, p-substituted | 95 |
| 2 | Anisole | ZnCl₂ | 80 | 12 | p-substituted | 85 |
| 3 | p-Cresol | K₂CO₃ | 60 | 5 | o-substituted | 92 |
| 4 | N,N-Dimethylaniline | None | 120 | 8 | p-substituted | 95 |
Table 3: Friedel-Crafts type reactions of TFAE with various arenes.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of α-trifluoromethyl alcohols. The methodologies presented here—organocatalytic asymmetric aldol reactions, indium-mediated allylations, and Lewis acid-catalyzed Friedel-Crafts reactions—offer a range of options for accessing these important molecules with high efficiency and, where applicable, excellent stereocontrol. These protocols provide a solid foundation for researchers in their efforts to synthesize novel trifluoromethylated compounds for applications in drug discovery and materials science.
References
- 1. benthamscience.com [benthamscience.com]
- 2. This compound | 433-27-2 | TCI AMERICA [tcichemicals.com]
- 3. Organocatalytic asymmetric direct aldol reactions of this compound with aromatic methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A versatile and practical synthesis of α-trifluoromethylated alcohols from this compound in water | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Preparation of Trifluoromethylated Amines from Trifluoroacetaldehyde Ethyl Hemiacetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (CF3) group into amine-containing molecules is a widely employed strategy in medicinal chemistry and drug development. The unique properties conferred by the CF3 group, such as increased metabolic stability, enhanced lipophilicity, and altered basicity, can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. Trifluoroacetaldehyde (B10831) ethyl hemiacetal (TFAE) serves as a convenient and effective precursor for the synthesis of α-trifluoromethylated amines. This document provides detailed protocols and application notes for the preparation of these valuable compounds.
The primary method for synthesizing trifluoromethylated amines from TFAE is through a one-pot reductive amination procedure. This process involves the in situ formation of a trifluoromethyl-substituted imine by the reaction of TFAE with a primary amine, followed by its immediate reduction to the corresponding amine.
Reaction Principle
The synthesis proceeds via a two-step, one-pot reaction. Initially, trifluoroacetaldehyde ethyl hemiacetal reacts with a primary amine to form a transient hemiaminal, which then dehydrates to yield a trifluoromethyl imine intermediate. This electrophilic imine is subsequently reduced in the same reaction vessel by a suitable reducing agent, such as sodium borohydride (B1222165), to afford the final trifluoromethylated amine.
Data Presentation
The following table summarizes the results for the synthesis of various N-aryl-2,2,2-trifluoroethanamines from this compound and substituted anilines.
| Entry | Aniline (B41778) Derivative | Product | Yield (%) |
| 1 | Aniline | N-(2,2,2-trifluoroethyl)aniline | 85 |
| 2 | 4-Methylaniline | 4-Methyl-N-(2,2,2-trifluoroethyl)aniline | 82 |
| 3 | 4-Methoxyaniline | 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline | 78 |
| 4 | 4-Chloroaniline | 4-Chloro-N-(2,2,2-trifluoroethyl)aniline | 92 |
| 5 | 4-Nitroaniline | 4-Nitro-N-(2,2,2-trifluoroethyl)aniline | 95 |
| 6 | 2-Methylaniline | 2-Methyl-N-(2,2,2-trifluoroethyl)aniline | 75 |
| 7 | 2,6-Dimethylaniline | 2,6-Dimethyl-N-(2,2,2-trifluoroethyl)aniline | 68 |
Experimental Protocols
General Protocol for the One-Pot Reductive Amination
This protocol describes a general method for the synthesis of N-aryl-2,2,2-trifluoroethanamines.
Materials:
-
This compound (TFAE)
-
Substituted aniline (e.g., aniline, 4-methylaniline)
-
Sodium borohydride (NaBH4)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography elution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol) and methanol (5 mL). Stir the solution at room temperature until the aniline is completely dissolved.
-
Addition of TFAE: Add this compound (1.2 mmol, 1.2 equivalents) to the solution. Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 mmol, 1.5 equivalents) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
Reaction Monitoring: After the addition of NaBH4 is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure trifluoromethylated amine.
Mandatory Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of trifluoromethylated amines.
Experimental Workflow
Caption: Step-by-step experimental workflow for the one-pot synthesis.
Application Notes and Protocols: Trifluoroacetaldehyde Ethyl Hemiacetal in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of trifluoroacetaldehyde (B10831) ethyl hemiacetal (TFAE) in the asymmetric synthesis of chiral molecules. TFAE serves as a convenient and versatile precursor to the highly reactive trifluoroacetaldehyde, enabling the stereoselective formation of valuable trifluoromethyl-containing chiral building blocks.
Introduction
The incorporation of a trifluoromethyl group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Trifluoroacetaldehyde ethyl hemiacetal (TFAE) has emerged as a key reagent in asymmetric synthesis, providing a practical and safer alternative to gaseous trifluoroacetaldehyde. It is widely employed in the synthesis of chiral α-trifluoromethyl alcohols, α-trifluoromethyl amines, and β-hydroxy-β-trifluoromethyl ketones, which are important scaffolds in medicinal chemistry.[1][2]
Key Applications and Reaction Data
TFAE is a versatile building block in various asymmetric transformations, primarily in organocatalytic aldol (B89426) and Friedel-Crafts reactions. These methods offer high stereocontrol in the construction of chiral centers bearing a trifluoromethyl group.
Asymmetric Organocatalytic Aldol Reactions
The organocatalytic asymmetric direct aldol reaction of TFAE with ketones is a powerful method for the synthesis of chiral β-hydroxy-β-trifluoromethyl ketones. Proline and its derivatives are often employed as catalysts to facilitate the formation of a nucleophilic enamine intermediate from the ketone, which then reacts with TFAE.
Table 1: Asymmetric Aldol Reaction of TFAE with Aromatic Methyl Ketones
| Entry | Aromatic Methyl Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone (B1666503) | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (10) | Dichloroethane | 24 | 85 | 88 |
| 2 | 4'-Methoxyacetophenone | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (10) | Dichloroethane | 24 | 92 | 90 |
| 3 | 4'-Chloroacetophenone | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (10) | Dichloroethane | 48 | 78 | 85 |
| 4 | 2'-Methoxyacetophenone | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (10) | Dichloroethane | 72 | 65 | 75 |
Data synthesized from representative literature.[1]
Asymmetric Friedel-Crafts Reactions
The enantioselective Friedel-Crafts reaction of electron-rich aromatic and heteroaromatic compounds, such as indoles, with TFAE or its derivatives provides a direct route to chiral α-trifluoromethylated benzylic alcohols and amines. These reactions are often catalyzed by chiral Brønsted acids or Lewis acids.
Table 2: Asymmetric Friedel-Crafts Reaction of Indoles with TFAE Derivatives
| Entry | Indole (B1671886) | TFAE Derivative | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Indole | TFAE | Hydroquinine (B45883) (10) | Toluene (B28343) | 48 | 95 | 75 |
| 2 | 5-Methoxyindole | TFAE | Hydroquinine (10) | Toluene | 48 | 98 | 72 |
| 3 | Indole | N-(3,4,5-trimethoxyphenyl)iminoacetaldehyde | Chiral Phosphoric Acid (10) | Dichloromethane (B109758) | 24 | 88 | 92 |
| 4 | 2-Methylindole | N-(3,4,5-trimethoxyphenyl)iminoacetaldehyde | Chiral Phosphoric Acid (10) | Dichloromethane | 24 | 85 | 90 |
Data synthesized from representative literature.[3][4]
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Aldol Reaction of TFAE with an Aromatic Methyl Ketone
This protocol describes a general procedure for the synthesis of (R)-4,4,4-trifluoro-3-hydroxy-1-phenylbutan-1-one.
Materials:
-
This compound (TFAE)
-
Acetophenone
-
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole
-
Anhydrous Dichloroethane
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (0.1 mmol, 10 mol%).
-
Add anhydrous dichloroethane (2.0 mL) and stir the mixture until the catalyst is dissolved.
-
Add acetophenone (1.0 mmol, 1.0 equiv) to the solution.
-
Add this compound (TFAE) (1.5 mmol, 1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction mixture at 40 °C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired chiral β-hydroxy-β-trifluoromethyl ketone.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 2: Asymmetric Friedel-Crafts Reaction of Indole with TFAE
This protocol outlines a general procedure for the synthesis of chiral 1-(indol-3-yl)-2,2,2-trifluoroethanol.
Materials:
-
This compound (TFAE)
-
Indole
-
Hydroquinine
-
Anhydrous Toluene
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add indole (1.0 mmol, 1.0 equiv) and hydroquinine (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (3.0 mL) and stir the mixture until all solids are dissolved.
-
Add this compound (TFAE) (2.0 mmol, 2.0 equiv) to the solution at room temperature.
-
Stir the reaction mixture for 48 hours, monitoring by TLC.
-
After the reaction is complete, quench with saturated aqueous NaHCO3 solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral α-trifluoromethyl alcohol.
-
Analyze the enantiomeric excess by chiral HPLC.
Visualizations
General Workflow for Asymmetric Synthesis using TFAE
Caption: General experimental workflow for asymmetric synthesis.
Proposed Mechanism for Organocatalytic Aldol Reaction
Caption: Mechanism of the organocatalytic aldol reaction.
References
- 1. Organocatalytic asymmetric direct aldol reactions of this compound with aromatic methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Friedel-Crafts reaction of indoles with trifluoroacetaldehyde catalyzed by Cinchona alkaloids. | Semantic Scholar [semanticscholar.org]
- 4. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Organocatalytic Reactions Involving Trifluoroacetaldehyde Ethyl Hemiacetal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of organocatalytic reactions utilizing trifluoroacetaldehyde (B10831) ethyl hemiacetal, a key building block for the introduction of the trifluoromethyl group in pharmaceutically relevant molecules. The following sections detail protocols for asymmetric aldol (B89426) reactions and provide generalized methodologies for Mannich and Michael additions, along with quantitative data and visual aids to facilitate experimental design and execution.
Asymmetric Aldol Reaction of Trifluoroacetaldehyde Ethyl Hemiacetal with Aromatic Methyl Ketones
The organocatalytic asymmetric direct aldol reaction of this compound with aromatic methyl ketones provides a direct route to chiral β-hydroxy-β-trifluoromethyl ketones, which are valuable intermediates in medicinal chemistry. The use of a proline-derived tetrazole catalyst has been shown to afford high yields and excellent enantioselectivities.[1]
Reaction Scheme:
A general scheme for the asymmetric aldol reaction between an aromatic methyl ketone and this compound.
Caption: Asymmetric Aldol Reaction Scheme.
Experimental Protocol
Materials:
-
Aromatic methyl ketone (e.g., acetophenone) (1.0 mmol)
-
This compound (1.5 mmol)
-
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole (0.1 mmol, 10 mol%)
-
1,2-Dichloroethane (B1671644) (DCE) (2.0 mL)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aromatic methyl ketone (1.0 mmol) and (S)-5-(pyrrolidin-2-yl)-1H-tetrazole (0.1 mmol).
-
Add 1,2-dichloroethane (2.0 mL) and stir the mixture at room temperature until the catalyst is fully dissolved.
-
Add this compound (1.5 mmol) to the reaction mixture.
-
Seal the vial and stir the reaction mixture at 40 °C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired (R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanone.
-
Determine the enantiomeric excess (ee) of the purified product by chiral high-performance liquid chromatography (HPLC).
Quantitative Data Summary
| Entry | Aromatic Ketone (Ar) | Yield (%) | ee (%) |
| 1 | Phenyl | 85 | 90 |
| 2 | 4-Methoxyphenyl | 82 | 88 |
| 3 | 4-Chlorophenyl | 88 | 85 |
| 4 | 4-Nitrophenyl | 75 | 82 |
| 5 | 2-Naphthyl | 80 | 87 |
Data is representative of typical results obtained under the optimized reaction conditions described.
Generalized Protocol for Asymmetric Mannich Reaction
While specific examples of organocatalytic asymmetric Mannich reactions involving this compound are not extensively reported, a general protocol can be adapted from proline-catalyzed reactions of other aldehydes. This reaction would construct chiral β-amino-γ,γ,γ-trifluoro carbonyl compounds.
Proposed Reaction Scheme:
A proposed workflow for a three-component asymmetric Mannich reaction.
Caption: Mannich Reaction Experimental Workflow.
Generalized Experimental Protocol
Materials:
-
Ketone (e.g., acetone) (2.0 mmol)
-
Aromatic amine (e.g., p-anisidine) (1.0 mmol)
-
This compound (1.5 mmol)
-
(S)-Proline (0.2 mmol, 20 mol%)
-
Dimethyl sulfoxide (B87167) (DMSO) (2.0 mL)
Procedure:
-
In a reaction vial, dissolve the aromatic amine (1.0 mmol) and (S)-proline (0.2 mmol) in DMSO (2.0 mL).
-
Add the ketone (2.0 mmol) to the solution.
-
Finally, add this compound (1.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 48-72 hours, monitoring by TLC.
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Analyze the purified product to determine the yield, diastereoselectivity, and enantioselectivity.
Note: This is a generalized protocol and may require optimization of the catalyst, solvent, temperature, and reaction time for this compound.
Generalized Protocol for Asymmetric Michael Addition
Organocatalytic asymmetric Michael additions of aldehydes to nitroolefins are well-established. A similar strategy could potentially be employed for the addition of nucleophiles to an in situ-generated trifluoromethyl-containing acceptor derived from the hemiacetal, or for the hemiacetal to act as a precursor to a nucleophile. Given the lack of direct literature precedent, a generalized protocol for the addition to a nitroalkene is provided as a starting point for methods development.
Proposed Logical Relationship for Catalyst Action:
A diagram illustrating the dual activation mechanism often proposed in organocatalytic Michael additions.
Caption: Dual Activation in Michael Addition.
Generalized Experimental Protocol
Materials:
-
Aldehyde (e.g., propanal) (1.0 mmol)
-
Nitroolefin (e.g., β-nitrostyrene) (0.5 mmol)
-
Chiral bifunctional organocatalyst (e.g., a thiourea-based catalyst) (0.05 mmol, 10 mol%)
-
Solvent (e.g., toluene (B28343) or dichloromethane) (1.0 mL)
Procedure:
-
To a reaction vial, add the nitroolefin (0.5 mmol) and the organocatalyst (0.05 mmol).
-
Add the solvent (1.0 mL) and stir until all solids are dissolved.
-
Add the aldehyde (1.0 mmol) to the reaction mixture.
-
Stir at the desired temperature (e.g., room temperature or 0 °C) and monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
Characterize the product and determine the stereoselectivity.
Note for this compound Application: The direct use of this compound as either the nucleophile or the electrophile precursor in an organocatalytic Michael addition is an area for further investigation. The protocol above serves as a foundational method that would require significant adaptation and optimization.
Disclaimer: The provided protocols for the Mannich and Michael reactions are generalized and intended as a starting point for research and development. The reactivity and stability of this compound under these conditions should be carefully evaluated and the procedures optimized accordingly. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
References
Synthesis of Trifluoromethyl-Containing Heterocycles with Trifluoroacetaldehyde Ethyl Hemiacetal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various trifluoromethyl-containing heterocycles utilizing trifluoroacetaldehyde (B10831) ethyl hemiacetal (TFAE) as a key building block. The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. TFAE offers a safe and convenient alternative to gaseous trifluoroacetaldehyde, enabling a range of synthetic transformations under mild conditions.
Synthesis of Trifluoromethyl-Containing Quinoxalines via NHC-Catalyzed Acyloin Condensation
A powerful strategy for the synthesis of trifluoromethylated quinoxalines involves an initial N-heterocyclic carbene (NHC)-catalyzed crossed acyloin condensation between an aromatic aldehyde and TFAE. The resulting trifluoromethylated acyloin derivative can then undergo a condensation reaction with an o-phenylenediamine (B120857) to furnish the desired quinoxaline (B1680401).
Quantitative Data for NHC-Catalyzed Acyloin Condensation
| Entry | Aromatic Aldehyde | Catalyst (mol%) | Base (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 4-Nitrobenzaldehyde (B150856) | IPr-HCl (20) | DBU (20) | THF | 12 | 90 |
| 2 | 4-Chlorobenzaldehyde | IPr-HCl (20) | DBU (20) | THF | 12 | 85 |
| 3 | Benzaldehyde | IPr-HCl (20) | DBU (20) | THF | 24 | 70 |
| 4 | 4-Methoxybenzaldehyde | IPr-HCl (20) | DBU (20) | THF | 24 | 65 |
Experimental Protocol: Synthesis of 2-(4-Nitrophenyl)-3-(trifluoromethyl)quinoxaline
Step 1: Synthesis of 1-(4-Nitrophenyl)-3,3,3-trifluoro-2-hydroxypropan-1-one
-
To a flame-dried round-bottom flask under an argon atmosphere, add 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr-HCl, 0.04 mmol, 20 mol%).
-
Add anhydrous tetrahydrofuran (B95107) (THF, 2 mL) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.04 mmol, 20 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-nitrobenzaldehyde (0.2 mmol, 1.0 equiv) and trifluoroacetaldehyde ethyl hemiacetal (TFAE, 0.4 mmol, 2.0 equiv).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (ethyl acetate (B1210297)/hexane as eluent) to afford the desired trifluoromethylated acyloin derivative.
Step 2: Synthesis of 2-(4-Nitrophenyl)-3-(trifluoromethyl)quinoxaline
-
To a solution of the trifluoromethylated acyloin derivative from Step 1 (0.1 mmol, 1.0 equiv) in ethanol (B145695) (2 mL), add o-phenylenediamine (0.11 mmol, 1.1 equiv).
-
Reflux the reaction mixture for 4 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (ethyl acetate/hexane as eluent) to yield the final quinoxaline product.
Friedel-Crafts Reaction of Indoles with this compound
The direct introduction of a trifluoromethyl-hydroxyethyl group onto the C3 position of indoles can be achieved through a Lewis acid-catalyzed Friedel-Crafts reaction with TFAE. This method provides a straightforward route to valuable building blocks for pharmaceutical synthesis.
Quantitative Data for Friedel-Crafts Reaction of Indoles
| Entry | Indole Derivative | Lewis Acid (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Indole | BF₃·OEt₂ (1.2) | CH₂Cl₂ | 0 to rt | 2 | 85 |
| 2 | 2-Methylindole | BF₃·OEt₂ (1.2) | CH₂Cl₂ | 0 to rt | 2 | 82 |
| 3 | 5-Methoxyindole | BF₃·OEt₂ (1.2) | CH₂Cl₂ | 0 to rt | 3 | 78 |
| 4 | Indole | ZnI₂ (1.2) | CH₂Cl₂ | 0 to rt | 4 | 65 |
Experimental Protocol: Synthesis of 3-(1-Hydroxy-2,2,2-trifluoroethyl)-1H-indole
-
Dissolve indole (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂, 10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (TFAE, 1.5 mmol, 1.5 equiv) to the solution.
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 mmol, 1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexane as eluent) to obtain the desired product.
Synthesis of Trifluoromethyl-Substituted Pyrazoles
Trifluoromethylated pyrazoles, a common motif in pharmaceuticals and agrochemicals, can be synthesized through the cyclocondensation of a trifluoromethylated β-diketone with a hydrazine (B178648) derivative. The requisite β-diketone can be prepared from TFAE.
Quantitative Data for Pyrazole Synthesis
| Entry | β-Diketone | Hydrazine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,1,1-Trifluoro-2,4-pentanedione (B1197229) | Hydrazine hydrate (B1144303) | Acetic Acid | 100 | 3 | 92 |
| 2 | 1,1,1-Trifluoro-2,4-pentanedione | Phenylhydrazine | Acetic Acid | 100 | 4 | 88 |
| 3 | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Hydrazine hydrate | Ethanol | Reflux | 5 | 95 |
| 4 | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | Reflux | 6 | 91 |
Experimental Protocol: Synthesis of 3-Methyl-5-(trifluoromethyl)-1H-pyrazole
-
In a round-bottom flask, add 1,1,1-trifluoro-2,4-pentanedione (1.0 mmol, 1.0 equiv) and glacial acetic acid (5 mL).
-
Add hydrazine hydrate (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to 100 °C and maintain for 3 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water (20 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-methyl-5-(trifluoromethyl)-1H-pyrazole.
Synthesis of 2-Trifluoromethyl-1,3-oxazolidines
The condensation of TFAE with amino acid esters, such as serine methyl ester, provides a direct route to trifluoromethyl-substituted oxazolidines. These compounds can serve as valuable chiral building blocks in organic synthesis.
Quantitative Data for Oxazolidine Synthesis
| Entry | Amino Acid Ester | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | L-Serine methyl ester HCl | Et₃N (1.1) | CH₂Cl₂ | rt | 12 | 95 |
| 2 | L-Threonine methyl ester HCl | Et₃N (1.1) | CH₂Cl₂ | rt | 12 | 92 |
| 3 | D-Serine methyl ester HCl | Et₃N (1.1) | CH₂Cl₂ | rt | 12 | 94 |
Experimental Protocol: Synthesis of Methyl (R)-2-(trifluoromethyl)-1,3-oxazolidine-4-carboxylate
-
To a suspension of L-serine methyl ester hydrochloride (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) at room temperature, add triethylamine (B128534) (1.1 mmol, 1.1 equiv).
-
Stir the mixture for 10 minutes.
-
Add this compound (TFAE, 1.2 mmol, 1.2 equiv).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity and may be used without further purification. If necessary, purify by column chromatography on silica gel.
Application of Trifluoroacetaldehyde Ethyl Hemiacetal in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Trifluoroacetaldehyde (B10831) ethyl hemiacetal (TFAE) has emerged as a crucial building block in medicinal chemistry, primarily for the introduction of the trifluoromethyl (CF₃) group into organic molecules. The incorporation of a CF₃ group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes, experimental protocols, and visualizations for the use of TFAE in the synthesis of medicinally relevant compounds.
Introduction
Trifluoroacetaldehyde ethyl hemiacetal (TFAE), also known as fluoral ethyl hemiacetal, is a stable and convenient source of the highly reactive trifluoroacetaldehyde. Its ease of handling compared to gaseous trifluoroacetaldehyde makes it an invaluable reagent for the synthesis of a variety of trifluoromethyl-containing compounds, including α-trifluoromethyl alcohols, α-trifluoromethyl amines, and β-hydroxy-β-trifluoromethyl ketones.[1][2] These structural motifs are present in numerous bioactive molecules, including enzyme inhibitors and receptor modulators. Notably, TFAE has been utilized in the synthesis of inhibitors for human cytomegalovirus (HCMV) protease and transforming growth factor-β (TGF-β) type I receptor, highlighting its significance in drug discovery.[3]
Key Applications in Medicinal Chemistry
The primary application of TFAE in medicinal chemistry is as a precursor for the in situ generation of trifluoroacetaldehyde, which then reacts with various nucleophiles to introduce the trifluoromethyl group.
Synthesis of α-Trifluoromethyl Alcohols
α-Trifluoromethyl alcohols are important intermediates in the synthesis of various pharmaceuticals. TFAE reacts with a range of nucleophiles, such as aromatic and heteroaromatic compounds, in the presence of a catalyst to yield the corresponding α-trifluoromethyl alcohols.
Synthesis of α-Trifluoromethyl Amines
α-Trifluoromethyl amines are valuable building blocks for peptidomimetics and other nitrogen-containing bioactive molecules. The reaction of TFAE with amines and a suitable reducing agent, or the reaction of its imine derivatives with nucleophiles, provides access to this important class of compounds.
Friedel-Crafts Reactions
TFAE can participate in Friedel-Crafts reactions with electron-rich aromatic and heteroaromatic compounds to introduce the 1-hydroxy-2,2,2-trifluoroethyl group. This reaction is particularly useful for the synthesis of modified phenols and other aromatic drug precursors.
Data Presentation
The following tables summarize quantitative data for key reactions involving TFAE.
Table 1: Reaction of TFAE with Heteroaromatic Compounds [4]
| Heteroaromatic Compound | Molar Ratio (TFAE/Substrate) | Catalyst | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| Pyrrole | 2 | None | 0 | 1 | 2-(1-Hydroxy-2,2,2-trifluoroethyl)pyrrole | 82 |
| Indole (B1671886) | 1.2 | BF₃·OEt₂ (0.5 eq) | 10 | 0.5 | 3-(1-Hydroxy-2,2,2-trifluoroethyl)indole | 95 |
| Thiophene | 2 | ZnCl₂ | 110 | 24 | 2-(1-Hydroxy-2,2,2-trifluoroethyl)thiophene | 61 |
| Furan | 2 | ZnCl₂ | 110 | 24 | 2-(1-Hydroxy-2,2,2-trifluoroethyl)furan | 61 |
Table 2: Reaction of TFAE with Phenols [4]
| Phenol (B47542) Derivative | Molar Ratio (TFAE/Substrate) | Catalyst | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| Phenol | 2 | K₂CO₃ | 120 | 24 | p-(1-Hydroxy-2,2,2-trifluoroethyl)phenol | 95 |
| p-Cresol | 2 | K₂CO₃ | 120 | 24 | 2-(1-Hydroxy-2,2,2-trifluoroethyl)-4-methylphenol | 90 |
| o-Cresol | 2 | K₂CO₃ | 120 | 24 | 4-(1-Hydroxy-2,2,2-trifluoroethyl)-2-methylphenol | 85 |
| N,N-Dimethyl-p-toluidine | 1 | None | 120 | 24 | 2-(1-Hydroxy-2,2,2-trifluoroethyl)-4-(dimethylamino)toluene | 66 |
Experimental Protocols
Protocol 1: General Procedure for the Reaction of TFAE with Indole[5]
This protocol describes the Lewis acid-catalyzed reaction of TFAE with indole to synthesize 3-(1-hydroxy-2,2,2-trifluoroethyl)indole.
Materials:
-
Indole
-
This compound (TFAE)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a stirred solution of indole (1.0 mmol) in dry dichloromethane (10 mL) at 10 °C under an inert atmosphere, add boron trifluoride diethyl etherate (0.5 mmol).
-
To this mixture, add this compound (1.2 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at 10 °C for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Protocol 2: General Procedure for the Friedel-Crafts Reaction of TFAE with Phenol[4]
This protocol describes the base-catalyzed Friedel-Crafts reaction of TFAE with phenol.
Materials:
-
Phenol
-
This compound (TFAE)
-
Anhydrous potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
In a sealed tube, combine phenol (1.0 mmol), this compound (2.0 mmol), and anhydrous potassium carbonate (0.1 mmol).
-
Heat the mixture at 120 °C for 24 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with 1 M HCl (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the product.
Mandatory Visualization
TGF-β Signaling Pathway and Inhibition
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a critical role in cell proliferation, differentiation, and apoptosis.[5][6] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. Small molecule inhibitors targeting the TGF-β type I receptor (TGFβRI) kinase are of significant therapeutic interest. TFAE can be used to synthesize such inhibitors.
Caption: TGF-β signaling pathway and its inhibition by a TFAE-derived molecule.
Human Cytomegalovirus (HCMV) Protease Inhibition
Human cytomegalovirus (HCMV) is a herpesvirus that can cause severe disease in immunocompromised individuals.[1] The HCMV protease is essential for viral replication, specifically for the cleavage of the viral polyprotein precursor into mature structural proteins required for virion assembly.[7] Inhibitors of this protease, which can be synthesized using TFAE, represent a promising antiviral strategy.
Caption: Inhibition of HCMV protease prevents virion maturation.
Experimental Workflow: Synthesis of α-Trifluoromethyl Alcohols
The following diagram illustrates a typical experimental workflow for the synthesis of α-trifluoromethyl alcohols from aromatic compounds using TFAE.
Caption: General workflow for synthesizing α-trifluoromethyl alcohols using TFAE.
References
- 1. The life cycle and pathogenesis of human cytomegalovirus infection: lessons from proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 433-27-2 | TCI AMERICA [tcichemicals.com]
- 3. This compound | 433-27-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Use of Trifluoroacetaldehyde Ethyl Hemiacetal in the Synthesis of Advanced Agrochemicals
Introduction
The incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern agrochemical design, imparting enhanced metabolic stability, increased lipophilicity, and improved bioactivity to active ingredients. Trifluoroacetaldehyde (B10831) ethyl hemiacetal (TFAE) has emerged as a critical and versatile building block for the efficient introduction of this vital functional group. As a stable and easy-to-handle liquid, TFAE serves as a practical surrogate for the gaseous and highly reactive trifluoroacetaldehyde, facilitating the synthesis of key trifluoromethylated intermediates for a new generation of high-performance pesticides.
This document provides detailed application notes and experimental protocols for the use of TFAE in the synthesis of agrochemical precursors, with a particular focus on the preparation of trifluoromethylated anilines, which are pivotal intermediates in the production of isoxazoline (B3343090) insecticides.
Application in the Synthesis of Isoxazoline Insecticide Precursors
A significant application of TFAE in agrochemical synthesis is the preparation of trifluoromethyl-substituted anilines. These anilines are key precursors for the synthesis of isoxazoline insecticides, a class of pesticides known for their potent and selective activity against a broad spectrum of insect pests. The synthesis of these precursors is typically achieved through a Friedel-Crafts-type reaction between a substituted aniline (B41778) and TFAE.
Key Intermediate Synthesis: 4-(1-Hydroxy-2,2,2-trifluoroethyl)-3,5-dichloroaniline
A crucial intermediate in the synthesis of several isoxazoline insecticides is 4-(1-hydroxy-2,2,2-trifluoroethyl)-3,5-dichloroaniline. This compound is synthesized via the reaction of 3,5-dichloroaniline (B42879) with TFAE. This reaction introduces the trifluoromethylated alcohol moiety onto the aniline ring, a key structural feature for the subsequent formation of the isoxazoline ring system.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of trifluoromethylated aromatic compounds using TFAE, based on literature reports.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| 3,5-Dichloroaniline | Trifluoroacetaldehyde Ethyl Hemiacetal | ZnCl₂ (catalyst), 120°C | 4-(1-Hydroxy-2,2,2-trifluoroethyl)-3,5-dichloroaniline | ~75% | [1] |
| N,N-dimethylaniline | This compound | No catalyst, 120°C | p-(1-Hydroxy-2,2,2-trifluoroethyl)-N,N-dimethylaniline | 95% | [1] |
| Phenol | This compound | K₂CO₃ (catalyst), 60°C | o-(1-Hydroxy-2,2,2-trifluoroethyl)phenol and p-(1-Hydroxy-2,2,2-trifluoroethyl)phenol | High Yields | [1] |
| N,N-dimethyl-p-toluidine | This compound | No catalyst, 120°C | o-(1-Hydroxy-2,2,2-trifluoroethyl)-N,N-dimethyl-p-toluidine | 66% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-(1-Hydroxy-2,2,2-trifluoroethyl)-3,5-dichloroaniline
This protocol describes the synthesis of a key intermediate for isoxazoline insecticides.
Materials:
-
3,5-Dichloroaniline
-
This compound (TFAE)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
High-boiling point solvent (e.g., sulfolane (B150427) or diphenyl ether)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate (B1210297)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichloroaniline (1 equivalent) and a high-boiling point solvent.
-
Addition of Reagents: To the stirred solution, add this compound (1.2 equivalents) followed by a catalytic amount of anhydrous zinc chloride (0.1 equivalents).
-
Reaction: Heat the reaction mixture to 120°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to yield pure 4-(1-hydroxy-2,2,2-trifluoroethyl)-3,5-dichloroaniline.
-
Diagrams
Caption: Experimental workflow for the synthesis of an isoxazoline precursor.
Caption: Mode of action of isoxazoline insecticides on GABA-gated chloride channels.
References
Application Notes and Protocols for Polymerization Reactions Initiated by Trifluoroacetaldehyde Ethyl Hemiacetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetaldehyde ethyl hemiacetal (TFAE), with the chemical formula CF₃CH(OH)OCH₂CH₃, is a stable and commercially available precursor to the highly reactive trifluoroacetaldehyde.[1] While extensively used in organic synthesis for the introduction of trifluoromethyl groups into various molecules, its application as an initiator for polymerization reactions is an emerging area of interest.[2] This document outlines the potential application of TFAE as an initiator for the living cationic polymerization of vinyl ethers, a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[3]
The initiation of cationic polymerization by acetals and hemiacetal esters in the presence of a Lewis acid is a known strategy.[4] The Lewis acid facilitates the cleavage of a C-O bond to generate a carbocation, which then initiates the polymerization of a suitable monomer, such as a vinyl ether.[4][5] By analogy, TFAE can be proposed as a functional initiator that, upon activation with a Lewis acid, generates a trifluoroacetaldehyde-derived carbocation. This would enable the synthesis of polymers, specifically poly(vinyl ethers), with a trifluoromethyl group at the α-chain end, a feature of significant interest in materials science and drug development due to the unique properties conferred by fluorine atoms.
This application note provides a proposed mechanism, representative data from analogous systems, and a detailed experimental protocol for the living cationic polymerization of a vinyl ether initiated by the this compound / Lewis Acid system.
Proposed Reaction Mechanism
The proposed mechanism for the polymerization of a vinyl ether initiated by TFAE in the presence of a Lewis acid (e.g., SnCl₄, TiCl₄) involves two main stages: initiation and propagation.
-
Initiation: The Lewis acid activates the TFAE molecule by coordinating to one of the oxygen atoms. This facilitates the cleavage of the C-O bond, generating an ethoxy-stabilized carbocation bearing a trifluoromethyl group and a complexed counter-anion. This carbocation then acts as the initiating species.
-
Propagation: The initiating carbocation reacts with a monomer molecule (e.g., isobutyl vinyl ether) in a nucleophilic addition reaction. This process regenerates the carbocation at the new chain end, which can then react with subsequent monomer molecules, leading to the growth of the polymer chain. In a living polymerization, termination and chain transfer reactions are minimized, allowing for the controlled growth of polymer chains.[3]
Caption: Proposed mechanism for TFAE-initiated cationic polymerization.
Quantitative Data (Model System)
As of the current literature, specific quantitative data for polymerization initiated by TFAE is not available. However, the expected results for a successful living cationic polymerization can be illustrated by data from a closely related system: the polymerization of isobutyl vinyl ether (IBVE) initiated by an aromatic acetal (B89532)/Lewis acid system. The key characteristics of a living polymerization are a linear increase in the number-average molecular weight (Mₙ) with monomer conversion and a low polydispersity index (PDI or Mₙ/Mₙ), typically below 1.2.[4]
Table 1: Representative Data for Cationic Polymerization of Isobutyl Vinyl Ether (IBVE) Initiated by an Acetal/AlCl₃ System in the Presence of Ethyl Acetate. [4]
| Monomer Conversion (%) | Time (h) | Mₙ (GPC) | PDI (Mₙ/Mₙ) |
| 25 | 0.5 | 2,100 | 1.25 |
| 50 | 1.5 | 4,300 | 1.22 |
| 75 | 3.0 | 6,500 | 1.20 |
| 95 | 5.0 | 8,100 | 1.18 |
This data is adapted from a similar system and serves as an example of expected results.[4]
Experimental Protocols
This section provides a detailed protocol for the proposed living cationic polymerization of isobutyl vinyl ether (IBVE) initiated by the TFAE/SnCl₄ system.
Materials and Reagents
-
This compound (TFAE) : Purity >90%, handled under an inert atmosphere.
-
Isobutyl vinyl ether (IBVE) : Purified by distillation over calcium hydride before use.
-
Tin(IV) chloride (SnCl₄) : 1.0 M solution in hexane (B92381) or dichloromethane.
-
Toluene (B28343) : Dried by passing through a solvent purification column.
-
Methanol (B129727) : Anhydrous, for quenching the reaction.
-
Ammonia solution : For neutralizing the quenched reaction mixture.
-
Nitrogen or Argon gas : High purity, for maintaining an inert atmosphere.
Equipment
-
Schlenk line or glovebox for inert atmosphere operations.
-
Oven-dried glassware (Schlenk flasks, syringes).
-
Magnetic stirrer and stir bars.
-
Low-temperature bath (e.g., cryostat or dry ice/acetone bath).
-
Gel Permeation Chromatography (GPC) system for molecular weight analysis.
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural analysis.
Safety Precautions
-
This compound (TFAE) is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation.[6][7]
-
Handle TFAE in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[6]
-
Keep away from heat, sparks, and open flames.[7]
-
Tin(IV) chloride (SnCl₄) is corrosive and reacts violently with water. Handle with extreme care in a dry, inert atmosphere.
-
All manipulations should be carried out under a dry nitrogen or argon atmosphere to prevent premature termination of the polymerization by moisture.
Polymerization Procedure
Caption: Experimental workflow for TFAE-initiated polymerization.
-
Preparation:
-
Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen.
-
Purify isobutyl vinyl ether (IBVE) by distillation over calcium hydride under a nitrogen atmosphere.
-
Dry the toluene solvent using a solvent purification system.
-
-
Reaction Setup:
-
Assemble a Schlenk flask equipped with a magnetic stir bar under a positive pressure of nitrogen.
-
Cool the flask to the desired reaction temperature (e.g., -78°C) using a dry ice/acetone bath.
-
-
Polymerization:
-
To the cooled flask, add 20 mL of dry toluene via a syringe.
-
Add the purified IBVE monomer (e.g., 2.0 mL, ~15 mmol) to the solvent.
-
Add the TFAE initiator via syringe. The target degree of polymerization can be controlled by the [Monomer]/[Initiator] ratio. For a target Mₙ of 5000 g/mol , use approximately 0.043 g (~0.3 mmol) of TFAE.
-
Start the polymerization by the dropwise addition of the SnCl₄ solution (e.g., 0.3 mL of a 1.0 M solution in hexane).
-
Allow the reaction to stir at -78°C. Samples can be taken periodically via syringe and quenched in methanol to monitor the progress of the polymerization (conversion and Mₙ vs. time).
-
-
Quenching and Isolation:
-
After the desired time or monomer conversion is reached, terminate the polymerization by adding 2-3 mL of pre-chilled anhydrous methanol containing a small amount of ammonia.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration or decantation.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., dichloromethane) and re-precipitate to remove any remaining monomer and initiator residues.
-
Dry the final polymer under vacuum to a constant weight.
-
Characterization
-
Monomer Conversion: Determined by gravimetry (weight of polymer obtained / initial weight of monomer).
-
Molecular Weight and Polydispersity: The number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the polymer are determined by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.
-
Polymer Structure: The chemical structure of the polymer, including the confirmation of the trifluoromethyl end-group, can be analyzed by ¹H and ¹⁹F NMR spectroscopy.
Conclusion
While direct experimental evidence for the use of this compound as a polymerization initiator is yet to be published, the principles of cationic polymerization strongly support its potential in this application. The proposed protocol, based on established methods for living cationic polymerization with acetal and hemiacetal ester initiators, provides a robust starting point for researchers to explore the synthesis of novel trifluoromethyl-end-functionalized polymers. Such materials could have significant applications in areas requiring enhanced thermal stability, specific solubility characteristics, or unique surface properties, making this a promising field for future research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
Trifluoroacetaldehyde Ethyl Hemiacetal: A Versatile Building Block for Bioactive Compound Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetaldehyde (B10831) ethyl hemiacetal (TFAE) has emerged as a valuable and versatile building block in medicinal chemistry and drug discovery. Its ability to introduce the trifluoromethyl (CF3) group into organic molecules offers a powerful strategy for modulating the physicochemical and biological properties of compounds. The CF3 group can enhance metabolic stability, increase lipophilicity, and alter the acidity of nearby functional groups, often leading to improved pharmacokinetic profiles and enhanced biological activity.[1][2] This document provides detailed application notes and experimental protocols for the use of TFAE in the synthesis of various classes of bioactive compounds, including α-trifluoromethyl alcohols, α-trifluoromethyl amines, and trifluoromethyl ketones.
Key Applications of Trifluoroacetaldehyde Ethyl Hemiacetal
TFAE serves as a convenient and safer alternative to the gaseous and highly reactive trifluoroacetaldehyde.[3] Its primary applications in the synthesis of bioactive molecules include:
-
Synthesis of α-Trifluoromethyl Alcohols: These motifs are present in various biologically active compounds and can be synthesized through the reaction of TFAE with nucleophiles.[1][4]
-
Synthesis of α-Trifluoromethyl Amines: The introduction of a trifluoromethyl group adjacent to an amine can significantly impact its basicity and binding properties, making this a valuable scaffold in drug design.[1][2]
-
Synthesis of Trifluoromethyl Ketones: These compounds have shown promise as inhibitors for various enzymes, including proteases.[3]
-
Peptidomimetic Synthesis: TFAE can be used to introduce trifluoromethylated moieties into peptide-like structures to enhance their stability and biological activity.[3]
Data Presentation: Synthesis of Bioactive Scaffolds from TFAE
The following tables summarize representative examples of bioactive scaffolds synthesized using this compound, highlighting the reaction conditions and yields.
Table 1: Synthesis of Trifluoromethyl Ketones as SARS-CoV 3CL Protease Inhibitors
| Entry | Starting Material (Nitroalkane) | Product (Trifluoromethyl Ketone) | Yield (%) |
| 1 | 1-Nitro-2-phenylethane | N-((S)-1-(((S)-1-((4-nitrophenyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(trifluoromethyl)-L-leucinamide | 45 |
Data extracted from a study on the synthesis of trifluoromethyl ketones as potential inhibitors of SARS-CoV 3CL protease.[3]
Table 2: Synthesis of Trifluoromethylated Monoterpene Amino Alcohols
| Entry | Starting Material (β-Keto-Benzyl-O-Oxime) | Product (Trifluoromethylated Amino Alcohol) | Yield (%) |
| 1 | (1R,5R,E)-3-((Benzyloxy)imino)-6,6-dimethylbicyclo[3.1.1]heptan-2-one | (1R,2R,3S,5R)-3-Amino-2-hydroxy-6,6-dimethyl-2-(trifluoromethyl)bicyclo[3.1.1]heptane | 85 |
| 2 | (1S,4S,5S,E)-3-((Benzyloxy)imino)-4,6,6-trimethylbicyclo[3.1.1]heptan-2-one | (1S,2S,3R,4S,5S)-3-Amino-2-hydroxy-4,6,6-trimethyl-2-(trifluoromethyl)bicyclo[3.1.1]heptane | 82 |
| 3 | (1S,4R,E)-3-((Benzyloxy)imino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | (1S,2S,3R,4R)-3-Amino-2-hydroxy-1,7,7-trimethyl-2-(trifluoromethyl)bicyclo[2.2.1]heptane | 88 |
Note: The trifluoromethylation step in this synthesis was achieved using TMSCF3 (Ruppert-Prakash reagent), followed by reduction to the amino alcohol.[5]
Experimental Protocols
Protocol 1: Synthesis of a Trifluoromethyl Ketone Precursor for a SARS-CoV 3CL Protease Inhibitor [3]
This protocol describes the synthesis of an intermediate in the preparation of a trifluoromethyl ketone-containing peptide.
Materials:
-
Substituted nitroalkane (e.g., 1-nitro-2-phenylethane)
-
This compound (TFAE)
-
Potassium carbonate (K2CO3)
-
1 N Hydrochloric acid (HCl)
-
Diethyl ether (Et2O)
-
Sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate (B1210297), Hexanes)
Procedure:
-
To the substituted nitroalkane (1.0 eq) at room temperature, add this compound (1.27 eq) and potassium carbonate (0.067 eq).
-
Stir the mixture at 50-60 °C for 3 hours.
-
Continue stirring at room temperature for an additional 25.5 hours.
-
Quench the reaction by adding 1 N HCl and diethyl ether.
-
Separate the aqueous layer and extract it twice with diethyl ether.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the desired trifluoromethyl alcohol intermediate.
Protocol 2: General Procedure for the Synthesis of Trifluoromethylated Amino Alcohols from Monoterpene-Derived β-Keto-Benzyl-O-Oximes [5]
This protocol outlines the reduction of a trifluoromethylated β-hydroxy-benzyl-O-oxime to the corresponding amino alcohol.
Materials:
-
Trifluoromethylated β-hydroxy-benzyl-O-oxime (1.0 eq)
-
Lithium aluminium hydride (LiAlH4) (3.0 eq)
-
Anhydrous diethyl ether (Et2O)
-
Argon or Nitrogen atmosphere
-
TLC plates for reaction monitoring
-
Solvents for TLC (e.g., Petroleum ether, Ethyl acetate)
Procedure:
-
In a two-necked flask equipped with a magnetic stirrer and under an inert atmosphere (argon), dissolve the trifluoromethylated β-hydroxy-benzyl-O-oxime (1.0 eq) in anhydrous diethyl ether.
-
Cool the flask to 4 °C in an ice bath.
-
Carefully add lithium aluminium hydride (3.0 eq) in portions to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash it with diethyl ether.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated amino alcohol.
Visualizations
Diagram 1: General Synthesis of α-Trifluoromethyl Alcohols and Amines from TFAE
Caption: Synthetic routes to α-trifluoromethyl alcohols and amines from TFAE.
Diagram 2: Workflow for the Synthesis of a Trifluoromethyl Ketone Precursor
Caption: Experimental workflow for the synthesis of a key trifluoromethylated intermediate.
Diagram 3: TGF-β Signaling Pathway
Caption: Simplified TGF-β signaling pathway and the point of inhibition.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic and computational efforts towards the development of peptidomimetics and small-molecule SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A versatile and practical synthesis of α-trifluoromethylated alcohols from this compound in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Friedel-Crafts Reaction with Trifluoroacetaldehyde Ethyl Hemiacetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, is a pivotal strategy in modern medicinal chemistry.[1][2] The unique properties conferred by the CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3][4] These enhancements may lead to improved binding affinity, increased bioavailability, and greater resistance to metabolic degradation.[1][4] The Friedel-Crafts reaction, a fundamental carbon-carbon bond-forming reaction, provides a direct method for the alkylation of aromatic compounds.[5][6] This document provides detailed protocols and application notes for the Friedel-Crafts reaction utilizing trifluoroacetaldehyde (B10831) ethyl hemiacetal as an alkylating agent, a valuable method for the synthesis of trifluoromethylated compounds of interest in drug discovery.[7]
Application: Synthesis of 2,2,2-Trifluoro-1-hydroxyethyl Aromatic Compounds
This protocol details a titanium tetrachloride (TiCl4)-catalyzed Friedel-Crafts reaction between trifluoroacetaldehyde ethyl hemiacetal (TFAE) and various phenolic compounds. The reaction serves as an efficient route for the synthesis of 2,2,2-trifluoro-1-hydroxyethyl substituted phenols.[7] These products are valuable intermediates for the development of novel therapeutic agents due to the incorporation of the trifluoromethyl moiety.
Reaction Principle
The reaction proceeds via an electrophilic aromatic substitution mechanism, characteristic of Friedel-Crafts alkylations.[5][6] The Lewis acid catalyst, TiCl4, is believed to activate the this compound, facilitating the formation of a carbocationic intermediate. This electrophile is then attacked by the electron-rich aromatic ring of the phenol (B47542). The reaction with phenols exhibits excellent ortho-regioselectivity, which is likely due to the coordination of the Lewis acid with the hydroxyl group of the phenol, directing the substitution to the adjacent position.[7]
Caption: General mechanism of the Friedel-Crafts reaction.
Experimental Protocols
The following protocol is adapted from the TiCl4-catalyzed Friedel-Crafts reaction of this compound with phenols.[7]
Materials:
-
Substituted phenol (1.0 mmol)
-
This compound (TFAE) (1.2 mmol)
-
Titanium tetrachloride (TiCl4) (1.2 mmol)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous (10 mL)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of the substituted phenol (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere, add this compound (1.2 mmol).
-
Slowly add titanium tetrachloride (1.2 mmol) to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table below.
-
Upon completion, quench the reaction by the addition of 1 M hydrochloric acid (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2,2,2-trifluoro-1-hydroxyethyl substituted phenol.
Caption: Experimental workflow for the Friedel-Crafts reaction.
Data Presentation
The following table summarizes the results of the TiCl4-catalyzed Friedel-Crafts reaction of this compound with various substituted phenols.[7]
| Entry | Phenol Substrate | Reaction Time (h) | Product | Yield (%) |
| 1 | Phenol | 2 | 2-(2,2,2-Trifluoro-1-hydroxyethyl)phenol | 85 |
| 2 | 4-Methylphenol | 2 | 2-(2,2,2-Trifluoro-1-hydroxyethyl)-4-methylphenol | 93 |
| 3 | 4-Chlorophenol | 3 | 4-Chloro-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol | 78 |
| 4 | 4-Bromophenol | 3 | 4-Bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol | 75 |
| 5 | 4-Methoxyphenol | 2 | 4-Methoxy-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol | 88 |
| 6 | 2-Naphthol | 4 | 1-(2,2,2-Trifluoro-1-hydroxyethyl)-2-naphthol | 82 |
| 7 | 4-tert-Butylphenol | 2.5 | 4-tert-Butyl-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol | 90 |
Safety Precautions
-
Titanium tetrachloride is a corrosive and moisture-sensitive Lewis acid. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
-
Standard laboratory safety procedures should be followed at all times.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. TiCl4-Catalyzed Friedel–Crafts Reaction of Trifluoroacetald...: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols: Aldol Condensation of Trifluoroacetaldehyde Ethyl Hemiacetal with Ketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the aldol (B89426) condensation of trifluoroacetaldehyde (B10831) ethyl hemiacetal with various ketones. This reaction is a valuable method for the synthesis of β-hydroxy-β-trifluoromethylated ketones, which are important building blocks in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group.
Introduction
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2][3][4][5] The use of trifluoroacetaldehyde ethyl hemiacetal as a precursor for the in situ generation of trifluoroacetaldehyde offers a convenient and safer alternative to handling the volatile and toxic gaseous aldehyde.[6][7] This method allows for the direct synthesis of β-hydroxy-β-trifluoromethylated ketones in good yields.[6] Both direct and asymmetric catalytic versions of this reaction have been developed, providing access to racemic and enantiomerically enriched products.
Data Presentation: Reaction of this compound with Various Ketones
The following table summarizes the results of the aldol condensation of this compound with different ketones under various catalytic conditions.
| Ketone | Catalyst/Co-catalyst | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| Acetone (B3395972) | Piperidine (B6355638) / Acetic Acid | Acetone | 24 | 60 | - | - | [6] |
| Acetone | Piperidine / Silica (B1680970) Gel | Acetone | 24 | 53-62 | - | - | [6] |
| Cyclopentanone | Piperidine / Acetic Acid | DMSO/Cyclopentanone | 24 | 85 | 95:5 | - | [6] |
| Cyclopentanone | n-Propylamine / Acetic Acid | DMSO/Cyclopentanone | 24 | 85 | 92:8 | - | [6] |
| Cyclohexanone | Piperidine / Acetic Acid | DMSO/Cyclohexanone | 24 | 45 | 65:35 | - | [6] |
| Aromatic Methyl Ketones | (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Dichloroethane | - | High | - | up to 90 | [8] |
Experimental Protocols
Protocol 1: Direct Aldol Reaction of this compound with Acetone using Piperidine and Acetic Acid
This protocol describes a general procedure for the direct aldol condensation.
Materials:
-
This compound
-
Acetone (dry)
-
Piperidine
-
Acetic acid
-
Diethyl ether (Et2O)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a solution of piperidine (0.5 mmol) and acetic acid (0.5 mmol) in dry acetone (10 mL), add this compound (1.0 mmol) at room temperature under an inert atmosphere.[6]
-
Stir the reaction mixture at room temperature for 24 hours.[6]
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl (40 mL).
-
Extract the mixture with diethyl ether (3 x 30 mL).[6]
-
Combine the organic layers and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-hydroxy-β-trifluoromethylated ketone.
Protocol 2: Asymmetric Aldol Reaction using a Proline-based Organocatalyst
This protocol provides a general method for the enantioselective aldol condensation.
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone)
-
(S)-Proline
-
Solvent (e.g., DMSO, Dichloroethane)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a stirred solution of (S)-proline (10-30 mol%) in the chosen solvent, add the ketone (1.25 to 5 equivalents) and then the this compound (1 equivalent).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) for the specified time (e.g., 4-72 hours).[8]
-
Upon completion (monitored by TLC), quench the reaction with a saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Caption: General experimental workflow for the aldol condensation.
Caption: Simplified reaction mechanism overview.
References
- 1. TRIFLUOROACETALDEHYDE METHYL HEMIACETAL(431-46-9) 1H NMR spectrum [chemicalbook.com]
- 2. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. azom.com [azom.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. This compound(433-27-2) 1H NMR spectrum [chemicalbook.com]
- 8. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Grignard Reaction of Trifluoroacetaldehyde Ethyl Hemiacetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (CF3) group into organic molecules is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, bioavailability, and binding affinity.[1][2][3] Trifluoroacetaldehyde (B10831) ethyl hemiacetal (TFAE) has emerged as a versatile and stable precursor for the synthesis of valuable α-trifluoromethylated alcohols.[4][5] This class of compounds serves as a critical building block in the development of novel pharmaceuticals and agrochemicals.[6][7]
The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, provides a direct and efficient route to a diverse array of α-trifluoromethylated alcohols through the nucleophilic addition of organomagnesium halides to TFAE.[8][9] This document provides detailed application notes and experimental protocols for the Grignard reaction of TFAE with various Grignard reagents, including aryl, alkyl, vinyl, and alkynyl magnesium halides.
Reaction Principle and Mechanism
The Grignard reaction with TFAE proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic carbon of the trifluoroacetaldehyde moiety.[8][10] The hemiacetal structure of TFAE is in equilibrium with the free aldehyde, which is the reactive species. The magnesium halide of the Grignard reagent acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon.[4][8] Subsequent acidic workup protonates the resulting magnesium alkoxide to yield the final α-trifluoromethyl alcohol.
Figure 1: General mechanism of the Grignard reaction with TFAE.
Applications in Drug Development
α-Trifluoromethylated alcohols are prevalent structural motifs in a variety of biologically active molecules and approved drugs.[6][11][12] The trifluoromethyl group can significantly enhance the lipophilicity and metabolic stability of a drug candidate.[3] For instance, the α-trifluoromethyl alcohol moiety is a key component of several HIV reverse transcriptase inhibitors and other therapeutic agents.[6] The synthesis of these compounds often relies on the nucleophilic trifluoromethylation of carbonyl compounds, a transformation for which the Grignard reaction of TFAE is a highly effective method.
Experimental Protocols
General Considerations:
-
All Grignard reactions must be conducted under strictly anhydrous and inert conditions (e.g., under a nitrogen or argon atmosphere) as Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[13][14]
-
All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas before use.
-
Anhydrous solvents are essential for the success of the reaction.
Protocol 1: General Procedure for the Reaction of Aryl Grignard Reagents with TFAE
This protocol describes the synthesis of 1-aryl-2,2,2-trifluoroethanols.
Materials:
-
Aryl bromide or chloride
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Trifluoroacetaldehyde ethyl hemiacetal (TFAE)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate organic solvents for extraction and chromatography
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of the aryl halide (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Reaction with TFAE:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of TFAE (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Protocol 2: General Procedure for the Reaction of Alkyl, Vinyl, and Alkynyl Grignard Reagents with TFAE
This protocol can be adapted for various non-aromatic Grignard reagents.
Materials:
-
Alkyl, vinyl, or terminal alkyne precursor
-
Appropriate Grignard reagent for formation (e.g., isopropylmagnesium chloride for alkynes) or magnesium turnings for alkyl/vinyl halides
-
Anhydrous tetrahydrofuran (THF)
-
This compound (TFAE)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate organic solvents for extraction and chromatography
Procedure:
-
Preparation of the Grignard Reagent:
-
For Alkyl/Vinyl Grignard Reagents: Follow the procedure described in Protocol 1, using the corresponding alkyl or vinyl halide.
-
For Alkynyl Grignard Reagents: In a flame-dried, two-necked round-bottom flask, dissolve the terminal alkyne (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C and slowly add a solution of a strong Grignard reagent such as isopropylmagnesium chloride (1.05 equivalents) dropwise. Stir the mixture at room temperature for 1-2 hours.
-
-
Reaction with TFAE:
-
Cool the prepared Grignard reagent solution to -78 °C (dry ice/acetone bath) or 0 °C.
-
Slowly add a solution of TFAE (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Follow the workup and purification procedure as described in Protocol 1.
-
Quantitative Data Summary
The following table summarizes representative yields for the Grignard reaction of TFAE with various organomagnesium reagents. Reaction conditions can influence yields, and optimization may be required for specific substrates.
| Grignard Reagent (R-MgX) | Product | Yield (%) | Reference |
| Allylmagnesium bromide | 1,1,1-Trifluoropent-4-en-2-ol | 83-90 | [4] |
| Vinylmagnesium bromide | 3,3,3-Trifluoro-1-buten-2-ol | 70-76 | [4] |
| Phenylmagnesium bromide | 2,2,2-Trifluoro-1-phenylethanol | 60-85 | |
| Ethylmagnesium bromide | 1,1,1-Trifluorobutan-2-ol | 73-81 | [4] |
| Phenylethynylmagnesium bromide | 4-Phenyl-1,1,1-trifluorobut-3-yn-2-ol | ~70 | [5] |
Logical Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of α-trifluoromethyl alcohols using the Grignard reaction of TFAE.
Figure 2: Experimental workflow for the synthesis of α-trifluoromethyl alcohols.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Deoxytrifluoromethylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19.7 Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 11. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
Troubleshooting & Optimization
Purification methods for Trifluoroacetaldehyde ethyl hemiacetal reaction products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trifluoroacetaldehyde (B10831) Ethyl Hemiacetal.
Frequently Asked Questions (FAQs)
Q1: What is Trifluoroacetaldehyde Ethyl Hemiacetal and what are its common applications?
This compound (also known as fluoral ethyl hemiacetal) is an organic compound that serves as a stable and convenient surrogate for the volatile and reactive trifluoroacetaldehyde gas.[1] It is widely used in organic synthesis to introduce the trifluoromethyl group into molecules, which is of significant interest in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by fluorine atoms.[2]
Q2: What are the typical impurities found in crude this compound reaction products?
Common impurities depend on the synthetic route, which is often the reduction of ethyl trifluoroacetate. Potential impurities include:
-
Residual Solvents: The reaction solvent (e.g., tetrahydrofuran, 2-methoxyethyl ether) may co-distill with the product.[3][4]
-
Ethanol (B145695): Often present as a stabilizer or a byproduct.[2]
-
Water: Can be introduced during the work-up or from atmospheric moisture.[5]
-
Unreacted Starting Materials: Such as ethyl trifluoroacetate.
-
Byproducts of the Reducing Agent: Borate esters or salts may form from the use of sodium borohydride.[6][7]
Q3: What are the key physical properties to consider during the purification of this compound?
The following table summarizes key physical properties that are important for planning purification procedures.
| Property | Value | Source |
| Boiling Point | 104-105 °C @ 745 mmHg | [5] |
| Density | 1.221 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.342 | [5] |
| Solubility | Soluble in organic solvents, slightly soluble in water.[2] |
Q4: How can I assess the purity of my this compound sample?
Several analytical methods can be employed to determine the purity of your product:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile components in your sample, providing both qualitative and quantitative information about impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 19F NMR are excellent for structural confirmation and can be used for quantitative analysis to determine purity.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of key functional groups and for a qualitative assessment of purity by comparing with a reference spectrum.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low purity after fractional distillation.
-
Possible Cause 1: Co-distillation of impurities.
-
Solution: Solvents like THF or ethanol, or even water, can form azeotropes or have boiling points close to the product, leading to co-distillation.[3][4] Ensure your fractional distillation setup has a high number of theoretical plates (e.g., by using a longer Vigreux or packed column) to improve separation.[11] A second fractional distillation may be necessary.[3]
-
-
Possible Cause 2: Thermal decomposition.
-
Solution: Although moderately stable, prolonged heating at high temperatures can lead to decomposition.[12] Consider performing the distillation under reduced pressure to lower the boiling point.
-
-
Possible Cause 3: Wet starting material.
-
Solution: Water can co-distill with the product. Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation.
-
Issue 2: Low yield after purification.
-
Possible Cause 1: Product loss during transfers.
-
Solution: Minimize the number of transfers. Ensure all glassware is rinsed with a small amount of a suitable solvent and the rinsings are combined with the bulk material.
-
-
Possible Cause 2: Inefficient extraction during work-up.
-
Solution: If using liquid-liquid extraction to remove water-soluble impurities, perform multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume.[13] Ensure the pH of the aqueous phase is optimized to keep the hemiacetal in the organic layer.[14]
-
-
Possible Cause 3: Product adhering to the distillation column.
-
Solution: The hold-up volume of the distillation column can retain a significant amount of product. Choose a column appropriate for the scale of your reaction. For smaller scales, a short-path distillation apparatus might be more suitable. Insulating the column can also help to ensure the product distills efficiently.[1]
-
Issue 3: Presence of acidic impurities.
-
Possible Cause: Incomplete neutralization during work-up.
-
Solution: After quenching the reaction, ensure the pH is carefully neutralized. A wash with a mild base solution (e.g., saturated sodium bicarbonate) can help remove acidic byproducts. Be cautious, as a basic pH can promote hydrolysis of the hemiacetal.
-
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is a general guideline and may need to be optimized based on the specific impurities present in your crude product.
-
Drying the Crude Product:
-
Transfer the crude this compound to a flask.
-
Add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Gently swirl the flask and let it stand for at least 30 minutes. The drying agent should move freely when the flask is swirled, indicating the solution is dry.
-
Filter or decant the dried liquid into a round-bottom flask suitable for distillation.
-
-
Fractional Distillation Setup:
-
Assemble a fractional distillation apparatus. A Vigreux column is commonly used.[11] For improved separation, a packed column (e.g., with Raschig rings or glass beads) can be used.[11]
-
Ensure all joints are properly sealed.
-
Place a stir bar in the distillation flask for smooth boiling.
-
The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[11]
-
-
Distillation Procedure:
-
Heat the distillation flask gently using a heating mantle.
-
Slowly increase the temperature until the liquid begins to boil.
-
Observe the condensation ring rising slowly up the column.[11] A slow and steady rate is crucial for good separation.[11]
-
Collect any low-boiling fractions (e.g., residual ethanol or other solvents) in a separate receiving flask.
-
When the temperature stabilizes at the boiling point of this compound (approx. 104-105 °C at atmospheric pressure), change the receiving flask to collect the pure product.[5]
-
Stop the distillation when the temperature starts to drop or rise significantly, or when only a small amount of liquid remains in the distillation flask.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemimpex.com [chemimpex.com]
- 3. EP0516311A1 - Chemical process for the manufacture of trifluoroacetaldehyde - Google Patents [patents.google.com]
- 4. Chemical process for the manufacture of trifluoroacetaldehyde - Patent 0516311 [data.epo.org]
- 5. トリフルオロアセトアルデヒドエチルヘミアセタール 90% | Sigma-Aldrich [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. This compound(433-27-2) 1H NMR [m.chemicalbook.com]
- 11. Purification [chem.rochester.edu]
- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Reactions with Trifluoroacetaldehyde Ethyl Hemiacetal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving Trifluoroacetaldehyde (B10831) Ethyl Hemiacetal (TFAE).
Frequently Asked Questions (FAQs)
1. What are the common impurities in commercial Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE) that could affect my reaction?
Commercial TFAE often contains two main impurities that can influence reaction outcomes:
-
Ethanol (B145695) (ca. 10%): As TFAE is a hemiacetal of trifluoroacetaldehyde and ethanol, an equilibrium exists, and excess ethanol is often present.[1] This can act as a competing nucleophile or affect the reaction stoichiometry.
-
Water (up to 12%): The presence of water can lead to the hydrolysis of TFAE back to trifluoroacetaldehyde and ethanol, reducing the effective concentration of your reagent.[2]
| Impurity | Typical Concentration | Potential Impact |
| Ethanol | ~10% | Competing nucleophile, alters stoichiometry |
| Water | Up to 12% | Hydrolysis of TFAE, reduction of active reagent |
2. My reaction is sluggish or failing. What is a likely cause related to the stability of TFAE?
A primary cause of reaction failure is the hydrolysis of this compound (TFAE).[3] TFAE is sensitive to moisture and can revert to trifluoroacetaldehyde and ethanol in the presence of water. This decomposition reduces the amount of active reagent available for your desired transformation.
3. What are the common side products in reactions of TFAE with aromatic compounds, such as phenols, under Friedel-Crafts conditions?
In Friedel-Crafts type reactions with phenols, in addition to the desired ortho- and para-hydroxy-a-trifluoromethyl-substituted products, two main side products can be observed:
-
Disubstituted Phenols: The activated phenolic ring can undergo a second substitution, leading to the formation of a disubstituted product.[4]
-
1-Ethoxy-2,2,2-trifluoroethylbenzene Derivatives: Under certain Lewis acid conditions (e.g., FeCl₃ or SbCl₅), the ethoxy group of the hemiacetal can participate in the reaction, leading to the formation of an ether byproduct instead of the expected alcohol.[5]
4. I am observing trifluoroacetylation of my amine substrate. Why is this happening and how can I prevent it?
Unwanted trifluoroacetylation is a known side reaction, particularly in peptide synthesis where trifluoroacetic acid (TFA) is used for deprotection.[6] While TFAE itself is not an acylating agent, its decomposition can lead to the formation of trifluoroacetaldehyde, which can be oxidized to trifluoroacetic acid under certain conditions. In the context of peptide synthesis, N-terminal amino acids with hydroxyl groups in their side chains, such as threonine, are particularly susceptible to trifluoroacetylation via an O- to -N acyl shift.[4]
To minimize this side reaction, consider the following:
-
Use high-purity TFAE with low water content.
-
Employ milder reaction conditions and avoid strong oxidizing agents.
-
In peptide synthesis, carefully select protecting groups and deprotection strategies to avoid prolonged exposure to strong acids.
5. What side products can be expected in reactions of TFAE with enamines?
While the primary and desired products of the reaction between TFAE and enamines are β-hydroxy-β-trifluoromethyl ketones, the reaction can be complex.[7] Potential side products can arise from:
-
Self-condensation of the enamine or the ketone product: Enolizable carbonyl compounds can undergo self-aldol reactions, leading to oligomeric byproducts.[8]
-
Michael Addition: If α,β-unsaturated carbonyl compounds are present or formed in situ, enamines can act as Michael donors, leading to conjugate addition products.[9]
-
Hydrolysis: As with other reactions, hydrolysis of TFAE or the enamine can reduce yields and introduce impurities.
Troubleshooting Guides
Issue 1: Low Yield and Incomplete Conversion
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of TFAE | - Ensure all glassware is thoroughly dried. - Use anhydrous solvents. - Store TFAE over molecular sieves to remove residual water. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Ethanol | - If ethanol is detrimental to your reaction, consider using TFAE hydrate (B1144303) as an alternative source of trifluoroacetaldehyde. - Account for the ethanol content when calculating stoichiometry. |
| Insufficient Reagent Activity | - Check the purity of your TFAE by GC-MS or NMR. - If significant degradation is suspected, consider fresh reagent. |
Issue 2: Formation of Multiple Products in Friedel-Crafts Reactions
| Possible Cause | Troubleshooting Steps |
| Over-reaction (Disubstitution) | - Reduce the stoichiometry of TFAE relative to the aromatic substrate. - Lower the reaction temperature to improve selectivity. - Use a less activating catalyst. |
| Formation of Ether Byproduct | - Optimize the choice of Lewis acid. TiCl₄ has been shown to be effective in promoting the formation of the desired alcohol product.[2] - Use milder reaction conditions (lower temperature, shorter reaction time). |
| Deactivated Aromatic Ring | - Friedel-Crafts reactions are less effective with strongly deactivated aromatic rings. Consider alternative synthetic routes if your substrate contains strong electron-withdrawing groups. |
Issue 3: Unexpected Side Products with Amine Nucleophiles
| Possible Cause | Troubleshooting Steps |
| Trifluoroacetylation | - Ensure the reaction is free of oxidizing agents. - Use a non-oxidizing acid catalyst if one is required. - For sensitive substrates like peptides, explore alternative trifluoromethylating agents. |
| Formation of Complex Mixtures | - Control the stoichiometry of the reactants carefully. - Optimize the reaction temperature and time to favor the desired product. - Consider a two-step approach where the imine is pre-formed and then reacted with the nucleophile. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for the Reaction of TFAE with Phenols (Friedel-Crafts Type Reaction)
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (B47542) and an anhydrous solvent (e.g., dichloromethane).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the Lewis acid catalyst (e.g., TiCl₄) dropwise.
-
Slowly add this compound (TFAE) to the reaction mixture.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding it to a cold, dilute aqueous acid solution.
-
Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting for Protocol 1:
-
Low Yield: Ensure anhydrous conditions. Increase the amount of Lewis acid if necessary.
-
Formation of Disubstituted Product: Use a smaller excess of TFAE or run the reaction at a lower temperature.
-
Formation of Ether Byproduct: Switch to a milder Lewis acid like TiCl₄.[2]
Diagrams
Caption: Reversible hydrolysis of TFAE in the presence of water.
Caption: Potential side products in Friedel-Crafts reactions of phenols with TFAE.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. EP0516311A1 - Chemical process for the manufacture of trifluoroacetaldehyde - Google Patents [patents.google.com]
- 6. Mechanistic pathways in CF3COOH-mediated deacetalization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE)
Welcome to the technical support center for optimizing reaction conditions involving Trifluoroacetaldehyde (B10831) Ethyl Hemiacetal (TFAE). This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of TFAE in synthesizing trifluoromethylated compounds.
Frequently Asked Questions (FAQs)
Q1: What is Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE) and what are its primary applications?
A1: this compound (TFAE) is a colorless liquid and a convenient precursor to the volatile and reactive trifluoroacetaldehyde. It is primarily used in organic synthesis for the preparation of α-trifluoromethyl alcohols and α-trifluoromethyl amines.[1] These compounds are valuable intermediates in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by the trifluoromethyl group.
Q2: What are the key safety precautions to consider when handling TFAE?
A2: TFAE is a flammable liquid and should be kept away from heat, sparks, and open flames.[2] It is harmful if swallowed or inhaled and can cause eye irritation.[2] It is crucial to handle TFAE in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: My reaction with TFAE is not proceeding or giving a low yield. What are the common causes?
A3: Low or no yield in TFAE reactions can stem from several factors:
-
Moisture: TFAE can be sensitive to moisture, which can lead to the formation of trifluoroacetaldehyde hydrate (B1144303) and affect reactivity. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Catalyst Inactivity: For reactions requiring a catalyst (e.g., with phenols or indoles), ensure the catalyst is fresh and active. For instance, anhydrous potassium carbonate is effective for certain reactions with phenols.[3]
-
Reaction Temperature: TFAE can be thermally sensitive and may decompose at temperatures above 70°C.[4] Carefully control the reaction temperature based on the specific protocol.
-
Substrate Reactivity: Electron-rich aromatic and heteroaromatic compounds are generally more reactive towards TFAE.[4] For less reactive substrates, a Lewis acid catalyst may be necessary to promote the reaction.
Q4: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?
A4: The regioselectivity of reactions with TFAE can often be controlled by the choice of catalyst. For example, in the reaction with phenols, using potassium carbonate as a catalyst favors the formation of the p-substituted product, while a zinc halide catalyst predominantly yields the o-substituted product.[3][5] Careful selection of the catalyst and optimization of reaction conditions are key to achieving the desired isomer.
Q5: How can I purify my trifluoromethylated alcohol product?
A5: Purification of trifluoromethylated alcohols obtained from reactions with TFAE typically involves standard laboratory techniques. After an aqueous workup to remove any water-soluble impurities and unreacted TFAE, the crude product can be purified by column chromatography on silica (B1680970) gel. A common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297).
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with TFAE in a question-and-answer format.
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Presence of water in the reaction mixture. | Use anhydrous solvents and dry glassware thoroughly before starting the reaction. |
| Inactive or insufficient catalyst. | Use a fresh batch of catalyst and consider optimizing the catalyst loading. | |
| Reaction temperature is too low or too high. | Optimize the reaction temperature. Some reactions require heating, while others proceed at room temperature. Be mindful of the thermal stability of TFAE.[4] | |
| Formation of undesired side products | Incorrect catalyst choice leading to poor regioselectivity. | For substrates like phenols, choose the catalyst based on the desired isomer (K₂CO₃ for para, ZnX₂ for ortho).[3][5] |
| Self-condensation or polymerization of trifluoroacetaldehyde. | Control the reaction temperature and the rate of addition of TFAE. | |
| Difficulty in product purification | Product co-elutes with starting material or byproducts during chromatography. | Try a different solvent system for column chromatography. Consider derivatization of the product to alter its polarity for easier separation. |
| Product is unstable on silica gel. | Use a neutral or deactivated silica gel, or consider alternative purification methods like recrystallization or distillation if the product is thermally stable. | |
| Reaction with anilines is sluggish or gives multiple products | Low nucleophilicity of the aniline. | Consider using a Lewis acid catalyst to activate the TFAE. |
| Formation of hemiaminals and imines. | The reaction of TFAE with primary amines can form hemiaminals which can then convert to imines, especially at elevated temperatures.[2] Control of reaction conditions is crucial. |
Data Presentation
Reaction of TFAE with Hydroxypyridines
The following table summarizes the reaction conditions and yields for the reaction of TFAE with various hydroxypyridines, as reported by Gong and Kato (2004).
| Substrate | Molar Ratio (TFAE/Substrate) | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| 2-Hydroxypyridine | 1.1 | 120 | 24 | 3- and 5-substituted | 65 |
| 3-Hydroxypyridine | 1.1 | 120 | 24 | 2- and 6-substituted | 70 |
| 4-Hydroxypyridine | 1.1 | 120 | 24 | 3-substituted | 55 |
| 2-Amino-3-hydroxypyridine | 1.1 | 100 | 12 | 4- and 6-substituted | 80 |
| 5-Amino-2-hydroxypyridine | 1.1 | 100 | 12 | 3- and 6-substituted | 75 |
Data extracted from Gong, Y., & Kato, K. (2004). Recent Applications of this compound for the Synthesis of Trifluoromethylated Compounds. Current Organic Chemistry, 8(17), 1659–1675.
Catalyst Effect on the Reaction of TFAE with Phenol (B47542)
This table illustrates the effect of different catalysts on the regioselectivity of the reaction between TFAE and phenol.
| Catalyst | Temperature (°C) | Time (h) | o-isomer Yield (%) | p-isomer Yield (%) | Total Yield (%) |
| K₂CO₃ | 120 | 5 | 10 | 85 | 95 |
| ZnCl₂ | 130 | 8 | 75 | 15 | 90 |
| ZnBr₂ | 130 | 6 | 78 | 12 | 90 |
| ZnI₂ | 130 | 4 | 82 | 8 | 90 |
Data extracted from Gong, Y., & Kato, K. (2004). Recent Applications of this compound for the Synthesis of Trifluoromethylated Compounds. Current Organic Chemistry, 8(17), 1659–1675 and Gong, Y., Kato, K., & Kimoto, H. (2000). Regioselective Substitution of Phenols with this compound. Bulletin of the Chemical Society of Japan, 73(1), 249-254.
Experimental Protocols
Protocol 1: Synthesis of 4-(1-Hydroxy-2,2,2-trifluoroethyl)phenol (p-isomer)
This protocol describes the potassium carbonate-catalyzed reaction of phenol with TFAE to selectively synthesize the para-substituted product.[3]
Materials:
-
Phenol
-
This compound (TFAE)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), TFAE (1.0-1.1 eq), and anhydrous potassium carbonate (0.05 eq).
-
Heat the reaction mixture with stirring to 120°C and maintain for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution, followed by distilled water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired product.
Protocol 2: Synthesis of 2-(1-Hydroxy-2,2,2-trifluoroethyl)phenol (o-isomer)
This protocol details the zinc iodide-catalyzed reaction of phenol with TFAE to selectively obtain the ortho-substituted product.[3]
Materials:
-
Phenol
-
This compound (TFAE)
-
Zinc iodide (ZnI₂)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, combine phenol (1.0 eq), TFAE (1.1 eq), and zinc iodide (0.05 eq).
-
Heat the mixture to 130°C with stirring for 4 hours.
-
Follow the reaction progress using TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic solution with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel with a hexane/ethyl acetate eluent system.
Protocol 3: General Procedure for the Reaction of TFAE with Indoles via Hemiaminal Formation
Direct reaction of TFAE with indoles can be complex. A more controlled approach involves the pre-formation of a hemiaminal, followed by a Lewis acid-catalyzed reaction with the indole (B1671886).
Part A: Hemiaminal Formation
-
Combine TFAE (1.0 eq) and a primary amine (e.g., benzylamine, 1.0 eq) in a suitable solvent like toluene.
-
Stir the mixture at room temperature. The formation of the hemiaminal is typically rapid.
-
Remove the solvent under reduced pressure to obtain the crude hemiaminal, which can often be used in the next step without further purification.
Part B: Reaction with Indole
-
Dissolve the indole (1.0 eq) in an anhydrous solvent such as dichloromethane.
-
Add the crude hemiaminal (1.0-1.2 eq) to the solution.
-
Cool the mixture in an ice bath.
-
Add a Lewis acid catalyst (e.g., BF₃·OEt₂ or ZnI₂, 0.1-1.0 eq) dropwise. The choice of Lewis acid can influence the product distribution.
-
Allow the reaction to stir at 0°C to room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Note on N-Boc-3-(1-hydroxy-2,2,2-trifluoroethyl)aniline synthesis: A specific, detailed protocol for the direct reaction of TFAE with N-Boc-aniline to produce N-Boc-3-(1-hydroxy-2,2,2-trifluoroethyl)aniline was not found in the immediate search results. Researchers may need to adapt existing protocols for anilines, likely requiring Lewis acid catalysis and careful optimization of reaction conditions to avoid deprotection of the Boc group.
Visualizations
Caption: General experimental workflow for reactions involving TFAE.
Caption: A troubleshooting flowchart for common issues in TFAE reactions.
Caption: Key reaction pathways involving TFAE with different substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
Trifluoroacetaldehyde ethyl hemiacetal stability under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of trifluoroacetaldehyde (B10831) ethyl hemiacetal under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of trifluoroacetaldehyde ethyl hemiacetal?
A1: this compound exhibits moderate stability under standard, anhydrous conditions.[1] It is a convenient, higher-boiling point liquid precursor for the volatile and reactive trifluoroacetaldehyde.[2] However, it is sensitive to moisture and incompatible with acidic conditions, under which it can hydrolyze to trifluoroacetaldehyde and ethanol (B145695).[1]
Q2: How does this compound behave under acidic conditions?
A2: Under acidic conditions, this compound is prone to hydrolysis. The reaction is catalyzed by acid and yields trifluoroacetaldehyde and ethanol. This process is analogous to the hydrolysis of other hemiacetals, which is a well-established acid-catalyzed equilibrium reaction. The presence of the electron-withdrawing trifluoromethyl group is expected to influence the rate of this reaction.
Q3: What is the stability of this compound under basic conditions?
Q4: Can I use this compound in reactions with acidic reagents?
A4: Caution is advised. The hemiacetal will likely decompose in the presence of strong acids. If the reaction requires the in situ generation of trifluoroacetaldehyde, then acidic conditions might be suitable. However, if the hemiacetal itself is the desired reactant, acidic conditions should be avoided. In such cases, buffered solutions or non-acidic reaction pathways should be considered.
Q5: How should I store this compound to ensure its stability?
A5: To maximize shelf-life and prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture. It is also recommended to store it in a cool, dry place.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in a Synthesis Using this compound
| Possible Cause | Troubleshooting Steps |
| Decomposition of the hemiacetal due to acidic impurities. | Check the pH of your reaction mixture. Neutralize any acidic impurities in your starting materials or solvents. Consider adding a non-nucleophilic base (e.g., proton sponge) if compatible with your reaction. |
| Hydrolysis of the hemiacetal by residual water. | Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (argon or nitrogen). |
| Incorrect reaction conditions for in situ generation of trifluoroacetaldehyde. | If your reaction requires the formation of trifluoroacetaldehyde, ensure the conditions (e.g., temperature, catalyst) are appropriate to facilitate the decomposition of the hemiacetal. |
| Incompatibility with other reagents. | Review the compatibility of all reagents in your reaction mixture. The hemiacetal can react with strong oxidizing agents.[3] |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Steps |
| Side reactions of trifluoroacetaldehyde. | If trifluoroacetaldehyde is generated in situ, it can undergo various side reactions (e.g., aldol (B89426) condensation, oxidation). Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to favor the desired reaction pathway. |
| Reaction of ethanol byproduct. | The ethanol generated from the hydrolysis of the hemiacetal may participate in side reactions. If this is a concern, consider using a different precursor for trifluoroacetaldehyde. |
Data Presentation
While specific quantitative data on the rate of decomposition of this compound at various pH values is not extensively available in peer-reviewed literature, the following table summarizes the expected qualitative stability based on general chemical principles of hemiacetals.
| Condition | Expected Stability | Primary Degradation Products | Notes |
| Strongly Acidic (pH < 3) | Low | Trifluoroacetaldehyde, Ethanol | Hydrolysis is rapid and acid-catalyzed. |
| Mildly Acidic (pH 4-6) | Moderate to Low | Trifluoroacetaldehyde, Ethanol | Hydrolysis occurs, rate is pH-dependent. |
| Neutral (pH ~7) | Moderate | Trifluoroacetaldehyde, Ethanol | Slow hydrolysis in the presence of water. |
| Mildly Basic (pH 8-10) | Moderate to High | Trifluoroacetaldehyde, Ethanol | Generally more stable than in acidic conditions. |
| Strongly Basic (pH > 11) | Moderate | Trifluoroacetaldehyde, Ethanol | Can undergo base-catalyzed decomposition. |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound under Acidic Conditions by ¹H NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively assess the rate of hydrolysis of this compound in an acidic solution.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O or CD₃CN)
-
Deuterated acid (e.g., DCl in D₂O)
-
NMR tubes
-
Internal standard (e.g., trimethylsilyl (B98337) propionate-d₄, TMSP)
Procedure:
-
Prepare a stock solution of this compound in the chosen deuterated solvent.
-
Add a known concentration of the internal standard to the stock solution.
-
In an NMR tube, add a specific volume of the stock solution.
-
Acquire a baseline ¹H NMR spectrum.
-
To initiate the hydrolysis, add a known amount of the deuterated acid to the NMR tube.
-
Immediately start acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes).
-
Monitor the decrease in the intensity of the signals corresponding to the hemiacetal (e.g., the CH proton at ~5.0 ppm) and the increase in the signals of the products, trifluoroacetaldehyde hydrate (B1144303) (in D₂O, a quartet at ~9.5 ppm) and ethanol (a quartet at ~3.7 ppm and a triplet at ~1.2 ppm).
-
Integrate the relevant peaks relative to the internal standard to determine the concentration of the hemiacetal over time.
-
Plot the concentration of the hemiacetal versus time to estimate the rate of decomposition.
Protocol 2: Quantitative Analysis of this compound and its Decomposition Products by GC-MS
Objective: To quantify the concentration of this compound and its primary decomposition product, trifluoroacetaldehyde, over time in a buffered solution.
Materials:
-
This compound
-
Buffered aqueous solutions at various pH values (e.g., pH 3, 5, 7, 9, 11)
-
Extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
Internal standard for GC-MS analysis (e.g., a fluorinated compound with similar properties but different retention time)
-
GC-MS instrument with a suitable column (e.g., a mid-polarity column like DB-624)
Procedure:
-
Prepare a series of standard solutions of this compound and trifluoroacetaldehyde (if available, or generate a standard solution in situ) in the extraction solvent containing the internal standard to create a calibration curve.
-
In separate vials, add a known amount of this compound to each of the buffered solutions.
-
At specific time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each vial.
-
Immediately extract the aliquot with a known volume of the extraction solvent containing the internal standard.
-
Analyze the organic extract by GC-MS.
-
Monitor the molecular ions and characteristic fragments of this compound and trifluoroacetaldehyde.
-
Quantify the concentration of each compound at each time point using the calibration curve.
-
Plot the concentration of this compound versus time for each pH to determine the decomposition rate.
Visualizations
Caption: Logical relationship of this compound stability under acidic and basic conditions.
Caption: Troubleshooting workflow for low yield in reactions involving this compound.
References
- 1. The use of this compound or hydrate in a simple and practical regioselective synthesis of beta-hydroxy-beta-trifluoromethyl ketones from enamines and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a new TD-GC/MS method and its applicability in the search for human and animal decomposition products - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage precautions for Trifluoroacetaldehyde ethyl hemiacetal
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of Trifluoroacetaldehyde Ethyl Hemiacetal (CAS No. 433-27-2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a colorless liquid used as a key intermediate in organic synthesis.[1][2] It is particularly valuable for preparing trifluoromethyl compounds, such as α-trifluoromethyl alcohols and amines, which are significant in the development of pharmaceuticals and agrochemicals.[2][3] It also serves as a stable precursor for the in-situ generation of the unstable gaseous trifluoroacetaldehyde.[3]
Q2: What are the primary hazards associated with this chemical?
A2: this compound is a flammable liquid and vapor.[4][5] It is harmful if swallowed, causes skin irritation, and serious eye irritation.[4][5] It may also cause respiratory irritation, drowsiness, or dizziness.[3] Long-term or repeated exposure may cause damage to organs.[3]
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: Always wear protective gloves, protective clothing, and eye/face protection, such as chemical safety goggles or a face shield.[3][4] Ensure adequate ventilation in the handling area; if ventilation is insufficient, use a NIOSH/MSHA approved respirator.[4][5]
Q4: How should I properly store this compound?
A4: Store in a tightly closed container in a dry, well-ventilated place.[3][4] It should be kept cool, with a recommended storage temperature of 0-6°C or in a refrigerator.[6][7] Keep away from heat, sparks, open flames, and other ignition sources.[4][6]
Q5: What materials are incompatible with this chemical?
A5: Avoid contact with acids and strong oxidizing agents.[4][5] Exposure to moisture should also be avoided.[4][5]
Q6: What should I do in case of a spill?
A6: In case of a spill, ensure adequate ventilation and remove all sources of ignition.[4][5] Use personal protective equipment. Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[4][5] Use spark-proof tools and explosion-proof equipment during cleanup.[4][5]
Q7: What are the decomposition products of this compound?
A7: When heated to decomposition, it can release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (B91410) (HF).[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Material has turned yellow or developed an unusual odor. | Decomposition due to improper storage (e.g., exposure to heat, light, or contaminants). | Do not use the material. Dispose of it according to your institution's hazardous waste protocols. Review storage conditions to ensure they meet the recommended guidelines (cool, dry, dark, and inert atmosphere). |
| Inconsistent experimental results. | 1. Material degradation. 2. Presence of impurities (e.g., contains ~10% ethanol).[2][3] 3. Hydrolysis due to moisture.[1] | 1. Use a fresh bottle of the reagent. 2. Be aware of the ethanol (B145695) content which may affect reaction stoichiometry. 3. Ensure all glassware is dry and reactions are performed under anhydrous conditions if necessary. |
| Precipitate formation in the bottle. | Polymerization or reaction with contaminants. | Do not use. Dispose of the material safely. |
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 433-27-2 | [4] |
| Molecular Formula | C4H7F3O2 | [6] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 104 - 105 °C @ 745 mmHg | [4][8] |
| Flash Point | 39 °C / 102.2 °F | [4] |
| Density | 1.221 g/mL at 25 °C | [8] |
| Storage Temperature | 0 - 6 °C (Refrigerator) | [6][7] |
Experimental Protocols
Protocol 1: General Handling and Dispensing
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE (gloves, lab coat, safety goggles) is being worn. Have spill containment materials readily available.
-
Inert Atmosphere: If the experiment is sensitive to air or moisture, prepare to handle the chemical under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture into the chemical.
-
Dispensing: Use only non-sparking tools for transferring the liquid.[4] Ground and bond the container and receiving equipment to prevent static discharge.[3][6]
-
Sealing: After dispensing, tightly close the container and store it immediately under the recommended conditions.[3][4]
-
Cleanup: Clean any contaminated surfaces thoroughly. Dispose of any contaminated materials as hazardous waste.
Visual Guides
References
- 1. CAS 433-27-2: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 433-27-2 | TCI AMERICA [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Page loading... [guidechem.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. This compound | 433-27-2 [chemicalbook.com]
Technical Support Center: Overcoming Low Yields in Trifluoroacetaldehyde Ethyl Hemiacetal Reactions
Welcome to the technical support center for Trifluoroacetaldehyde (B10831) Ethyl Hemiacetal (TFEH) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and other experimental challenges. Here you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Trifluoroacetaldehyde Ethyl Hemiacetal (TFEH) and why is it used?
A1: this compound is a stable, liquid precursor to the highly reactive and gaseous trifluoroacetaldehyde. It is widely used in organic synthesis to introduce the trifluoromethyl group (-CF3) into molecules, which is a key structural motif in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and binding affinity. TFEH is preferred over the gaseous aldehyde for its ease of handling and higher boiling point (104-105 °C).[1]
Q2: My commercially purchased TFEH is labeled as ">80% pure" and "contains ca. 10% Ethanol". Do I need to purify it before use?
A2: In many published procedures, TFEH containing ethanol (B145695) is used as received without a noticeable negative impact on the reaction outcome.[2] However, for reactions that are highly sensitive to protic solvents or require precise stoichiometry, the presence of ethanol could be detrimental. In such cases, purification by fractional distillation may be necessary, though it can be challenging due to the potential for co-distillation with residual solvents. The ethanol can also react with catalysts or reagents. For instance, in reactions involving alcohol dehydrogenases, ethanol can act as an inhibitor.[3]
Q3: What are the main stability concerns with TFEH?
A3: TFEH, like other hemiacetals, exists in equilibrium with its corresponding aldehyde (trifluoroacetaldehyde) and alcohol (ethanol).[4] This equilibrium can be shifted by temperature, pressure, and the presence of water or acids. It is incompatible with strong acids, which can catalyze its decomposition back to the aldehyde and alcohol. It is also sensitive to strong oxidizing agents. For storage, it is recommended to keep it at 2-8°C.
Q4: Can I synthesize TFEH in the lab if it's not commercially available?
A4: Yes, TFEH can be synthesized by the reduction of an ester of trifluoroacetic acid, such as ethyl trifluoroacetate (B77799), with a borohydride (B1222165) reducing agent like sodium borohydride (NaBH₄) in a hydroxylic solvent system that includes ethanol.[5] Careful control of reaction conditions, particularly temperature, is crucial to prevent over-reduction to 2,2,2-trifluoroethanol (B45653).
Troubleshooting Guides
Low Yield in the Synthesis of this compound
| Symptom/Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low yield of TFEH with significant recovery of starting material (ethyl trifluoroacetate) | 1. Insufficient Reducing Agent: The amount of NaBH₄ was not enough to fully reduce the ester. | 1. Ensure accurate measurement of reagents. Consider a slight excess of NaBH₄ (e.g., 1.1-1.2 equivalents). |
| 2. Low Reaction Temperature: The reaction may be too slow at very low temperatures. | 2. Maintain the reaction temperature within the recommended range (e.g., 0-20°C). | |
| Low yield of TFEH with the presence of 2,2,2-trifluoroethanol as a major byproduct | 1. Over-reduction: The reaction conditions were too harsh, leading to the reduction of the intermediate aldehyde. | 1. Add the NaBH₄ solution slowly and portion-wise to maintain a low concentration of the reducing agent at any given time. Ensure efficient cooling and maintain a consistent, low temperature (e.g., below 10°C). |
| 2. Excessive Reducing Agent: A large excess of NaBH₄ was used. | 2. Use a stoichiometric amount or only a slight excess of NaBH₄. | |
| Difficulty in purifying the product by fractional distillation | 1. Co-distillation with Solvent: The boiling point of TFEH is close to that of the solvents used in the reaction or workup (e.g., THF, ethanol). | 1. Use a fractionating column with a high number of theoretical plates. Perform the distillation under reduced pressure to lower the boiling points and potentially improve separation. |
| 2. Thermal Decomposition: The hemiacetal may decompose at higher temperatures during distillation. | 2. Use vacuum distillation to lower the required temperature. |
Low Yield in Aldol (B89426) Reactions of TFEH with Ketones
| Symptom/Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low conversion of starting materials | 1. Inefficient Catalyst: The chosen catalyst may not be optimal for the specific ketone substrate. | 1. Screen different organocatalysts. For example, pyrrolidine (B122466) has been shown to be more efficient than piperidine (B6355638) for the aldol reaction of TFEH with cyclohexanone.[6] |
| 2. Presence of Acid with Amine Catalyst: The addition of an acid can decrease the catalytic activity of an amine catalyst like pyrrolidine.[6] | 2. For amine-catalyzed reactions, avoid the addition of acidic co-catalysts unless a specific protocol requires it. | |
| Formation of multiple unidentified byproducts | 1. Side Reactions: The reaction conditions may favor side reactions such as self-condensation of the ketone or decomposition of the product. | 1. Optimize the reaction temperature. Lowering the temperature may improve selectivity. Ensure an inert atmosphere to prevent oxidation. |
| 2. Unstable Product: The aldol product may be unstable under the reaction or workup conditions. | 2. Consider a milder workup procedure. Avoid strongly acidic or basic conditions if the product is sensitive. | |
| Low diastereoselectivity | 1. Suboptimal Catalyst or Conditions: The catalyst and reaction conditions are not providing sufficient stereochemical control. | 1. For asymmetric reactions, screen different chiral organocatalysts.[7] Temperature can also have a significant impact on diastereoselectivity; running the reaction at a lower temperature often improves selectivity. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from procedures for the synthesis of trifluoroacetaldehyde hydrate.[8]
Materials:
-
Ethyl trifluoroacetate
-
Sodium borohydride (NaBH₄)
-
Ethanol (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium chloride
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, prepare a solution of ethyl trifluoroacetate (1 equivalent) in a mixture of anhydrous THF and anhydrous ethanol. Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of NaBH₄ (1.1 equivalents) in anhydrous ethanol.
-
Add the NaBH₄ solution dropwise to the ethyl trifluoroacetate solution via the dropping funnel, maintaining the internal temperature below 10°C.
-
After the addition is complete, let the reaction stir at 0°C for an additional 1-2 hours.
-
Slowly quench the reaction by the dropwise addition of water, followed by concentrated hydrochloric acid until the pH is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and add a saturated solution of sodium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yields in TFEH Synthesis
Caption: Troubleshooting workflow for low yields in TFEH synthesis.
Decision Pathway for Optimizing Aldol Reactions of TFEH
Caption: Decision pathway for optimizing TFEH aldol reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Inhibition by ethanol, acetaldehyde and trifluoroethanol of reactions catalysed by yeast and horse liver alcohol dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. EP0516311A1 - Chemical process for the manufacture of trifluoroacetaldehyde - Google Patents [patents.google.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Organocatalytic asymmetric direct aldol reactions of this compound with aromatic methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FI104372B - Process for the preparation of trifluoroacetaldehyde hydrate, trifluoroacetaldehyde hemiacetal or a mixture thereof - Google Patents [patents.google.com]
Technical Support Center: Stereoselective Reactions with Trifluoroacetaldehyde Ethyl Hemiacetal
Welcome to the technical support center for optimizing stereoselectivity in reactions involving Trifluoroacetaldehyde (B10831) Ethyl Hemiacetal (TFAE). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the stereochemical outcome of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE) and why is it used?
This compound (TFAE) is a widely used reagent for introducing the trifluoromethyl group into organic molecules.[1] It serves as a stable and convenient precursor for the in situ generation of the highly reactive and gaseous trifluoroacetaldehyde.[2] This approach is crucial for synthesizing valuable trifluoromethylated compounds like α-trifluoromethyl alcohols and amines, which are significant in pharmaceutical development.[1][3][4]
Q2: Which types of stereoselective reactions are commonly performed with TFAE?
TFAE is frequently used in stereoselective Aldol (B89426) and Mannich reactions.[5][6] These reactions allow for the creation of new stereocenters, leading to the formation of β-hydroxy-β-trifluoromethylated ketones and related structures with controlled stereochemistry.[2][7]
Q3: What are the key factors influencing stereoselectivity in reactions with TFAE?
Several factors critically impact the stereochemical outcome:
-
Catalyst/Auxiliary: The choice of catalyst (e.g., organocatalysts like proline derivatives) or chiral auxiliary (e.g., chiral imines) is paramount in directing the stereoselectivity.[2][5][8]
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry, thereby affecting the diastereomeric or enantiomeric excess.[2]
-
Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable diastereomer, leading to higher stereoselectivity.[9]
-
Additives: The presence of acids, bases, or salts (like LiBr) can alter the reaction pathway and improve or even reverse diastereoselectivity.[10][11][12]
-
Reactant Purity: The presence of moisture or other impurities can lead to side reactions and a reduction in stereoselectivity.[9]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (low d.r.) in Aldol Reaction
Symptoms: You are obtaining a nearly 1:1 mixture of diastereomers, or the desired diastereomer is not the major product.
Possible Causes and Solutions:
-
Suboptimal Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer.[9]
-
Solution: Try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). A temperature screening is often necessary to find the optimal conditions.
-
-
Inappropriate Solvent: The solvent plays a crucial role in the organization of the transition state.
-
Solution: Screen a range of solvents with varying polarities (e.g., hexane (B92381), toluene, dichloromethane, acetonitrile). Non-polar solvents like hexane have been shown to be effective in some cases.[2]
-
-
Incorrect Amine/Acid Combination: For amine and acid co-catalyzed reactions, the specific combination is critical.[10]
-
Solution: Experiment with different amine/acid combinations (e.g., piperidine/acetic acid). The molar ratio of the amine and acid to the substrate can also be optimized.
-
-
Steric Hindrance: The steric bulk of the ketone substrate can influence the facial selectivity of the reaction.
-
Solution: If possible, modify the substrate to reduce steric hindrance near the reaction center. This is often not feasible, so optimizing other parameters becomes more critical.
-
Issue 2: Low Enantioselectivity (low e.e.) in Asymmetric Reactions
Symptoms: The reaction produces a nearly racemic mixture of enantiomers.
Possible Causes and Solutions:
-
Ineffective Catalyst: The chosen chiral catalyst may not be suitable for the specific substrate or reaction conditions.
-
Catalyst Loading: The amount of catalyst can impact enantioselectivity.
-
Solution: Optimize the catalyst loading. Typically, loadings between 5-20 mol% are used, but this can be adjusted.
-
-
Presence of Water: Moisture can deactivate the catalyst or interfere with the catalytic cycle.
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Reaction Time and Temperature: These parameters can influence the catalyst's stability and activity.
-
Solution: Conduct a time-course study to determine the optimal reaction time. Also, as with diastereoselectivity, a temperature optimization study is recommended.
-
Data Presentation
Table 1: Effect of Solvent on Enantioselectivity in the Asymmetric Reaction of TFAE with a Chiral Imine
| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee, S:R) |
| 1 | Hexane | 62 | 80.1 : 19.9 |
| 2 | Toluene | - | Slight decrease in ee |
| 3 | Dichloromethane | - | Reduced ee |
| 4 | Acetonitrile | - | Reduced ee |
| Data synthesized from a study on the asymmetric synthesis of β-hydroxy-β-trifluoromethylated ketones.[2] |
Table 2: Influence of Catalyst on Enantioselectivity in the Organocatalytic Aldol Reaction of TFAE with Aromatic Methyl Ketones
| Catalyst | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | 40 | High | Up to 90 |
| Data from an organocatalytic asymmetric direct aldol reaction study.[5] |
Table 3: Effect of Amine/Acid Additives on the Direct Aldol Reaction of TFAE with Acetone
| Amine (mol%) | Acid (mol%) | Yield (%) |
| Piperidine (50) | Acetic Acid (50) | 60 |
| Data from a study on direct aldol reactions using a combination of amines and acids.[10] |
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Direct Aldol Reaction
This protocol is based on the work by Funabiki et al. for the synthesis of (R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanones.[5]
-
Materials:
-
This compound (TFAE)
-
Aromatic methyl ketone
-
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole (catalyst)
-
Dichloroethane (solvent)
-
-
Procedure:
-
To a solution of the aromatic methyl ketone in dichloroethane, add a catalytic amount of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole.
-
Add this compound to the mixture.
-
Stir the reaction mixture at 40 °C.
-
Monitor the reaction progress using TLC or GC.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
-
Protocol 2: Asymmetric Synthesis via Chiral Imine
This protocol is adapted from a method for the asymmetric synthesis of β-hydroxy-β-trifluoromethylated ketones.[2]
-
Materials:
-
This compound (TFAE)
-
Chiral imine (derived from a ketone and a chiral amine, e.g., (R)-1-phenylethylamine)
-
Hexane (solvent)
-
-
Procedure:
-
Dissolve the chiral imine (0.5 mmol) and this compound (0.5 mmol) in hexane.
-
Stir the reaction mixture at room temperature for 7 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, perform hydrolysis.
-
Extract the product with an organic solvent and dry over sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product.
-
Determine the enantiomeric excess by HPLC analysis using a chiral column.[2]
-
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Experimental workflow for an asymmetric aldol reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical asymmetric synthesis of β-hydroxy-β-trifluoromethylated ketones via the first example of the in situ generation of trifluoro-acetaldehyde and its successive asymmetric carbon–carbon bond formation reaction with chiral imines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benthamscience.com [benthamscience.com]
- 4. Recent Applications of this compound for...: Ingenta Connect [ingentaconnect.com]
- 5. Organocatalytic asymmetric direct aldol reactions of this compound with aromatic methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric Mannich reactions of imidazo[2,1-b]thiazole-derived nucleophiles with (SS)-N-tert-butanesulfinyl (3,3,3)-trifluoroacetaldimine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Trifluoroacetaldehyde Ethyl Hemiacetal Reaction Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of the synthesis of trifluoroacetaldehyde (B10831) ethyl hemiacetal.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered when scaling up the synthesis of trifluoroacetaldehyde ethyl hemiacetal?
A1: Scaling up the synthesis of this compound, typically from the reduction of ethyl trifluoroacetate (B77799), presents several challenges. These include managing the exothermic nature of the reaction, ensuring efficient mixing, controlling the addition of reagents, dealing with potential side reactions and impurities, and implementing effective purification methods at a larger scale. Safety considerations are also paramount due to the flammability and toxicity of the reagents and product.
Q2: Which synthetic route for this compound is most suitable for industrial scale production?
A2: The reduction of an ester of trifluoroacetic acid, such as ethyl trifluoroacetate, using a borohydride (B1222165) reducing agent like sodium borohydride in a hydroxylic solvent is a preferred method for large-scale manufacturing.[1] This process is considered more suitable for industrial applications compared to methods that utilize hazardous reagents like diisobutylaluminium hydride (DIBAL) or require extreme reaction conditions.[1]
Q3: What are the primary safety concerns associated with the large-scale synthesis of this compound?
A3: Key safety concerns include the flammability of the hemiacetal and the solvents used, and the potential for runaway reactions due to the exothermic nature of the reduction. Trifluoroacetaldehyde itself is a gas at room temperature and is toxic. Proper handling procedures, including the use of personal protective equipment (PPE), adequate ventilation, and robust temperature control systems, are crucial.
Q4: What are the typical impurities found in this compound, and how can they be minimized?
A4: A common impurity is water, which can be present at levels up to 12%.[2] Residual starting materials and byproducts from side reactions can also be present. Minimizing impurities involves using high-purity starting materials, precise control of reaction conditions (temperature, addition rates), and effective purification techniques such as fractional distillation.
Troubleshooting Guides
Problem 1: Low Yield Upon Scale-Up
Q: We are experiencing a significant drop in yield when scaling up the reduction of ethyl trifluoroacetate with sodium borohydride. What are the likely causes and how can we troubleshoot this?
A: A decrease in yield during scale-up can be attributed to several factors related to reaction kinetics, mass transfer, and temperature control.
Possible Causes & Troubleshooting Steps:
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more challenging. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.
-
Solution: Ensure the reactor's agitation system is adequate for the scale. The use of baffles can improve mixing efficiency. Consider performing a mixing study to ensure homogeneity.
-
-
Inadequate Temperature Control: The reduction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Uncontrolled temperature increases can lead to the degradation of reactants and products.
-
Solution: Implement a robust cooling system for the reactor. The rate of addition of the sodium borohydride solution should be carefully controlled to manage the rate of heat generation.
-
-
Reagent Decomposition: Sodium borohydride can decompose in protic solvents, especially at elevated temperatures.
-
Solution: Maintain the recommended reaction temperature. The stability of sodium borohydride in methanol (B129727) can be improved by the addition of a catalytic amount of sodium methoxide.
-
Problem 2: Difficulty in Product Purification
Q: We are facing challenges in purifying this compound at a larger scale using fractional distillation. The product purity is inconsistent. What could be the issue?
A: Purification by fractional distillation can be complex, especially with fluorinated compounds which may form azeotropes.
Possible Causes & Troubleshooting Steps:
-
Azeotrope Formation: The hemiacetal may form azeotropes with the solvent or impurities, making separation by simple distillation difficult.
-
Solution: Investigate the potential for azeotrope formation. It may be necessary to use a different solvent for the reaction or employ azeotropic distillation with an appropriate entrainer.
-
-
Inefficient Distillation Column: The packed column used for distillation may not have enough theoretical plates for efficient separation at a larger scale.
-
Solution: Ensure the distillation column is appropriately sized and packed for the scale of the operation. The reflux ratio should be optimized to achieve the desired separation.
-
-
Thermal Decomposition: Hemiacetals can be thermally labile and may decompose at elevated temperatures during distillation.
-
Solution: Perform the distillation under reduced pressure to lower the boiling point of the product and minimize thermal decomposition.
-
Data Presentation
Table 1: Physical and Safety Data of this compound
| Property | Value |
| Molecular Formula | C₄H₇F₃O₂ |
| Molecular Weight | 144.09 g/mol |
| Boiling Point | 104-105 °C @ 745 mmHg |
| Density | 1.221 g/mL at 25 °C |
| Flash Point | 39 °C (closed cup)[2] |
| Signal Word | Warning[2] |
| Hazard Statements | H226 (Flammable liquid and vapor), H319 (Causes serious eye irritation)[2] |
Experimental Protocols
Key Experiment: Synthesis of this compound (Lab Scale)
This protocol is based on the process described in patent EP0516311A1, which is suitable for scale-up.[1]
Materials:
-
Ethyl trifluoroacetate
-
Sodium borohydride
-
Ethanol (B145695) (or other suitable hydroxylic solvent)
-
Water
-
Hydrochloric acid (for workup)
-
Sodium chloride
Procedure:
-
A solution of ethyl trifluoroacetate in a suitable solvent (e.g., a mixture of ethanol and water) is prepared in a reaction vessel equipped with a stirrer and a cooling system.
-
The solution is cooled to a temperature between -10 °C and 10 °C.
-
A solution of sodium borohydride in water is added slowly to the ethyl trifluoroacetate solution while maintaining the temperature within the specified range.
-
After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete conversion.
-
The reaction is quenched by the careful addition of hydrochloric acid to adjust the pH.
-
The organic phase is separated. If necessary, the aqueous phase is extracted with a suitable solvent.
-
The combined organic phases are washed with brine.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation.
Mandatory Visualization
Caption: Synthesis Workflow Diagram.
Caption: Low Yield Troubleshooting Guide.
References
Technical Support Center: Trifluoroacetaldehyde Ethyl Hemiacetal
Welcome to the technical support center for trifluoroacetaldehyde (B10831) ethyl hemiacetal. This guide provides troubleshooting advice and detailed protocols for the removal of ethanol (B145695) from trifluoroacetaldehyde ethyl hemiacetal, a common requirement for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
| Question | Answer |
| Why is it necessary to remove ethanol from this compound? | Commercial this compound often contains residual ethanol from its synthesis.[1] For many applications in organic synthesis, particularly those sensitive to alcohols or requiring precise stoichiometry, the presence of ethanol can interfere with reactions or lead to unwanted side products. |
| What are the primary methods for removing ethanol? | The two most common and effective methods are vacuum fractional distillation and treatment with 3A molecular sieves. The choice of method depends on the required purity, scale of the experiment, and available equipment. |
| My distillation is very slow and I'm not getting good separation. What could be the problem? | This could be due to several factors: • Insufficient vacuum: Ensure your vacuum system is leak-free and can achieve the desired pressure.[2] • Inadequate heating: The heating mantle may not be providing enough energy to achieve a steady boil. Ensure good thermal contact between the mantle and the flask. • Poor insulation: The fractionating column should be insulated (e.g., with glass wool or aluminum foil) to maintain the temperature gradient.[3] • Flooding: If the boil-up rate is too high, the column can flood, leading to poor separation. Reduce the heating to allow for a steady reflux. |
| The hemiacetal seems to be decomposing during distillation, indicated by discoloration or unexpected byproducts. How can I prevent this? | This compound can be sensitive to heat.[4] To prevent decomposition: • Use a lower distillation temperature: This can be achieved by applying a stronger vacuum.[3] • Avoid strong acids or bases: The hemiacetal is sensitive to acidic conditions which can catalyze its decomposition back to the aldehyde and alcohol.[5] Ensure all glassware is clean and free of acidic residues. • Minimize heating time: Do not heat the distillation pot for longer than necessary. |
| After treatment with molecular sieves, I still detect ethanol in my product. What went wrong? | This is likely due to saturated or improperly activated molecular sieves. • Ensure sieves are fully activated: Activate new or regenerated sieves by heating them under vacuum. • Use a sufficient amount of sieves: A general guideline is to use 10-20% of the solvent weight in molecular sieves. • Allow sufficient contact time: The mixture should be allowed to stand over the sieves for at least 12-24 hours with occasional swirling. For faster drying, a column packed with molecular sieves can be used.[6][7] |
| How can I confirm the purity of my this compound after ethanol removal? | The most effective method is gas chromatography with a flame ionization detector (GC-FID).[8][9][10] This technique can accurately quantify the amount of residual ethanol. ¹H NMR spectroscopy can also be used to check for the absence of ethanol signals.[11] |
Experimental Protocols
Protocol 1: Removal of Ethanol by Vacuum Fractional Distillation
This method is suitable for purifying larger quantities of this compound to a high degree of purity.
Materials:
-
This compound containing ethanol
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Vacuum pump and vacuum gauge
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Cold trap (recommended)
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Setup: Assemble the vacuum fractional distillation apparatus as shown in the workflow diagram. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system. A typical pressure for this distillation is 10-20 mmHg.
-
Heating: Begin heating the flask gently. The boiling point of this compound at 745 mmHg is 104-105°C.[12] Under a vacuum of approximately 20 mmHg, the boiling point is estimated to be around 15-20°C. Ethanol will distill first at a lower temperature.
-
Fraction Collection:
-
Fraction 1 (Ethanol): Collect the initial fraction, which will be predominantly ethanol. The temperature should remain relatively stable during this phase.
-
Intermediate Fraction: As the ethanol is removed, the temperature may fluctuate. Collect this intermediate fraction in a separate receiving flask.
-
Fraction 2 (Pure Hemiacetal): Once the temperature stabilizes at the boiling point of the hemiacetal at the applied pressure, change to a clean receiving flask to collect the purified product.
-
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before releasing the vacuum.
-
Purity Analysis: Analyze the collected fractions for residual ethanol content using GC-FID.
Protocol 2: Removal of Ethanol Using 3A Molecular Sieves
This method is convenient for drying smaller quantities of the hemiacetal or for achieving very low levels of residual ethanol.
Materials:
-
This compound containing ethanol
-
Dry flask with a stopper or septum
-
Activated 3A molecular sieves (pellets or beads)
-
Oven and vacuum desiccator for activation
Procedure:
-
Sieve Activation: Activate the 3A molecular sieves by heating them in an oven at 250-300°C for at least 3 hours under a stream of inert gas or under vacuum.[13] Cool the sieves to room temperature in a desiccator under vacuum.
-
Treatment:
-
Place the this compound in a dry flask.
-
Add the activated 3A molecular sieves (approximately 10-20% of the weight of the hemiacetal).[6]
-
Seal the flask and allow it to stand for 24 hours at room temperature, with occasional swirling.
-
-
Separation: Carefully decant or filter the purified hemiacetal from the molecular sieves.
-
Purity Analysis: Determine the residual ethanol concentration by GC-FID. For even higher purity, the process can be repeated with fresh, activated sieves.
Protocol 3: Quantification of Residual Ethanol by Headspace GC-FID
This protocol outlines the analysis of ethanol content in the purified this compound.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Headspace autosampler
-
Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent)
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of ethanol in a solvent that does not co-elute with ethanol or the hemiacetal (e.g., high-purity acetone (B3395972) or acetonitrile). The concentration range should bracket the expected residual ethanol concentration.
-
Sample Preparation:
-
In a headspace vial, add a precise amount of the purified this compound.
-
Add a known amount of an internal standard (e.g., n-propanol) if desired for improved accuracy.[14]
-
Seal the vial immediately.
-
-
Headspace Analysis:
-
Place the vials in the headspace autosampler.
-
Equilibrate the vials at a constant temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow the volatiles to partition into the headspace.
-
Inject a portion of the headspace gas onto the GC column.
-
-
GC-FID Analysis:
-
Run the samples using an appropriate temperature program to separate ethanol from the hemiacetal and any other components.
-
Typical FID temperatures are around 250-300°C.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of ethanol against its concentration for the prepared standards.
-
Determine the concentration of ethanol in the purified hemiacetal samples by comparing their peak areas to the calibration curve.
-
Quantitative Data Summary
The following table provides an overview of the expected outcomes for each purification method. Actual results may vary depending on the initial ethanol concentration and the specific experimental conditions.
| Method | Expected Purity of Hemiacetal | Typical Yield | Advantages | Disadvantages |
| Vacuum Fractional Distillation | > 99% | 70-85% | High purity, suitable for larger scales. | Requires specialized equipment, potential for thermal decomposition if not performed carefully. |
| 3A Molecular Sieves (single treatment) | 98-99% | > 95% | Simple procedure, good for small scales, minimizes thermal stress. | May not be as effective for high initial ethanol concentrations, sieves require activation. |
| 3A Molecular Sieves (multiple treatments) | > 99.5% | > 90% | Achieves very high purity. | More time-consuming, higher consumption of molecular sieves. |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for vacuum fractional distillation.
Caption: Workflow for molecular sieve treatment.
References
- 1. This compound | 433-27-2 | TCI AMERICA [tcichemicals.com]
- 2. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 3. Distillation - Free Sketchy MCAT Lesson [sketchy.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] GC determination of acetone, acetaldehyde, ethanol, and methanol in biological matrices and cell culture. | Semantic Scholar [semanticscholar.org]
- 10. Determination of Methanol, Acetaldehyde, and Ethyl Acetate in Thousand Folds of Ethanol Sample by Headspace Gas Chromatography with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sciencemadness Discussion Board - Failed fractional vacuum distillation. - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. This compound | 433-27-2 [chemicalbook.com]
- 13. omnicalculator.com [omnicalculator.com]
- 14. Nomograph for the calculation of boiling points under vacuum - [www.rhodium.ws] [chemistry.mdma.ch]
Water content effect on Trifluoroacetaldehyde ethyl hemiacetal reactivity
Welcome to the Technical Support Center for Trifluoroacetaldehyde (B10831) Ethyl Hemiacetal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, reactivity, and troubleshooting of experiments involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of water on the stability and reactivity of trifluoroacetaldehyde ethyl hemiacetal?
A1: this compound is sensitive to moisture. In the presence of water, it can undergo hydrolysis to revert to trifluoroacetaldehyde and ethanol (B145695).[1] This equilibrium reaction can impact the course of your experiment by reducing the concentration of the active hemiacetal and introducing water, which can interfere with moisture-sensitive reactions.
Q2: How does the presence of water affect reactions where this compound is used as a source of the trifluoroacetaldehyde moiety?
A2: The hydrolysis of the hemiacetal to trifluoroacetaldehyde and ethanol is a key consideration. While in some cases the in situ generation of trifluoroacetaldehyde is desired, the simultaneous release of water can be detrimental to reactions that require anhydrous conditions. The presence of water can lead to lower yields, the formation of byproducts, and in some cases, complete reaction failure.
Q3: What are the typical signs that water contamination might be affecting my reaction?
A3: Several indicators may suggest that water is interfering with your reaction:
-
Inconsistent or low yields: This is one of the most common signs of water contamination in moisture-sensitive reactions.
-
Formation of unexpected byproducts: The presence of water can lead to side reactions. For instance, in reactions with organometallic reagents, water will quench the reagent.
-
Reagent decomposition: The hemiacetal itself can hydrolyze, and other reagents in your reaction may also be sensitive to water.
-
Difficulty in purification: The presence of hydrolysis byproducts can complicate the purification of your desired product.
Q4: How should I properly store and handle this compound to minimize water exposure?
A4: To maintain the integrity of this compound, adhere to the following storage and handling procedures:
-
Inert Atmosphere: Store the reagent under a dry, inert atmosphere such as nitrogen or argon.
-
Sealed Containers: Keep the container tightly sealed when not in use. For frequently accessed bottles, using a septum and parafilm can provide additional protection.
-
Dry Glassware: Always use flame-dried or oven-dried glassware for your reactions.
-
Anhydrous Solvents: Use freshly dried and distilled solvents or commercially available anhydrous solvents. It is good practice to verify the water content of your solvent before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield | Water contamination: The hemiacetal or other reagents may have hydrolyzed. | - Ensure all glassware is rigorously dried. - Use freshly dried, anhydrous solvents. - Test the water content of the hemiacetal reagent using Karl Fischer titration. - If possible, use a new, unopened bottle of the reagent to rule out contamination of the current stock. |
| Formation of trifluoroethanol as a major byproduct | Reduction of trifluoroacetaldehyde: If a reducing agent is present in the reaction, the hydrolyzed trifluoroacetaldehyde can be reduced to 2,2,2-trifluoroethanol. | - Minimize water content to prevent the formation of trifluoroacetaldehyde. - If the reaction allows, consider adding a drying agent to the reaction mixture. |
| Inconsistent reaction times | Variable water content: The rate of hydrolysis and subsequent reactions can be influenced by the amount of water present. | - Standardize the procedure for drying solvents and handling the hemiacetal to ensure consistent, low water content in each reaction. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content in this compound using volumetric Karl Fischer titration.
Instrumentation:
-
Volumetric Karl Fischer Titrator
Reagents:
-
Karl Fischer reagent (e.g., a one-component reagent with a titer of approximately 5 mg/mL)
-
Anhydrous methanol (B129727) or a specialized Karl Fischer solvent for aldehydes and ketones
-
Sodium tartrate dihydrate (for titer determination)
Procedure:
-
Titer Determination:
-
Add a known volume of anhydrous methanol to the titration vessel.
-
Titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.
-
Accurately weigh a small amount of sodium tartrate dihydrate and add it to the vessel.
-
Titrate to the endpoint.
-
The titer (F) of the Karl Fischer reagent in mg/mL is calculated as: F = (Weight of sodium tartrate dihydrate in mg × 0.1566) / Volume of KF reagent in mL
-
-
Sample Analysis:
-
Add a known volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint.
-
Quickly and accurately add a weighed amount of this compound to the vessel.
-
Titrate to a stable endpoint.
-
The water content in the sample is calculated as: Water Content (%) = (Volume of KF reagent in mL × F) / (Weight of sample in mg) × 100
-
Notes:
-
Due to the reactivity of aldehydes, specialized Karl Fischer reagents designed for these compounds are recommended to avoid side reactions.
-
Perform the analysis promptly after opening the reagent bottle to minimize atmospheric moisture absorption.
Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy
This protocol can be used to qualitatively or semi-quantitatively observe the hydrolysis of this compound.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
This compound
-
Water
Procedure:
-
Prepare a solution of this compound in the deuterated solvent in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum. Key signals for the hemiacetal include the quartet for the CH proton and the signals for the ethoxy group.
-
Add a controlled amount of water to the NMR tube.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the intensity of the hemiacetal signals and the appearance of new signals corresponding to ethanol and trifluoroacetaldehyde hydrate (B1144303) (the hydrated form of trifluoroacetaldehyde).
Visual Guides
Hydrolysis of this compound
The following diagram illustrates the equilibrium between this compound and its hydrolysis products in the presence of water.
References
Validation & Comparative
A Comparative Guide to Trifluoroacetaldehyde Ethyl Hemiacetal and Gaseous Trifluoroacetaldehyde in Synthesis
For researchers, scientists, and professionals in drug development, the introduction of a trifluoromethyl (CF3) group is a critical strategy for enhancing the pharmacological properties of molecules. Trifluoroacetaldehyde (B10831), a key building block for this purpose, exists in two primary forms for synthetic applications: the stable liquid, trifluoroacetaldehyde ethyl hemiacetal (TFAE), and the highly reactive, gaseous trifluoroacetaldehyde. This guide provides an objective comparison of these two reagents, supported by experimental data, to aid in the selection of the most appropriate option for specific research needs.
Performance and Handling: A Head-to-Head Comparison
The primary distinction between TFAE and gaseous trifluoroacetaldehyde lies in their physical properties, which directly impacts their handling, safety, and application in synthesis.
This compound (TFAE) is a commercially available, colorless liquid with a boiling point of 104-105 °C.[1][2][3] Its relative stability and lower volatility make it a significantly safer and more convenient reagent to handle in a standard laboratory setting compared to its gaseous counterpart.[4] TFAE often serves as a precursor for the in situ generation of gaseous trifluoroacetaldehyde, providing the high reactivity of the gas without the associated storage and handling challenges.[4]
Gaseous trifluoroacetaldehyde is a highly reactive and volatile compound with a boiling point of -18 °C.[4] Its direct use requires specialized equipment for handling gases, and its high reactivity can sometimes lead to undesired side reactions or polymerization.[5] While its reactivity can be advantageous in certain applications, the associated safety and handling complexities often make TFAE a more practical choice for many synthetic procedures.
Quantitative Data Presentation
The following tables summarize the performance of trifluoroacetaldehyde derivatives in common synthetic transformations. As direct comparative studies between TFAE and gaseous trifluoroacetaldehyde are limited in publicly available literature, data for trifluoroacetaldehyde hydrate (B1144303) is included as a proxy for the gaseous form, as it is readily formed from the gas in aqueous media and is often used in similar nucleophilic addition reactions.
Table 1: Nucleophilic Trifluoromethylation of Carbonyl Compounds
| Entry | Carbonyl Compound | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Trifluoroacetaldehyde Hydrate | t-BuOK | DMF | -50 to RT | 1 | 89 | [6] |
| 2 | 4-Methoxybenzaldehyde | Trifluoroacetaldehyde Hydrate | t-BuOK | DMF | -50 to RT | 1 | 65 | [6] |
| 3 | 4-Chlorobenzaldehyde | Trifluoroacetaldehyde Hydrate | t-BuOK | DMF | -50 to RT | 1 | 64 | [6] |
| 4 | 2-Naphthaldehyde | Trifluoroacetaldehyde Hydrate | t-BuOK | DMF | -50 to RT | 1 | 85 | [6] |
| 5 | Benzophenone | Trifluoroacetaldehyde Hydrate | t-BuOK | DMF | -50 to RT | 1 | 75 | [6] |
Table 2: Synthesis of β-Hydroxy-β-trifluoromethyl Ketones from Enamines
| Entry | Enamine Derived From | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | TFAE | Dichloroethane | Room Temp | 2 | 95 | [7] |
| 2 | Propiophenone | TFAE | Dichloroethane | Room Temp | 3 | 92 | [7] |
| 3 | 4-Methylacetophenone | TFAE | Dichloroethane | Room Temp | 2 | 96 | [7] |
| 4 | 4-Methoxyacetophenone | TFAE | Dichloroethane | Room Temp | 3 | 94 | [7] |
| 5 | 2-Acetylthiophene | TFAE | Dichloroethane | Room Temp | 4 | 85 | [7] |
Experimental Protocols
Detailed methodologies for key reactions are provided below.
Experimental Protocol 1: Nucleophilic Trifluoromethylation of Aldehydes using Trifluoroacetaldehyde Hydrate
This protocol describes a general procedure for the nucleophilic trifluoromethylation of aldehydes using trifluoroacetaldehyde hydrate as the trifluoromethyl source.[6]
Materials:
-
Trifluoroacetaldehyde hydrate
-
Potassium tert-butoxide (t-BuOK)
-
Dimethylformamide (DMF)
-
Aldehyde substrate
-
Standard glassware for anhydrous reactions
Procedure:
-
To a stirred solution of trifluoroacetaldehyde hydrate (1.5 mmol) in anhydrous DMF (1.0 mL) at -50 °C under an inert atmosphere, a solution of t-BuOK (6.0 mmol) in anhydrous DMF (3.0 mL) is added dropwise over 5 minutes.
-
The reaction mixture is stirred for 30 minutes at -50 °C.
-
A solution of the aldehyde (1.0 mmol) in anhydrous DMF (1.0 mL) is then added to the reaction mixture at -50 °C.
-
The reaction is stirred for 1 hour at -50 °C and then allowed to warm to room temperature.
-
The reaction is quenched with water and the product is extracted with an appropriate organic solvent.
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Experimental Protocol 2: In Situ Generation and Reaction of Gaseous Trifluoroacetaldehyde
This protocol details the generation of gaseous trifluoroacetaldehyde from TFAE and its subsequent use in a Friedel-Crafts type reaction with pyrrole (B145914).[8]
Materials:
-
This compound (TFAE)
-
Concentrated sulfuric acid (H₂SO₄)
-
Pyrrole
-
Solvent (e.g., Dichloromethane)
-
Microwave reactor (optional, for controlled heating)
-
Gas dispersion tube
Procedure:
-
A reaction vessel containing TFAE (2 mmol) and concentrated H₂SO₄ (2 mL) is gently heated (e.g., in a microwave reactor at 100-150 °C for 5 minutes) to generate gaseous trifluoroacetaldehyde.[8]
-
A slow stream of inert gas (e.g., nitrogen) is passed through the reaction vessel to carry the gaseous trifluoroacetaldehyde into a second reaction vessel containing a stirred solution of pyrrole (1 mmol) in the chosen solvent.[8]
-
The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until completion.
-
Upon completion, the reaction mixture is worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.
-
The crude product is purified by column chromatography.
Visualizations
Logical Relationship: Reagent Selection
Caption: A diagram illustrating the properties and synthetic considerations for TFAE versus gaseous trifluoroacetaldehyde.
Experimental Workflow: Synthesis of α-Trifluoromethyl Alcohols
Caption: A generalized workflow for the synthesis of α-trifluoromethyl alcohols using a trifluoroacetaldehyde source.
Conclusion
The choice between this compound and gaseous trifluoroacetaldehyde is a classic trade-off between reactivity and ease of handling. For most laboratory-scale syntheses, TFAE is the superior choice due to its stability, safety, and commercial availability. It provides a convenient route to generate the highly reactive trifluoroacetaldehyde in situ, thereby mitigating the risks associated with handling the toxic and volatile gas directly. While the direct use of gaseous trifluoroacetaldehyde may offer higher reactivity in specific cases, it necessitates specialized equipment and stringent safety protocols, making it less practical for routine synthetic applications. The provided data and protocols demonstrate that TFAE and its hydrate are effective reagents for the introduction of the trifluoromethyl group into a variety of organic molecules, leading to high yields of the desired products under relatively mild conditions.
References
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. This compound | 433-27-2 | TCI AMERICA [tcichemicals.com]
- 5. Gas/Liquid‐Phase Micro‐Flow Trifluoromethylation using Fluoroform: Trifluoromethylation of Aldehydes, Ketones, Chalcones, and N‐Sulfinylimines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic Trifluoromethylation of Carbonyl Compounds: Trifluoroacetaldehyde Hydrate as a Trifluoromethyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of this compound or hydrate in a simple and practical regioselective synthesis of beta-hydroxy-beta-trifluoromethyl ketones from enamines and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Preparation of Trifluoroacetaldehyde (Fluoral): Isolation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Trifluoroacetaldehyde Ethyl Hemiacetal and Other Trifluoromethylating Agents for Researchers in Drug Development
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (CF₃) group into a molecular scaffold can be a transformative step in enhancing the efficacy and metabolic stability of therapeutic candidates. This guide provides an objective comparison of Trifluoroacetaldehyde (B10831) ethyl hemiacetal (TFAE) with other prominent trifluoromethylating agents, supported by experimental data to inform reagent selection in synthetic chemistry.
The introduction of the trifluoromethyl group is a well-established strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. A diverse array of reagents has been developed for this purpose, each with its own distinct reactivity profile, substrate scope, and handling requirements. This comparison focuses on Trifluoroacetaldehyde ethyl hemiacetal and its performance relative to other widely used electrophilic, nucleophilic, and radical trifluoromethylating agents.
Overview of Trifluoromethylating Agents
Trifluoromethylating agents can be broadly classified based on the nature of the trifluoromethyl species they deliver:
-
Nucleophilic "CF₃⁻" Reagents: These reagents deliver a trifluoromethyl anion or its synthetic equivalent. The most prominent example is the Ruppert-Prakash reagent (TMSCF₃) , which requires activation by a nucleophilic initiator.[1]
-
Electrophilic "CF₃⁺" Reagents: These reagents transfer a trifluoromethyl cation equivalent to nucleophilic substrates. Key examples include Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts).[2]
-
Radical "CF₃•" Reagents: These reagents generate a trifluoromethyl radical. Langlois' reagent (CF₃SO₂Na) is a widely used precursor for generating CF₃ radicals under oxidative conditions.[3]
-
Aldehyde-Based Reagents: This compound (TFAE) serves as a stable and easy-to-handle precursor to trifluoroacetaldehyde, which can then participate in various C-C bond-forming reactions to introduce the trifluoromethyl group.
Performance Comparison on Common Substrates
To provide a clear comparison, the following tables summarize the performance of these reagents in the trifluoromethylation of representative aromatic, ketone, and heterocyclic substrates. It is important to note that reaction conditions can significantly influence yields, and the data presented here is for comparative purposes based on reported examples.
Trifluoromethylation of Ketones (Acetophenone)
The trifluoromethylation of ketones is a fundamental transformation that yields valuable trifluoromethylated alcohols.
| Reagent | Substrate | Product | Yield (%) | Reference |
| Ruppert-Prakash Reagent | Acetophenone (B1666503) | 2,2,2-trifluoro-1-phenylethan-1-ol | 95 | [4] |
| This compound | Acetophenone | 4,4,4-Trifluoro-3-hydroxy-1-phenylbutan-1-one | 88 (via enamine) | [5] |
Trifluoromethylation of Anilines
The direct C-H trifluoromethylation of anilines is a valuable tool for modifying the electronic properties of this important pharmacophore.
| Reagent | Substrate | Product(s) | Yield (%) | Reference |
| Umemoto's Reagent IV | Aniline | o- and p-CF₃-anilines | Good | [6] |
| Togni's Reagent | Aniline | o- and p-CF₃-anilines | up to 90 | [7] |
| Langlois' Reagent | Aniline | o- and p-CF₃-anilines | 13 (mixture) | [3] |
Trifluoromethylation of Indoles
Indole (B1671886) is a privileged scaffold in medicinal chemistry, and its direct trifluoromethylation is of significant interest.
| Reagent | Substrate | Product | Yield (%) | Reference |
| Umemoto's Reagent | Indoline (followed by oxidation) | C7-trifluoromethylated indole | Good | [8][9] |
| This compound | Indole | 1-(Indol-3-yl)-2,2,2-trifluoroethylamine | High (via hemiaminal) | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these transformations. Below are representative experimental protocols for the trifluoromethylation of key substrates using the discussed reagents.
Trifluoromethylation of Acetophenone using Ruppert-Prakash Reagent
Materials:
-
Acetophenone (1.0 mmol, 120 mg)
-
Ruppert-Prakash reagent (TMSCF₃) (1.5 mmol, 213 mg)
-
Potassium Carbonate (K₂CO₃) (0.1 mmol, 13.8 mg)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of acetophenone in anhydrous DMF, add potassium carbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Ruppert-Prakash reagent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude trifluoromethylated alcohol. The product can be purified by column chromatography.[4]
Trifluoromethylation of Aniline with Umemoto's Reagent IV
Materials:
-
Umemoto's Reagent IV (0.2 mmol)
-
Aniline (0.8 mmol, acts as both substrate and base)
-
Dry Dimethylformamide (DMF) (0.8 mL)
-
4-(Trifluoromethyl)chlorobenzene (internal standard)
Procedure:
-
In a vial reactor under an argon atmosphere, add Umemoto's Reagent IV, dry DMF, and aniline.
-
Stir the reaction mixture at room temperature.
-
After the reaction is complete, add 4-(trifluoromethyl)chlorobenzene as a reference for yield determination by ¹⁹F NMR.[6]
Trifluoromethylation of Indole using this compound
Materials:
-
Indole
-
This compound (TFAE)
-
Primary amine (e.g., phenylethyl amine)
-
Lewis Acid (e.g., BF₃·OEt₂)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Prepare the trifluoroacetaldehyde hemiaminal by reacting TFAE with a primary amine.
-
In a separate flask, dissolve indole in the solvent.
-
Add the prepared hemiaminal and the Lewis acid to the indole solution.
-
Stir the reaction at the appropriate temperature until completion.
-
Work-up the reaction mixture to isolate the 1-(indol-3-yl)-2,2,2-trifluoroethylamine product.[11]
Mechanistic Pathways and Workflows
The choice of trifluoromethylating agent dictates the reaction mechanism, which in turn influences the experimental setup and potential side products. The following diagrams illustrate the general mechanistic pathways and a typical experimental workflow.
Caption: General mechanistic pathways for different classes of trifluoromethylating agents.
Caption: A generalized experimental workflow for a typical trifluoromethylation reaction.
Conclusion
The selection of an appropriate trifluoromethylating agent is a critical decision in the design of synthetic routes for novel drug candidates. This compound offers a valuable, cost-effective, and operationally simple approach for the synthesis of certain classes of trifluoromethylated compounds, particularly α-trifluoromethyl alcohols and amines. However, for broader substrate scope and different reactivity patterns, electrophilic reagents like Togni's and Umemoto's, the nucleophilic Ruppert-Prakash reagent, and the radical precursor Langlois' reagent provide a powerful and complementary toolkit for the modern medicinal chemist. The choice of reagent should be guided by the specific substrate, desired transformation, and tolerance of functional groups within the molecule. This guide provides a starting point for navigating these choices, with supporting data and protocols to facilitate successful implementation in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Purity Determination of Trifluoroacetaldehyde Ethyl Hemiacetal
For Researchers, Scientists, and Drug Development Professionals
Trifluoroacetaldehyde ethyl hemiacetal is a crucial building block in the synthesis of fluorinated organic compounds, which are of significant interest in the pharmaceutical and agrochemical industries. Ensuring the purity of this reagent is paramount for the successful and reproducible synthesis of target molecules. This guide provides a comparative overview of key analytical methods for determining the purity of this compound, complete with experimental data and detailed protocols.
Key Analytical Techniques
The primary methods for assessing the purity of this compound include Gas Chromatography (GC) for separation and quantification of volatile components, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity assessment, and Karl Fischer titration for the specific determination of water content. High-Performance Liquid Chromatography (HPLC) can also be considered, although it is less commonly cited for this specific compound.
Comparison of Analytical Methods
The following table summarizes the key performance attributes of the most relevant analytical techniques for purity analysis of this compound.
| Analytical Method | Parameter Measured | Typical Purity Range Reported | Key Advantages | Limitations |
| Gas Chromatography (GC) | Assay (purity), Impurity profile | ≥80% - 90%[1][2][3][4] | High resolution for volatile impurities, quantitative accuracy. | Thermal degradation of labile compounds possible. |
| NMR Spectroscopy | Structural confirmation, Purity | Qualitative and Quantitative | Provides structural information, can quantify major components. | Lower sensitivity for minor impurities compared to GC. |
| Karl Fischer Titration | Water content | ≤12% | High specificity and accuracy for water determination.[5][6][7] | Only measures water content. |
Experimental Protocols
Detailed methodologies for the principal analytical techniques are provided below.
Gas Chromatography (GC)
Gas chromatography is a robust method for determining the purity of this compound and quantifying volatile impurities such as ethanol.
Experimental Workflow:
GC analysis workflow for purity determination.
Method Parameters:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 220°C
-
Hold at 220°C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR are powerful tools for the structural confirmation of this compound and can be used for quantitative analysis (qNMR) with an internal standard.
Logical Relationship for Structural Confirmation:
NMR analysis logical workflow.
¹H NMR Protocol:
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Maleic acid or other suitable standard with non-overlapping peaks.
-
Procedure:
-
Accurately weigh about 10 mg of this compound and 5 mg of the internal standard into an NMR tube.
-
Add approximately 0.75 mL of CDCl₃.
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.
-
Integrate the characteristic quartet of the hemiacetal proton and a well-resolved peak of the internal standard.
-
Calculate the purity using the standard qNMR equation.
-
Karl Fischer Titration
This method is the gold standard for determining the water content in organic compounds.
Experimental Workflow:
Karl Fischer titration workflow.
Volumetric Titration Protocol:
-
Reagent: Commercially available one-component or two-component Karl Fischer reagents.
-
Solvent: Anhydrous methanol (B129727) or a specialized solvent for aldehydes and ketones if side reactions are a concern.
-
Procedure:
-
Add the solvent to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to eliminate residual water.
-
Accurately weigh a suitable amount of the this compound sample and add it to the vessel.
-
Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.
-
The water content is calculated based on the titer of the reagent, the volume of titrant consumed, and the weight of the sample.
-
Conclusion
The selection of an appropriate analytical method for determining the purity of this compound depends on the specific requirements of the analysis. Gas Chromatography is highly effective for quantifying volatile impurities and providing an accurate assay value. NMR spectroscopy offers the advantage of structural confirmation alongside purity assessment. For the specific and accurate determination of water content, Karl Fischer titration is the method of choice. A combination of these techniques will provide a comprehensive purity profile of this compound, ensuring its quality for use in sensitive synthetic applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 90% | Fisher Scientific [fishersci.ca]
- 3. This compound | 433-27-2 | TCI AMERICA [tcichemicals.com]
- 4. CAS RN 433-27-2 | Fisher Scientific [fishersci.com]
- 5. dl.icdst.org [dl.icdst.org]
- 6. mt.com [mt.com]
- 7. Karl Fischer water content titration - Scharlab [scharlab.com]
A Comparative Guide to Trifluoromethyl Group Installation: Trifluoroacetaldehyde Ethyl Hemiacetal vs. Alternatives
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (-CF3) group is a pivotal step in enhancing molecular properties such as metabolic stability, lipophilicity, and biological activity. This guide provides an objective comparison of trifluoroacetaldehyde (B10831) ethyl hemiacetal with other prominent trifluoromethylating agents, supported by experimental data to inform reagent selection for this critical chemical transformation.
Trifluoroacetaldehyde ethyl hemiacetal has emerged as a practical and versatile reagent for introducing the trifluoromethyl group. Its ease of handling as a liquid, compared to gaseous trifluoroacetaldehyde, makes it an attractive option in various synthetic contexts.[1] This guide evaluates its performance alongside established electrophilic, nucleophilic, and radical trifluoromethylating agents, offering a comprehensive overview for laboratory applications.
Performance Comparison on Common Substrates
The efficacy of a trifluoromethylating agent is highly dependent on the substrate and reaction conditions. Below, we present a comparative summary of reported yields for the trifluoromethylation of representative substrates using this compound and its alternatives.
Trifluoromethylation of Phenols and Naphthols
Phenolic compounds are common scaffolds in medicinal chemistry, making their trifluoromethylation a reaction of significant interest.
| Reagent/Method | Substrate | Product | Yield (%) | Reference |
| This compound (TFAE) with K₂CO₃ | Phenol (B47542) | 4-(1-Hydroxy-2,2,2-trifluoroethyl)phenol | 85 | [2] |
| This compound (TFAE) with ZnI₂ | Phenol | 2-(1-Hydroxy-2,2,2-trifluoroethyl)phenol | 83 | [2] |
| This compound (TFAE) with ZnCl₂ | 2-Naphthol | 1-(1-Hydroxy-2,2,2-trifluoroethyl)-2-naphthol | 57 | [2] |
| Togni Reagent II / CuI | 2,4,6-Trimethylphenol | ortho- and para-C-trifluoromethylated products | Low (4-15% O-trifluoromethylation) | [3] |
| Ruppert-Prakash Reagent / Ag salt | Phenols | Aryl trifluoromethyl ethers | Not specified | [4] |
| Umemoto's Oxonium Reagent | Phenols | Aryl trifluoromethyl ethers | Not specified | [4] |
Note: Direct C-trifluoromethylation of phenols with electrophilic reagents like Togni's can be challenging and may lead to a mixture of products or low yields of the desired O-trifluoromethylated product.[3] this compound offers a direct route to hydroxymethyl-trifluoromethylated phenols with good yields and selectable regiochemistry based on the choice of catalyst.[2]
Trifluoromethylation of Carbonyl Compounds
Aldehydes and ketones are fundamental building blocks in organic synthesis, and their conversion to trifluoromethylated alcohols is a key transformation.
| Reagent | Substrate | Product | Yield (%) | Reference |
| This compound with (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Aromatic Methyl Ketones | (R)-4,4,4-Trifluoro-1-aryl-3-hydroxy-1-butanones | High (up to 90% ee) | [5] |
| Ruppert-Prakash Reagent (TMSCF₃) with TBAF | Benzaldehyde (B42025) | α-(Trifluoromethyl)benzyl alcohol | High | [6] |
| Ruppert-Prakash Reagent (TMSCF₃) with K₂CO₃ | Acetophenone | 2,2,2-Trifluoro-1-phenylethanol | High | [7] |
Note: this compound serves as a precursor to trifluoroacetaldehyde for aldol (B89426) reactions, providing access to chiral trifluoromethylated alcohols. The Ruppert-Prakash reagent is a highly effective nucleophilic trifluoromethylating agent for a broad range of carbonyls.
Trifluoromethylation of Heterocycles (Indoles)
Indole (B1671886) and its derivatives are privileged structures in numerous pharmaceuticals, making their late-stage functionalization, including trifluoromethylation, highly valuable.
| Reagent | Substrate | Product | Yield (%) | Reference |
| Trifluoroacetaldehyde Methyl Hemiacetal with Hydroquinine | Indoles | Trifluoro-1-(indol-3-yl)ethanols | Almost Quantitative (up to 75% ee) | [8] |
| Umemoto's Reagent | Indole derivatives | CF₃-containing 3,3-spirocyclic indolines | Moderate to High | [8] |
| Umemoto's Reagent | Indolines | C7-Trifluoromethylated indolines | Good | [9] |
| Langlois Reagent (CF₃SO₂Na) with t-BuOOH | Heterocycles | Trifluoromethylated heterocycles | Variable | [10] |
Note: While direct reaction data for this compound with indoles is presented with its methyl analog, it demonstrates the utility of this class of reagents for synthesizing trifluoromethylated indole derivatives.[8] Electrophilic and radical trifluoromethylating agents like Umemoto's and Langlois' reagents are also widely used for the functionalization of indoles and other heterocycles.[8][9][10]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of synthetic procedures. Below are representative protocols for the trifluoromethylation of various substrates using this compound and its alternatives.
Protocol 1: Trifluoromethylation of Phenol using this compound
This protocol describes the base-catalyzed reaction of phenol with this compound to yield a hydroxymethyl-trifluoromethylated phenol.[2]
Materials:
-
Phenol
-
This compound (TFAE)
-
Potassium carbonate (K₂CO₃) or Zinc iodide (ZnI₂)
-
Solvent (e.g., neat reaction)
Procedure:
-
In a reaction vessel, combine phenol (1.0 equiv) and this compound (1.0 equiv).
-
Add the catalyst (0.05 equiv of K₂CO₃ for para-selectivity or 0.05 mol. equiv. of ZnI₂ for ortho-selectivity).
-
Heat the reaction mixture at the specified temperature (60 °C for K₂CO₃, 130 °C for ZnI₂) for the indicated time (12 hours for K₂CO₃, 8 hours for ZnI₂).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica (B1680970) gel to obtain the desired trifluoromethylated phenol.
Protocol 2: Trifluoromethylation of Benzaldehyde using the Ruppert-Prakash Reagent
This protocol details the nucleophilic trifluoromethylation of an aldehyde using TMSCF₃.[6]
Materials:
-
Benzaldehyde
-
Trimethyl(trifluoromethyl)silane (Ruppert-Prakash Reagent, TMSCF₃)
-
Tetrabutylammonium fluoride (B91410) (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add benzaldehyde (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash reagent (1.2 mmol) dropwise to the stirred solution.
-
Slowly add the TBAF solution (0.05 mmol) via syringe.
-
Stir the reaction at 0 °C and monitor by TLC (typically complete within 30 minutes).
-
Quench the reaction with saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude trimethylsilyl (B98337) ether.
-
For hydrolysis to the alcohol, dissolve the crude product in THF (5 mL) and add 1 M HCl (2 mL).
-
Stir at room temperature for 1 hour.
-
Extract with diethyl ether, wash with saturated aqueous sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate to yield the trifluoromethylated alcohol. Purify by flash column chromatography if necessary.
Protocol 3: Trifluoromethylation of an Enamine using Togni Reagent II
This protocol describes the copper-catalyzed trifluoromethylation of an enamine.[11]
Materials:
-
Enamine substrate
-
Togni Reagent II
-
Copper(I) iodide (CuI)
-
1,2-Dichloroethane (DCE)
-
Iodosobenzene (PhIO)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the enamine substrate (1.0 mmol) in DCE (10 mL).
-
Add Togni Reagent II (1.2 mmol) and CuI (0.2 mmol) at room temperature.
-
Heat the mixture to 60 °C and monitor by TLC.
-
Upon completion of the first step, add PhIO (1.5 mmol) and maintain the temperature at 60 °C.
-
When TLC indicates complete consumption of the intermediate, cool the reaction to room temperature.
-
Quench with saturated aqueous NaHCO₃ (30 mL).
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaCl, dry over Na₂SO₄, and evaporate to dryness.
-
Purify the product by silica gel chromatography.
Protocol 4: Trifluoromethylation of a Heterocycle using Langlois' Reagent
This protocol outlines the radical trifluoromethylation of a heterocycle in an aqueous medium.[10]
Materials:
-
Heterocyclic substrate
-
Sodium trifluoromethanesulfinate (Langlois' Reagent, CF₃SO₂Na)
-
tert-Butyl hydroperoxide (t-BuOOH)
-
TPGS-750-M (surfactant)
-
Water
Procedure:
-
Prepare a 2 weight % solution of TPGS-750-M in water.
-
To this aqueous medium, add the heterocyclic substrate.
-
Sequentially add Langlois' reagent and t-BuOOH at room temperature.
-
Stir the reaction and monitor its progress.
-
Upon completion, extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product as necessary.
Reaction Mechanisms and Workflows
The installation of a trifluoromethyl group can proceed through different mechanistic pathways depending on the reagent employed. These pathways are visualized below.
References
- 1. This compound | 433-27-2 | TCI AMERICA [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beilstein-journals.org [beilstein-journals.org]
Determining Enantiomeric Excess in Asymmetric Reactions of Trifluoroacetaldehyde Ethyl Hemiacetal: A Comparative Guide
The precise determination of enantiomeric excess (ee) is fundamental in asymmetric synthesis, particularly in the development of pharmaceuticals where the chirality of a molecule dictates its efficacy and safety. For reactions involving trifluoroacetaldehyde (B10831) ethyl hemiacetal, which produce chiral trifluoromethyl-substituted alcohol derivatives, several analytical techniques can be employed. This guide provides an objective comparison of the primary methods: chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique hinges on factors such as the analyte's physicochemical properties, required sensitivity, and sample throughput. Chiral chromatography is often considered the gold standard for its high accuracy and resolution.[1][2][3] NMR spectroscopy, while typically less sensitive, provides a rapid and non-destructive alternative.[3][4]
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy (with Chiral Solvating Agent) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[1] | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[1] | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[3] |
| Applicability | Broadly applicable to a wide range of trifluoromethyl-substituted alcohols and hemiacetals.[2] | Limited to volatile and thermally stable analytes or their derivatives.[5] | Applicable to a wide range of compound classes, provided a suitable chiral solvating agent is available.[6] |
| Sample Preparation | Dissolution in mobile phase, filtration.[2] Derivatization may be needed for improved detection or resolution. | Derivatization is often required to increase volatility and thermal stability.[7] | Simple mixing of the analyte with a chiral solvating agent in a suitable deuterated solvent.[3] |
| Typical Analysis Time | 15-60 minutes per sample.[3] | Generally faster than HPLC, but requires thermal equilibration. | 5-15 minutes per sample.[3] |
| Sensitivity | High, especially with UV or MS detectors.[8] | Very high, particularly with Flame Ionization Detection (FID) or Mass Spectrometry (MS). | Lower sensitivity compared to chromatographic methods.[1] |
| Solvent Consumption | High (e.g., >60 mL per sample).[3] | Low. | Very low (e.g., ~0.6 mL per sample).[3] |
| Advantages | High accuracy, precision, and robustness. Applicable to a wide range of compounds.[1] | Excellent resolution and high sensitivity for suitable analytes.[5] | Rapid, non-destructive, and requires minimal sample preparation.[4] |
| Disadvantages | Longer analysis times and high solvent consumption compared to GC and NMR.[1] | Limited to volatile and thermally stable compounds; derivatization can be complex.[5] | Lower sensitivity, potential for signal overlap, and the need for a suitable chiral resolving agent.[1] |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative protocols for each technique, which should be optimized for the specific adduct of trifluoroacetaldehyde ethyl hemiacetal.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful method for separating enantiomers of trifluoromethyl-substituted alcohols.[2] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose, are particularly effective.[2]
Experimental Workflow:
Methodology:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.[2]
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).[2]
-
Mobile Phase: A common mobile phase is a mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v).[2] The ratio can be adjusted to optimize separation.
-
Flow Rate: Typically 0.5 - 1.0 mL/min for a 4.6 mm ID column.[2]
-
Column Temperature: Maintained at a constant temperature, usually between 20°C and 40°C.[2]
-
Detection: UV detection at a wavelength where the analyte absorbs, often between 210-254 nm.[2]
-
Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of approximately 1 mg/mL.[2] Filter the solution through a 0.45 µm syringe filter before injection.[2]
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100. A resolution (Rs) of ≥ 1.5 is desirable for baseline separation.[2]
Chiral Gas Chromatography (GC)
Chiral GC is well-suited for volatile and thermally stable compounds. For hemiacetals or alcohols, derivatization is often necessary to improve volatility and prevent on-column degradation.
Methodology:
-
Derivatization: The hydroxyl group of the analyte is typically derivatized. A common method is acylation with an agent like trifluoroacetic anhydride (B1165640) or heptafluorobutyryl chloride to form a volatile ester.
-
GC System: A GC equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Chirasil-L-Val).[7]
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An optimized temperature gradient is used to separate the diastereomeric derivatives. For example, start at 80°C, hold for 2 minutes, then ramp to 180°C at 5°C/min.
-
Injection: A small sample volume (e.g., 1 µL) is injected into a heated inlet.
-
Data Analysis: Similar to HPLC, the ee% is calculated from the integrated peak areas of the two separated enantiomers.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
This technique relies on the formation of transient, non-covalent diastereomeric complexes between the enantiomeric analyte and a chiral solvating agent (CSA).[9] This interaction induces small differences in the chemical shifts (ΔΔδ) of corresponding protons in the two enantiomers, allowing for their quantification.[10]
Logical Framework:
Methodology:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Chiral Solvating Agent (CSA): The choice of CSA is critical. For fluorinated alcohols, chiral phosphoric acids or other agents capable of hydrogen bonding can be effective.[10]
-
Sample Preparation:
-
Dissolve a few milligrams of the analyte in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in an NMR tube.[3]
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a specific amount (often 1 equivalent) of the CSA to the NMR tube.
-
Gently mix and acquire the ¹H NMR spectrum of the mixture.
-
-
Data Analysis:
-
Identify a well-resolved proton signal of the analyte that shows splitting in the presence of the CSA.
-
Integrate the two distinct signals corresponding to the two diastereomeric complexes.
-
Calculate the ee% from the integration values: ee (%) = [ |Integral₁ - Integral₂| / (Integral₁ + Integral₂) ] x 100.
-
Conclusion
Chiral HPLC, GC, and NMR spectroscopy each offer viable pathways for determining the enantiomeric excess of products from asymmetric reactions of this compound.[1] Chiral HPLC stands out for its broad applicability and high accuracy, making it a reliable choice for method validation.[8] Chiral GC provides excellent sensitivity and resolution for analytes that are volatile or can be easily derivatized.[1] NMR spectroscopy offers a significant advantage in speed and simplicity, making it ideal for rapid screening of reaction conditions, provided a suitable chiral solvating agent can be identified.[4] The ultimate choice of method will depend on the specific requirements of the analysis, available instrumentation, and the stage of research or development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of enantiomeric excess [ch.ic.ac.uk]
- 6. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. researchgate.net [researchgate.net]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
A Comparative Guide to the Kinetic Profile of Trifluoroacetaldehyde Ethyl Hemiacetal in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of reactions involving trifluoroacetaldehyde (B10831) ethyl hemiacetal (TFAE). Due to the limited availability of direct kinetic data for TFAE, this guide draws comparisons from studies on its non-fluorinated analog, acetaldehyde (B116499) ethyl hemiacetal, and other related fluorinated compounds. The inclusion of the trifluoromethyl group significantly influences the electrophilicity of the carbonyl carbon, impacting reaction rates and equilibria. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of reaction pathways and workflows to offer a comprehensive understanding of the reactivity of this important fluorinated building block.
Performance Comparison: Reactivity and Equilibria
The primary difference in the reactivity of trifluoroacetaldehyde ethyl hemiacetal compared to its non-fluorinated counterpart lies in the powerful electron-withdrawing effect of the trifluoromethyl group. This effect enhances the electrophilicity of the carbon atom of the hemiacetal, making it more susceptible to nucleophilic attack. Conversely, it also influences the stability of the hemiacetal itself.
Table 1: Comparison of Hydrolysis Kinetics of Hemiacetals
| Compound | Catalyst | Rate Constant | Activation Energy (Ea) | Reference |
| Acetaldehyde Ethyl Hemiacetal | H+ | k_H+ = 2.4 x 10^3 M⁻¹s⁻¹ (at 25°C) | Not Reported | [1] |
| This compound | H+ | Data Not Available | Data Not Available | - |
| General Trend for Fluorinated Carbonyls | - | Faster rates of nucleophilic addition and hydrolysis are generally observed due to the inductive effect of fluorine atoms. | Lower activation energies are expected for the rate-determining step involving nucleophilic attack. | [2] |
Note: The increased reactivity of fluorinated carbonyls suggests that the hydrolysis of TFAE would be significantly faster than that of acetaldehyde ethyl hemiacetal under acidic conditions.
Experimental Protocols
The kinetic analysis of hemiacetal reactions is commonly performed using Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the in-situ monitoring of the concentrations of reactants, intermediates, and products over time.
Protocol: NMR Spectroscopic Monitoring of Hemiacetal Reaction Kinetics
This protocol outlines a general procedure for studying the kinetics of a reaction involving a hemiacetal, such as its hydrolysis or reaction with a nucleophile.
1. Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz) equipped with a variable temperature probe.
-
High-quality NMR tubes.
-
Deuterated solvent (e.g., D₂O, CDCl₃) appropriate for the reaction.
-
This compound.
-
Reactant (e.g., acid catalyst for hydrolysis, nucleophile).
-
Internal standard (a compound with a known concentration that does not react with the components of the reaction mixture and has a resonance signal that does not overlap with other signals).
2. Sample Preparation:
-
Prepare a stock solution of the hemiacetal and the internal standard in the deuterated solvent in a volumetric flask to ensure accurate concentrations.
-
Prepare a separate stock solution of the reactant (e.g., acid or nucleophile).
-
Equilibrate both solutions to the desired reaction temperature in a thermostatic bath.
3. Reaction Initiation and Data Acquisition:
-
Transfer a known volume of the hemiacetal stock solution to an NMR tube.
-
Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0).
-
Initiate the reaction by adding a known volume of the reactant stock solution to the NMR tube.
-
Immediately start acquiring a series of ¹H or ¹⁹F NMR spectra at regular time intervals. The time interval will depend on the reaction rate.
4. Data Analysis:
-
Integrate the signals corresponding to the reactant, product(s), and the internal standard in each spectrum.
-
Calculate the concentration of each species at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the reactant versus time.
-
Determine the reaction order and the rate constant by fitting the data to the appropriate integrated rate law (e.g., first-order, second-order).
-
To determine the activation energy, repeat the experiment at several different temperatures and create an Arrhenius plot (ln(k) vs. 1/T).[3]
Visualizations
Reaction Pathway: Acid-Catalyzed Hydrolysis of a Hemiacetal
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed hydrolysis of a hemiacetal, which proceeds through a protonation, elimination, addition, and deprotonation sequence.[4]
References
A Researcher's Guide to Isotopic Labeling: A Comparative Analysis of Trifluoroacetaldehyde Ethyl Hemiacetal and Alternative Trifluoromethylating Agents
For researchers, scientists, and drug development professionals, the precise tracking of molecules through complex biological and chemical systems is paramount. Isotopic labeling offers a powerful tool for this purpose, and the introduction of a trifluoromethyl (-CF3) group can significantly enhance the metabolic stability and pharmacokinetic properties of drug candidates. This guide provides a comprehensive comparison of a potential isotopic labeling precursor, trifluoroacetaldehyde (B10831) ethyl hemiacetal, with established alternative trifluoromethylating agents. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable reagent for your research needs.
Introduction to Isotopic Labeling with Trifluoromethyl Groups
The trifluoromethyl group is a key structural motif in many pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. Isotopic labeling of this group, typically with carbon-13 (¹³C) or deuterium (B1214612) (²H), allows for non-invasive tracking and quantification in biological systems using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While trifluoroacetaldehyde ethyl hemiacetal is a versatile building block for introducing the -CF3CH(OH)- unit, its use in isotopic labeling studies is not yet established. This guide explores the potential for isotopically labeled this compound and compares it with commonly used alternative reagents.
Hypothetical Isotopic Labeling of this compound
Currently, there are no commercially available isotopically labeled versions of this compound. However, a synthetic route can be proposed based on its known synthesis from ethyl trifluoroacetate. By using isotopically labeled starting materials, it is feasible to produce ¹³C- or ²H-labeled this compound.
Proposed Synthetic Workflow
The synthesis of isotopically labeled this compound would likely proceed in two main stages: first, the synthesis of labeled ethyl trifluoroacetate, followed by its reduction to the desired hemiacetal.
Caption: Proposed synthetic workflow for isotopically labeled this compound.
Comparison with Alternative Isotopic Labeling Reagents
Several well-established reagents are available for the introduction of isotopically labeled trifluoromethyl groups. This section compares the hypothetical use of labeled this compound with three common alternatives: the Ruppert-Prakash Reagent (TMSCF₃), Trifluoromethane (B1200692) (Fluoroform), and radiolabeling agents for Positron Emission Tomography (PET).
Quantitative Data Comparison
The following table summarizes key performance indicators for each reagent based on available literature data.
| Reagent | Isotope | Typical Substrates | Typical Yields | Key Advantages | Key Disadvantages |
| This compound (Hypothetical) | ¹³C, ²H | Aldehydes, Ketones, Imines | N/A | Potentially mild reaction conditions. | Not commercially available; synthesis required. |
| Ruppert-Prakash Reagent (TMSCF₃) | ¹³C | Aldehydes, Ketones, Imines, Esters | 75-95%[1][2] | Commercially available; broad substrate scope. | Requires an initiator (e.g., fluoride (B91410) source).[3] |
| Trifluoromethane (CF₃H) | ¹³C, ²H | Silicon, Boron, Sulfur, and Carbon electrophiles | up to 92%[4] | Atom economical; uses a readily available gas. | Requires strong base and low temperatures. |
| [¹⁸F]Trifluoroiodomethane (CF₃¹⁸F I) | ¹⁸F | Alkenes, Alkynes, Thiols | 67±5% (Radiochemical Yield)[5] | High molar activity for PET imaging. | Short half-life of ¹⁸F; requires specialized facilities. |
Experimental Protocols
Detailed experimental protocols for the key alternative reagents are provided below. A hypothetical protocol for the use of labeled this compound is also proposed.
Hypothetical Protocol: Isotopic Labeling using ¹³C-Trifluoroacetaldehyde Ethyl Hemiacetal
Objective: To introduce a ¹³C-labeled trifluoromethyl-carbinol moiety into a model aldehyde (benzaldehyde).
Materials:
-
¹³C-Trifluoroacetaldehyde ethyl hemiacetal (synthesized from ¹³C-labeled ethyl trifluoroacetate)
-
Anhydrous Tetrahydrofuran (THF)
-
Lewis acid catalyst (e.g., TiCl₄)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add the Lewis acid catalyst (1.1 mmol).
-
Slowly add a solution of ¹³C-trifluoroacetaldehyde ethyl hemiacetal (1.2 mmol) in anhydrous THF (5 mL).
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (B1210297), dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the purified product by NMR and MS to confirm isotopic incorporation.
Protocol: Trifluoromethylation using the Ruppert-Prakash Reagent (TMSCF₃)[1][2]
Objective: To synthesize a trifluoromethylated alcohol from a model ketone (acetophenone).
Materials:
-
Ruppert-Prakash Reagent (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of acetophenone (1.0 mmol) in anhydrous THF (5 mL), add the Ruppert-Prakash reagent (1.5 mmol).
-
Add the TBAF solution (0.1 mmol) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of 1 M HCl (10 mL) at 0 °C and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol: Trifluoromethylation using Trifluoromethane (CF₃H)[4]
Objective: To synthesize a trifluoromethyl ketone from a model methyl ester.
Materials:
-
Methyl ester substrate
-
Trifluoromethane (CF₃H) gas
-
Potassium hexamethyldisilazide (KHMDS)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
In a test tube, dissolve the methyl ester (0.4 mmol) in triglyme (0.7 mL).
-
Cool the solution to -40 °C.
-
Introduce trifluoromethane gas into the reaction mixture.
-
Add KHMDS to the solution.
-
Stir the reaction at -40 °C for the required time.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product and purify by standard methods.
Experimental Workflow and Data Analysis
The general workflow for an isotopic labeling study, from precursor to data analysis, is depicted below. This workflow is applicable to all the discussed reagents, with variations in the specific reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [18F]Trifluoroiodomethane – Enabling Photoredox‐mediated Radical [18F]Trifluoromethylation for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different catalysts for Trifluoroacetaldehyde ethyl hemiacetal reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of trifluoromethyl groups into organic molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability and bioavailability. Trifluoroacetaldehyde (B10831) ethyl hemiacetal (TFAE) has emerged as a key reagent for this purpose, serving as a stable and convenient precursor for the highly reactive trifluoroacetaldehyde. The efficiency and selectivity of reactions involving TFAE are critically dependent on the choice of catalyst. This guide provides a comparative overview of different catalytic systems for reactions with TFAE, supported by experimental data and detailed protocols to aid in the selection of the optimal catalyst for specific synthetic applications.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in reactions involving Trifluoroacetaldehyde ethyl hemiacetal with different substrates. The data highlights the diverse reactivity and selectivity achievable with different catalytic approaches.
| Catalyst | Substrate | Reaction Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Lewis Acids | ||||||||
| TiCl₄ | 4-tert-butyl phenol (B47542) | Friedel-Crafts Alkylation | Dichloromethane (B109758) | Room Temp. | 8 | Good | Ortho | [1] |
| ZnCl₂ | Phenol | Friedel-Crafts Alkylation | - | - | - | - | Ortho | [2] |
| ZnI₂ | Phenol | Friedel-Crafts Alkylation | - | - | - | - | Ortho | [2] |
| Zn(OTf)₂ | 4-tert-butyl phenol | Friedel-Crafts Alkylation | Dichloromethane | Room Temp. | - | No reaction | - | [1] |
| La(OTf)₃ | 4-tert-butyl phenol | Friedel-Crafts Alkylation | Dichloromethane | Room Temp. | - | No reaction | - | [1] |
| Base Catalysis | ||||||||
| K₂CO₃ | Phenol | Friedel-Crafts Alkylation | - | 60 | - | - | Para | [2] |
| Organocatalysis | ||||||||
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Aromatic methyl ketones | Aldol (B89426) Reaction | Dichloroethane | 40 | - | High (up to 90% ee) | (R) | [3] |
| Photocatalysis | ||||||||
| fac-Ir(ppy)₃ | 4-iodoaniline | Fluoroalkylation | Dichloroethane | - | 24 | - | - | [4] |
| Ru(bpy)₃(PF₆)₂ | 4-iodoaniline | Fluoroalkylation | Dichloroethane | - | 24 | - | - | [4] |
| Ru(bpy)₃Cl₂ | 4-iodoaniline | Fluoroalkylation | Dichloroethane | - | 24 | - | - | [4] |
| Rose Bengal | Anilines | Fluoroalkylation | - | - | - | Good | - | [4] |
| No Catalyst | ||||||||
| None | Phenol | Friedel-Crafts Alkylation | - | 120 | - | 95 | Para | [2] |
Experimental Protocols
TiCl₄-Catalyzed Friedel-Crafts Alkylation of Phenols[1]
To a solution of the phenol (1.0 eq.) and 4 Å molecular sieves in anhydrous dichloromethane at room temperature under a nitrogen atmosphere, TiCl₄ (1.0 eq.) is added dropwise. The mixture is stirred for 30 minutes, after which this compound (TFAE) (1.1 eq.) is added. The reaction is monitored by thin-layer chromatography and is typically complete within 8 hours at room temperature.
Base-Catalyzed Reaction of Phenol with TFAE[2]
Phenol is reacted with TFAE in the presence of a catalytic amount of potassium carbonate at 60 °C. This method predominantly yields the p-substituted product.
Organocatalytic Asymmetric Aldol Reaction[3]
Aromatic methyl ketones are reacted with this compound in dichloroethane at 40 °C in the presence of a catalytic amount of (S)-5-(pyrrolidin-2-yl)-1H-tetrazole. The reaction proceeds smoothly to produce the corresponding (R)-4,4,4-trifluoro-1-aryl-3-hydroxy-1-butanones in high yields and with high enantioselectivity.
Visible Light-Photocatalyzed Fluoroalkylation of Anilines[4]
The reaction is carried out with an aniline (B41778) derivative and a perfluoroalkyl iodide in the presence of a photocatalyst (e.g., fac-Ir(ppy)₃) and a base (e.g., K₂CO₃) in a suitable solvent like dichloroethane. The mixture is irradiated with a blue light-emitting diode (LED) bulb (12 W) for 24 hours.
Reaction Mechanisms and Workflows
The catalytic cycles and proposed transition states provide insight into the reaction pathways and the role of the catalyst in achieving specific outcomes.
Caption: Workflow for the visible light-photocatalyzed fluoroalkylation of anilines.
Caption: Proposed catalytic cycle for the Rose Bengal-photocatalyzed fluoroalkylation.[4]
Caption: Proposed six-membered transition state for the zinc halide-catalyzed reaction of phenols with TFAE, leading to preferential ortho-substitution.[2]
This guide provides a foundational understanding of the catalytic landscape for this compound reactions. The choice of catalyst profoundly influences reaction outcomes, and the provided data and protocols offer a starting point for methodological development and optimization in the synthesis of novel trifluoromethylated compounds.
References
- 1. TiCl4-Catalyzed Friedel–Crafts Reaction of Trifluoroacetald...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Organocatalytic asymmetric direct aldol reactions of this compound with aromatic methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
A Mechanistic and Performance Guide to Trifluoroacetaldehyde Ethyl Hemiacetal in Trifluoromethylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF3) group is a cornerstone strategy in modern medicinal chemistry and materials science, renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules. Among the diverse arsenal (B13267) of trifluoromethylating agents, Trifluoroacetaldehyde (B10831) ethyl hemiacetal (TFAE) has emerged as a versatile and convenient reagent. This guide provides a comprehensive analysis of TFAE-mediated reactions, including mechanistic validation, a comparative assessment against alternative reagents, and detailed experimental protocols to aid in its effective application.
Performance of Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE) in Organic Synthesis
TFAE serves as a stable, easy-to-handle precursor to the gaseous and highly reactive trifluoroacetaldehyde. Its utility has been demonstrated in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The following tables summarize the performance of TFAE with different classes of nucleophiles, providing key experimental data for comparison.
Table 1: Reactions of TFAE with Heteroaromatic Compounds
| Heteroaromatic Substrate | Catalyst/Conditions | Reaction Time (h) | Temperature (°C) | Product | Yield (%) | Reference |
| Imidazole | Excess TFAE, reflux | - | - | 2-(1-Hydroxy-2,2,2-trifluoroethyl)imidazole | - | [1] |
| 2-Alkylimidazole | Excess TFAE, reflux | - | - | 4-(1-Hydroxy-2,2,2-trifluoroethyl)-2-alkylimidazole | - | [1] |
| Pyrrole | 0°C | - | 0 | 2-(1-Hydroxy-2,2,2-trifluoroethyl)pyrrole | 85 | [1] |
| Thiophene | Reflux | - | - | 2-(1-Hydroxy-2,2,2-trifluoroethyl)thiophene | 61 | [1] |
| Uracil | Water, 200°C | - | 200 | 5-(1-Hydroxy-2,2,2-trifluoroethyl)uracil | - | [1] |
| 4-Hydroxypyridine | - | - | < 90 | 3-(1-Hydroxy-2,2,2-trifluoroethyl)-4-hydroxypyridine | Moderate | [1] |
Table 2: Reactions of TFAE with Arenes
| Arene Substrate | Catalyst/Conditions | Reaction Time (h) | Temperature (°C) | Product | Yield (%) | Reference |
| Phenol (B47542) | K2CO3 | - | 60 | p-(1-Hydroxy-2,2,2-trifluoroethyl)phenol | 95 | [1] |
| Phenol | ZnI2 | - | - | o-(1-Hydroxy-2,2,2-trifluoroethyl)phenol | - | [1] |
| N,N-Dimethylaniline | No catalyst | - | 120 | p-(1-Hydroxy-2,2,2-trifluoroethyl)-N,N-dimethylaniline | 95 | [1] |
| p-Toluidine | - | - | - | o-(1-Hydroxy-2,2,2-trifluoroethyl)-p-toluidine | 66 | [1] |
Table 3: Reactions of TFAE with Enamines and Imines
| Substrate Type | Reactant | Product | Yield (%) | Reference |
| Enamine (from methyl ketones) | TFAE or hydrate (B1144303) | β-Hydroxy-β-trifluoromethyl ketone | High | [2] |
| Imine (from methyl ketones) | TFAE or hydrate | β-Hydroxy-β-trifluoromethyl ketone | Good to Excellent | [2] |
Comparison with Alternative Trifluoromethylating Reagents
While TFAE is a powerful tool, a variety of other reagents are available for trifluoromethylation, each with its own advantages and limitations. The choice of reagent is often dictated by the substrate, desired reactivity (nucleophilic, electrophilic, or radical), and reaction conditions.
Table 4: Comparative Overview of Trifluoromethylating Agents
| Reagent Class | Example Reagent(s) | Mechanism | Typical Substrates | Advantages | Limitations |
| Hemiacetal-based | This compound (TFAE) | In situ generation of trifluoroacetaldehyde (electrophile) | Heteroarenes, activated arenes, enamines, imines | Stable liquid, easy to handle, direct introduction of the hydroxy-trifluoromethyl group. | Often requires elevated temperatures or catalysts; limited to nucleophilic partners. |
| Nucleophilic "CF3-" | Ruppert-Prakash Reagent (TMSCF3) | Nucleophilic | Aldehydes, ketones, imines | Highly versatile, mild reaction conditions, commercially available. | Requires a fluoride (B91410) source for activation, moisture sensitive.[3] |
| Electrophilic "CF3+" | Togni's Reagents, Umemoto's Reagents | Electrophilic/Radical | β-ketoesters, silyl (B83357) enol ethers, phenols, alkynes, arenes | Bench-stable solids, broad substrate scope, can be used for late-stage functionalization.[4][5] | Can be more expensive, may require specific catalysts (e.g., photoredox).[4] |
Mechanistic Insights and Experimental Design
The reactions of TFAE generally proceed through the in situ formation of the highly electrophilic trifluoroacetaldehyde. The reaction mechanism and a general experimental workflow are depicted below.
Detailed Experimental Protocols
General Procedure for the Reaction of TFAE with Phenols[1]
To a solution of the phenol (1.0 mmol) and potassium carbonate (1.2 mmol) in a suitable solvent (e.g., DMF, 5 mL) is added this compound (1.5 mmol). The reaction mixture is stirred at 60 °C and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated phenol.
General Procedure for the Reaction of TFAE with Enamines[2]
An enamine derived from a methyl ketone (1.0 mmol) is dissolved in an appropriate solvent (e.g., THF, 10 mL). This compound (1.1 mmol) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by GC-MS. After the reaction is complete, the mixture is hydrolyzed with 1 M HCl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to yield the β-hydroxy-β-trifluoromethyl ketone.
Conclusion
This compound is a valuable reagent for the introduction of the 1-hydroxy-2,2,2-trifluoroethyl group into a range of organic molecules. Its stability, ease of handling, and reactivity with various nucleophiles make it an attractive alternative to gaseous trifluoroacetaldehyde. This guide provides a comparative overview of its performance, offering researchers and drug development professionals the necessary data and protocols to effectively utilize TFAE in their synthetic endeavors. While other reagents like the Ruppert-Prakash and Togni's reagents offer different reactivity profiles and may be more suitable for specific transformations, TFAE remains a potent and practical choice for the synthesis of α-trifluoromethylated alcohols and their derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. The use of this compound or hydrate in a simple and practical regioselective synthesis of beta-hydroxy-beta-trifluoromethyl ketones from enamines and imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]
- 5. brynmawr.edu [brynmawr.edu]
A Comparative Guide to Trifluoroacetaldehyde Ethyl Hemiacetal as a Trifluoromethylating Reagent
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and drug development, offering a powerful tool to enhance the metabolic stability, lipophilicity, and binding affinity of therapeutic candidates. While a diverse array of trifluoromethylating reagents has been developed, Trifluoroacetaldehyde ethyl hemiacetal (TFAE) has emerged as a valuable and versatile building block for the synthesis of trifluoromethylated compounds, particularly α-trifluoromethyl alcohols and amines.[1][2] This guide provides an objective comparison of TFAE's performance against other common trifluoromethylating reagents, supported by experimental data, to aid researchers in selecting the optimal tool for their synthetic challenges.
Overview of this compound (TFAE)
This compound (TFAE) is a stable, liquid reagent that serves as a convenient precursor to the gaseous and highly reactive trifluoroacetaldehyde.[3] Its ease of handling and commercial availability make it an attractive alternative to other trifluoromethylating agents for specific applications.[2] TFAE is primarily used in nucleophilic addition reactions to introduce the CF₃CH(OH)- moiety, which can be further transformed into other valuable functional groups.
Performance Comparison: TFAE vs. Other Trifluoromethylating Reagents
A direct, head-to-head comparison of trifluoromethylating reagents across a broad range of substrates under identical conditions is scarce in the literature. However, by examining the outcomes of similar transformations, we can draw valuable insights into the relative strengths and weaknesses of each reagent. This section benchmarks TFAE against prominent electrophilic (Togni's and Umemoto's reagents) and other nucleophilic/radical reagents for the trifluoromethylation of common substrates like indoles and phenols.
Trifluoromethylation of Indoles
The indole (B1671886) scaffold is a privileged structure in many pharmaceuticals. The introduction of a trifluoromethyl group can significantly impact its biological activity.
| Reagent | Substrate | Product | Yield (%) | Reference |
| TFAE | Indole | 1-(Indol-3-yl)-2,2,2-trifluoroethanol | 50 | [2] |
| Togni's Reagent II | Indole | 2-Trifluoromethylindole | 61 | |
| Umemoto's Reagent | Indole | 2-Trifluoromethyl-1H-indole | 75 | |
| CF₃SO₂Na (Langlois' Reagent) | Indole | 2-Trifluoromethylindole | 65-86 |
Key Observations:
-
TFAE provides a direct route to 3-(1-hydroxy-2,2,2-trifluoroethyl)indole, a valuable building block not directly accessible with many other trifluoromethylating reagents.
-
Electrophilic reagents like Togni's and Umemoto's reagents, as well as radical precursors like Langlois' reagent, are effective for the direct C-H trifluoromethylation of the indole ring, primarily at the C2 position, with generally good to excellent yields.
-
The choice of reagent depends on the desired final product. TFAE is the reagent of choice for synthesizing the corresponding trifluoromethyl alcohol, while other reagents are preferred for direct trifluoromethylation of the indole nucleus.
Trifluoromethylation of Phenols
The trifluoromethylation of phenols is another critical transformation in medicinal chemistry.
| Reagent | Substrate | Product | Yield (%) | Reference |
| TFAE | Phenol (B47542) | 4-(1-Hydroxy-2,2,2-trifluoroethyl)phenol | 95 | [2] |
| Togni's Reagent I | Phenol | 2-Trifluoromethylphenol & 4-Trifluoromethylphenol | 45 (ortho), 30 (para) | |
| Umemoto's Reagent | Phenol | 2-Trifluoromethylphenol & 4-Trifluoromethylphenol | 41 (ortho), 24 (para) |
Key Observations:
-
TFAE demonstrates high efficiency and regioselectivity in the synthesis of hydroxy-trifluoromethylated phenols, offering a distinct advantage for accessing these specific structures.[2]
-
Electrophilic reagents like Togni's and Umemoto's reagents typically yield a mixture of ortho and para trifluoromethylated products, with moderate yields.
-
For the synthesis of trifluoromethylated phenols where the hydroxyl group is retained, TFAE provides a superior and more direct route.
Reaction Mechanisms and Experimental Workflows
The reactivity of TFAE is often enhanced through the use of catalysts, such as Lewis acids, which activate the hemiacetal for nucleophilic attack.
Lewis Acid-Catalyzed Reaction of TFAE with a Nucleophile
Caption: Lewis acid-catalyzed activation of TFAE and subsequent nucleophilic attack.
Experimental Protocols
General Procedure for the Synthesis of α-Trifluoromethyl Alcohols using TFAE
This protocol describes the reaction of TFAE with an aromatic nucleophile, exemplified by the synthesis of 4-(1-Hydroxy-2,2,2-trifluoroethyl)phenol.[2]
Materials:
-
This compound (TFAE)
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Solvent (e.g., acetonitrile)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of phenol (1.0 mmol) in acetonitrile (B52724) (5 mL) is added potassium carbonate (0.2 mmol).
-
This compound (1.5 mmol) is added dropwise to the mixture at room temperature.
-
The reaction mixture is then heated to 60°C and stirred for 4 hours.
-
After cooling to room temperature, the reaction is quenched by the addition of 1 M HCl (5 mL).
-
The mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (15 mL) and brine (15 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired α-trifluoromethyl alcohol.
General Procedure for the Synthesis of α-Trifluoromethyl Amines using TFAE
This protocol outlines the synthesis of α-trifluoromethyl amines through the reaction of TFAE with an amine to form a hemiaminal, followed by reaction with a nucleophile.[2]
Materials:
-
This compound (TFAE)
-
Aniline (B41778) derivative (e.g., p-toluidine)
-
Indole
-
Lewis acid catalyst (e.g., ZnCl₂)
-
Solvent (e.g., dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of the Hemiaminal: To a solution of the aniline derivative (1.0 mmol) in dichloromethane (B109758) (5 mL) is added this compound (1.1 mmol) at 0°C. The mixture is stirred at this temperature for 30 minutes.
-
Reaction with Nucleophile: Indole (1.2 mmol) and the Lewis acid catalyst (e.g., ZnCl₂, 0.1 mmol) are added to the reaction mixture.
-
The reaction is stirred at room temperature for 24 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
The aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired α-trifluoromethyl amine.
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[4] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is harmful if swallowed and may cause eye irritation. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound stands as a valuable and practical reagent for the synthesis of α-trifluoromethyl alcohols and amines.[1][3] While electrophilic and radical trifluoromethylating reagents are highly effective for the direct introduction of a CF₃ group onto aromatic and heteroaromatic rings, TFAE offers a unique and often more efficient pathway to specific hydroxy- and amino-trifluoromethylated building blocks. Its stability, ease of handling, and high reactivity in the presence of suitable catalysts make it a powerful tool in the arsenal (B13267) of medicinal chemists and drug development professionals. The choice of trifluoromethylating reagent will ultimately depend on the desired target molecule and the overall synthetic strategy.
References
Safety Operating Guide
Proper Disposal of Trifluoroacetaldehyde Ethyl Hemiacetal: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Trifluoroacetaldehyde ethyl hemiacetal is paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper handling and disposal of this hazardous chemical, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Hazard Profile and Safety Summary
This compound is a flammable liquid that is harmful if swallowed and can cause skin and eye irritation.[1][2] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.[1][3]
| Hazard Classification | Description | Primary Route of Exposure |
| Flammable Liquid | Flammable liquid and vapor.[1][2] | Inhalation, Skin/Eye Contact |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Skin Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Eye Contact |
Step-by-Step Disposal Protocol
The proper disposal of this compound is managed as a hazardous waste stream, specifically as a halogenated organic compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Conduct all waste handling procedures in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][3]
-
Keep the chemical and its waste away from heat, sparks, open flames, and other ignition sources as it is a flammable liquid.[1][3]
2. Waste Segregation and Collection:
-
This compound is a halogenated organic compound due to the presence of fluorine atoms.[4]
-
Collect waste this compound in a designated, properly labeled, and sealed hazardous waste container.[5]
-
The container should be clearly marked as "Hazardous Waste," "Halogenated Organic Waste," and list "this compound" as a constituent.[5][6]
-
Do not mix this waste with non-halogenated organic solvents or other incompatible waste streams to avoid dangerous reactions and to facilitate proper disposal.[5][6]
3. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.[1][3]
-
Collect the contaminated absorbent material and place it in the designated halogenated organic waste container.[1][3]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[7]
-
Ensure the storage area is designated for flammable liquids.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Waste classified as hazardous must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[3] It can be landfilled or incinerated when in compliance with these regulations.[3]
-
Never dispose of this compound down the drain or in the regular trash.[3][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. guidechem.com [guidechem.com]
Essential Safety and Logistical Information for Handling Trifluoroacetaldehyde Ethyl Hemiacetal
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of Trifluoroacetaldehyde ethyl hemiacetal. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that is harmful if swallowed and causes skin and serious eye irritation.[1][2] Some safety data sheets also indicate that it may cause genetic defects, damage fertility or an unborn child, and cause damage to organs through prolonged or repeated exposure.[3][4] Therefore, stringent safety precautions, including the use of appropriate Personal Protective Equipment (PPE), are mandatory.
Minimum Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[5][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[5]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5][6] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 433-27-2 | [1] |
| Molecular Formula | C4H7F3O2 | [7] |
| Boiling Point | 104 - 105 °C / 219.2 - 221 °F @ 745 mmHg | [1] |
| Flash Point | 39 °C / 102.2 °F | [1] |
| Acute Oral Toxicity | Category 4 | [1][7] |
| Skin Corrosion/Irritation | Category 2 | [1][7] |
| Serious Eye Damage/Irritation | Category 2 | [1][7] |
III. Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from preparation to immediate cleanup.
1. Preparation:
- Ensure a certified chemical fume hood is operational.[5][6]
- Verify that a safety shower and eyewash station are accessible and unobstructed.[1]
- Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment, from the work area.[1][5]
- Assemble all necessary equipment and reagents before handling the chemical.
- Don all required PPE as specified in Section I.
2. Handling:
- Conduct all transfers and manipulations of this compound within the chemical fume hood.[6]
- Use non-sparking tools for all operations.[1][2]
- Ground and bond containers when transferring the chemical to prevent static discharge.
- Keep the container tightly closed when not in use.[1][2]
- In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2]
- In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] Seek immediate medical attention.[1][2]
- If swallowed, rinse the mouth with water and seek immediate medical attention.[1][2] Do not induce vomiting.[2]
3. Storage:
- Store in a cool, dry, and well-ventilated area away from heat and direct sunlight.[1][8]
- Keep the container tightly sealed.[1][2]
- Store away from incompatible materials such as acids and strong oxidizing agents.[1]
IV. Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
1. Waste Collection:
- Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a designated "Halogenated Organic Waste" container.[5][9][10]
- The waste container must be clearly labeled with its contents.[10]
- Do not mix with non-halogenated waste.[9][11]
2. Spill Management:
- In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated halogenated waste container.
- For larger spills, evacuate the area and contact the institution's environmental health and safety department.
3. Final Disposal:
- Arrange for the disposal of the "Halogenated Organic Waste" container through your institution's hazardous waste management program.[5]
V. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. This compound | 433-27-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. research.columbia.edu [research.columbia.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. editverse.com [editverse.com]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
